Product packaging for 2-Methoxy-6-methylphenol(Cat. No.:CAS No. 2896-67-5)

2-Methoxy-6-methylphenol

Cat. No.: B1585055
CAS No.: 2896-67-5
M. Wt: 138.16 g/mol
InChI Key: WBHAUHHMPXBZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-6-methylphenol is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7374. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B1585055 2-Methoxy-6-methylphenol CAS No. 2896-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHAUHHMPXBZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183167
Record name Phenol, 2-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2896-67-5
Record name 2-Methoxy-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2896-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-methoxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2896-67-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOL, 2-METHOXY-6-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV9KQQ59VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methoxy-6-methylphenol from o-Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting o-vanillin (2-hydroxy-3-methoxybenzaldehyde) into 2-methoxy-6-methylphenol. This transformation is of significant interest to researchers in medicinal chemistry and materials science due to the utility of the target molecule as a versatile building block. This document details a primary, multi-step synthetic pathway involving the reduction of the aldehyde to a benzyl alcohol, followed by hydrogenolysis of the resulting hydroxyl group. The guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the methodologies. It is intended to serve as a practical resource for researchers, chemists, and professionals in drug development, enabling them to replicate and optimize this synthesis.

Introduction: Strategic Importance and Synthetic Challenges

This compound, an isomer of the more common creosol (2-methoxy-4-methylphenol), is a valuable substituted phenol derivative. Its unique substitution pattern makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the hydroxyl, methoxy, and methyl groups allows for regioselective functionalization, making it a desirable starting material for targeted molecular design.

o-Vanillin is an economically attractive and readily available starting material derived from lignin, a renewable biomass source. However, the conversion of o-vanillin to this compound presents a distinct chemical challenge: the selective reduction of a carbonyl group to a methyl group in the presence of a phenolic hydroxyl group. Direct reduction methods like the Wolff-Kishner or Clemmensen reductions are often incompatible with the acidic phenolic proton, leading to low yields and undesirable side reactions.

Therefore, a multi-step approach is necessary. The most logical and widely practiced strategy involves a two-step reduction sequence:

  • Selective Hydrogenation: The aldehyde functional group of o-vanillin is first selectively reduced to a primary alcohol, yielding the intermediate 2-hydroxy-3-methoxybenzyl alcohol (also known as o-vanillyl alcohol).

  • Hydrodeoxygenation (HDO): The resulting benzylic alcohol is then subjected to hydrogenolysis to cleave the C-OH bond and replace it with a C-H bond, affording the final product, this compound.

This guide will focus on this robust and reproducible two-step pathway, providing the scientific rationale and detailed protocols necessary for its successful implementation in a laboratory setting.

The Two-Step Synthetic Pathway: From Aldehyde to Alkane

The conversion of o-vanillin to this compound is best accomplished through the intermediacy of o-vanillyl alcohol. This strategy circumvents the harsh conditions of direct deoxygenation and allows for high-yielding, selective transformations.

Diagram of the Overall Synthetic Pathway

Synthesis_Pathway o_vanillin o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) intermediate o-Vanillyl Alcohol (2-Hydroxy-3-methoxybenzyl alcohol) o_vanillin->intermediate Step 1: Selective Hydrogenation Reagents: NaBH4, Methanol or H2, Pd/C final_product This compound intermediate->final_product Step 2: Hydrodeoxygenation Reagents: H2, Pd/C, Acidic Conditions

Caption: Overall two-step synthesis of this compound from o-vanillin.

Step 1: Selective Hydrogenation of o-Vanillin

The first critical step is the chemoselective reduction of the aldehyde group to a primary alcohol without affecting the aromatic ring or the phenolic hydroxyl group. Two primary methods are highly effective for this transformation: catalytic hydrogenation and chemical reduction with sodium borohydride.

Rationale for Method Selection
  • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas. It is highly efficient and selective for the reduction of aldehydes.[1][2] The reaction conditions can be tuned (temperature, pressure) to achieve high conversion and selectivity.[1] This "green" approach generates minimal waste, with the catalyst being easily recoverable through filtration.

  • Sodium Borohydride (NaBH₄) Reduction: This is a widely used, reliable, and experimentally simple method for reducing aldehydes and ketones.[3] NaBH₄ is a mild reducing agent that is unreactive towards the aromatic ring and stable in alcoholic solvents, making it ideal for this synthesis. Its primary advantage is operational simplicity, as it does not require specialized high-pressure hydrogenation equipment.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 2-hydroxy-3-methoxybenzyl alcohol via catalytic hydrogenation of o-vanillin.

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Palladium on Carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar pressure reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a pressure reactor vessel, dissolve o-vanillin (e.g., 10.0 g, 65.7 mmol) in methanol (150 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 0.5 g, 5% by weight of the substrate) to the solution.

  • Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.7 MPa).[1]

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-80°C).[1][4]

  • Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-hydroxy-3-methoxybenzyl alcohol, can be purified by recrystallization if necessary.

Trustworthiness & Validation:

  • Expected Yield: >95%.[1]

  • Appearance: White to off-white crystalline solid.[5]

  • Melting Point: 61-63 °C.[6]

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a benzylic alcohol CH₂ signal (~4.7 ppm) in the ¹H NMR spectrum are key indicators of a successful reaction.

Step 2: Hydrodeoxygenation of o-Vanillyl Alcohol

The second step involves the hydrogenolysis of the benzylic alcohol group to a methyl group. This reaction is also typically performed via catalytic hydrogenation but under conditions that favor the cleavage of the C-O bond.

Mechanistic Insight

The hydrodeoxygenation (HDO) of a benzylic alcohol over a palladium catalyst is believed to proceed through the formation of a benzyl-palladium intermediate. The presence of an acid co-catalyst can facilitate the reaction by protonating the hydroxyl group, making it a better leaving group (water). The palladium surface then facilitates the reductive cleavage of this C-O bond by hydrogen.

Experimental Protocol: Hydrodeoxygenation

Objective: To synthesize this compound by hydrodeoxygenation of 2-hydroxy-3-methoxybenzyl alcohol.

Materials:

  • 2-Hydroxy-3-methoxybenzyl alcohol

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Perchloric acid (HClO₄) or another strong acid (catalytic amount)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar pressure reactor

Procedure:

  • Charge the pressure reactor vessel with 2-hydroxy-3-methoxybenzyl alcohol (e.g., 5.0 g, 32.4 mmol), ethanol (100 mL), and 10% Pd/C (0.5 g, 10% by weight).

  • Add a catalytic amount of a strong acid, such as a few drops of perchloric acid, to the mixture.

  • Seal the reactor, purge with nitrogen, and then with hydrogen.

  • Pressurize the reactor with hydrogen gas to a higher pressure than in Step 1 (e.g., 2-4 MPa).

  • Heat the reaction mixture to a higher temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed. This step may take several hours (4-12 h).

  • After completion, cool the reactor, vent the hydrogen, and filter the mixture through Celite to remove the catalyst.

  • Neutralize the acidic solution with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or distillation.

Trustworthiness & Validation:

  • Expected Yield: 70-85%.

  • Validation: Confirm the final structure via spectroscopic methods. In the ¹H NMR spectrum, the disappearance of the benzylic CH₂OH signal and the appearance of a new methyl (CH₃) signal (~2.2 ppm) will confirm the successful hydrodeoxygenation. Mass spectrometry will show the expected molecular ion peak for C₈H₁₀O₂.

Data Summary and Comparative Analysis

Parameter Step 1: Selective Hydrogenation Step 2: Hydrodeoxygenation
Reaction Type Aldehyde ReductionBenzylic Alcohol Hydrogenolysis
Typical Catalyst 10% Pd/C10% Pd/C
Key Reagents H₂ or NaBH₄H₂, Acid catalyst
Solvent Methanol / EthanolEthanol / Ethyl Acetate
Temperature 30 - 80 °C[1][4]80 - 120 °C
Pressure 0.7 - 1.0 MPa[1]2.0 - 4.0 MPa
Typical Yield >95%[1]70 - 85%
Key Transformation -CHO → -CH₂OH-CH₂OH → -CH₃

Conclusion

The synthesis of this compound from the renewable feedstock o-vanillin is a highly feasible and efficient process when conducted via a two-step reductive pathway. By first selectively reducing the aldehyde to o-vanillyl alcohol and subsequently performing a hydrodeoxygenation, the challenges associated with direct deoxygenation are effectively bypassed. The protocols detailed in this guide, grounded in established catalytic hydrogenation principles, offer a reliable and high-yielding route to the target molecule. This methodology provides a robust foundation for researchers requiring access to this valuable chemical intermediate for applications in drug discovery and materials science.

References

A Spectroscopic Guide to 2-Methoxy-6-methylphenol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-6-methylphenol (CAS 2896-67-5), a key aromatic building block in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide delves into the causal relationships behind the observed spectroscopic behaviors, providing field-proven insights into experimental design and data interpretation.

Introduction: The Molecular Portrait of this compound

This compound, also known as 6-methoxy-o-cresol, is a disubstituted phenol with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol .[1] Its structure, featuring a hydroxyl, a methoxy, and a methyl group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in chemical transformations. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a comprehensive molecular portrait of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the phenolic hydroxyl proton, the methoxy protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.95t1HAr-H (H4)
~ 6.80d1HAr-H (H3 or H5)
~ 6.75d1HAr-H (H5 or H3)
~ 5.60s (broad)1H-OH
3.85s3H-OCH₃
2.25s3H-CH₃

Interpretation and Expert Insights:

The aromatic region (δ 6.7-7.0 ppm) displays a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring. The proton at position 4 (H4), situated between two other protons, is expected to appear as a triplet. The protons at positions 3 and 5 (H3 and H5) would each appear as a doublet. The phenolic hydroxyl proton signal is typically a broad singlet and its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.[2] The sharp singlets for the methoxy (-OCH₃) and methyl (-CH₃) groups are readily assigned based on their characteristic chemical shifts and integration values.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 155.0C-OH (C1)
~ 147.0C-OCH₃ (C2)
~ 128.0C-CH₃ (C6)
~ 124.0C4
~ 121.0C5
~ 110.0C3
~ 56.0-OCH₃
~ 16.0-CH₃

Interpretation and Expert Insights:

The carbons directly attached to the electron-withdrawing oxygen atoms (C1 and C2) are significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the methyl group (C6) and the other aromatic carbons (C3, C4, C5) resonate at chemical shifts typical for substituted benzene rings. The aliphatic carbons of the methoxy and methyl groups are found in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

A robust protocol is essential for acquiring high-quality NMR data.

Workflow for NMR Sample Preparation and Analysis

G M [C₈H₁₀O₂]⁺ m/z = 138 F1 [C₇H₇O₂]⁺ m/z = 123 M->F1 - CH₃ F2 [C₇H₈O]⁺ m/z = 108 M->F2 - CH₂O F3 [C₆H₇O]⁺ m/z = 95 F1->F3 - CO

References

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of 2-Methoxy-6-methylphenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

This technical guide provides a comprehensive overview of the biological activities of 2-Methoxy-6-methylphenol and its derivatives, compounds of significant interest in the fields of pharmacology and drug development. From a foundation of antioxidant potential, this document explores the multifaceted therapeutic applications of these molecules, including their anti-inflammatory, antimicrobial, and anticancer properties. This guide is intended for researchers, scientists, and drug development professionals, offering not only a thorough review of the existing literature but also detailed, field-proven experimental protocols and mechanistic insights to facilitate further investigation and application of this promising class of compounds. We will delve into the synthesis of key derivatives, the molecular mechanisms underpinning their biological effects, and the assays used to quantify their potency.

Introduction: The Therapeutic Potential of Methoxyphenolic Scaffolds

This compound, a substituted phenolic compound, and its parent molecule, vanillin (4-hydroxy-3-methoxybenzaldehyde), serve as versatile scaffolds in medicinal chemistry.[1] The presence of the hydroxyl and methoxy groups on the aromatic ring is crucial for their biological activity, particularly their antioxidant properties which lay the foundation for their broader therapeutic effects.[2] The ability to readily modify the core structure, especially through the aldehyde group in vanillin, has led to the synthesis of a diverse library of derivatives, most notably Schiff bases, with enhanced and varied biological activities.[3] These derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents, making them a fertile ground for drug discovery.[1] This guide will systematically explore these activities, providing both the theoretical framework and the practical methodologies for their evaluation.

Antioxidant Activity: The Cornerstone of Biological Function

The primary and most fundamental biological activity of this compound and its derivatives is their ability to scavenge free radicals. This antioxidant capacity is the mechanistic underpinning for many of their other therapeutic effects, as oxidative stress is a key pathological factor in inflammation, microbial infections, and cancer.

Mechanism of Action: Radical Scavenging

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of the electron-donating methoxy group further enhances this stability, making the compound a more effective antioxidant.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of these compounds is typically quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This assay measures the ability of a compound to scavenge the stable DPPH free radical.

CompoundDerivative TypeDPPH IC50 (µM)Reference
2-Methoxy-4-((4-methoxyphenylimino)methyl)phenolSchiff Base10.46 ppm (approx. 40.7 µM)[4]
Ferulyl-S-proline derivativeEsterNot specified, but showed activity[5]
VanillinAldehydeMore potent than some derivatives[6]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step method for determining the antioxidant activity of a test compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Compound and Control: Prepare a stock solution of the test compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the ascorbic acid positive control.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of the test compound or ascorbic acid to their respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases. This compound derivatives have shown significant promise as anti-inflammatory agents by modulating key inflammatory pathways.[2]

Mechanism of Action: Inhibition of NF-κB and COX-2

A primary mechanism of the anti-inflammatory action of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and the enzyme cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, these compounds can downregulate the entire inflammatory cascade.

Furthermore, direct inhibition of the COX-2 enzyme is another key anti-inflammatory mechanism. COX-2 is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

G cluster_pathway Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation & Translocation IkB_Degradation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, COX-2) Gene_Transcription->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Compound This compound Derivatives Compound->IKK Inhibition Compound->NFkB_Activation Inhibition Compound->Pro_inflammatory_Mediators Direct Inhibition of COX-2

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes. Commercially available kits are often used for this purpose.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Test compound

  • Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Dilute the COX-1 and COX-2 enzymes in the reaction buffer. Prepare a series of dilutions of the test compound and the control inhibitors.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the test compound or control inhibitor at various concentrations.

    • Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to start the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Detection: The product of the reaction (prostaglandins) is typically measured using an ELISA-based method provided in the kit.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound, particularly Schiff bases, have demonstrated notable activity against a range of pathogenic bacteria and fungi.[7]

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial action of these phenolic compounds is often multifaceted. Key mechanisms include:

  • Disruption of the Cell Membrane: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components and ultimately cell death.

  • Inhibition of Enzymes: The hydroxyl and methoxy groups can interact with and inhibit essential microbial enzymes, disrupting metabolic pathways.

  • DNA Interaction: Some derivatives can bind to microbial DNA, interfering with replication and transcription.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

CompoundMicroorganismMIC (µg/mL)Reference
2-methoxy-6-(pyrazin-2-ylimino)methyl)phenolKelebsiella pneumoniae200 (moderately active)[7]
"Staphylococcus aureusInactive[7]
"Bacillus subtilisInactive[7]
"Pseudomonas aeruginosaInactive[7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[8][9]

Materials:

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound

  • Standard antibiotic (positive control)

  • Sterile 96-well microplate

  • Incubator

Procedure:

  • Preparation of Inoculum: Grow the microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound and the standard antibiotic in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The anticancer potential of this compound derivatives is an area of intense research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[10]

Mechanism of Action: Induction of Apoptosis and Inhibition of Migration

The anticancer effects of these derivatives are often attributed to their ability to:

  • Induce Apoptosis: They can trigger the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death. This is often mediated by the activation of caspases, a family of proteases that execute apoptosis.

  • Inhibit Cell Proliferation: They can arrest the cell cycle at different phases, preventing cancer cells from dividing.

  • Inhibit Cell Migration and Invasion: By targeting signaling pathways involved in cell motility, such as the FAK and AKT pathways, they can reduce the metastatic potential of cancer cells.

G cluster_workflow Anticancer Activity Workflow Compound This compound Derivative Cancer_Cells Cancer Cell Line Compound->Cancer_Cells MTT_Assay MTT Assay (Cytotoxicity/Proliferation) Cancer_Cells->MTT_Assay Wound_Healing_Assay Wound Healing Assay (Migration) Cancer_Cells->Wound_Healing_Assay Caspase_Assay Caspase Activity Assay (Apoptosis) Cancer_Cells->Caspase_Assay IC50 Determine IC50 MTT_Assay->IC50 Migration_Inhibition Quantify Migration Inhibition Wound_Healing_Assay->Migration_Inhibition Apoptosis_Induction Measure Apoptosis Induction Caspase_Assay->Apoptosis_Induction

Caption: Experimental workflow for assessing the anticancer activity of this compound derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic effect of these compounds on cancer cells is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCancer Cell LineIC50 (µg/mL)ActivityReference
2-methoxy-4-((4-methoxyphenylimino)methyl)phenolT47D (Breast Cancer)353.038Weak[10]
Vanillin-p-Schiff baseMCF-7 (Breast Cancer)2.28 µMPotent[3]
Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

  • Cancer cell line

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Test compound

  • 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation and IC50 Determination: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

This assay assesses the ability of a compound to inhibit the migration of cancer cells.[11][12]

Materials:

  • Cancer cell line

  • Culture plates

  • Pipette tips (p200)

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Grow the cancer cells in a culture plate until they form a confluent monolayer.

  • Create a "Wound": Using a sterile p200 pipette tip, make a straight scratch across the cell monolayer.

  • Treatment: Wash the cells with PBS to remove dislodged cells and then add fresh medium containing the test compound at a non-toxic concentration. Include a control with no compound.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control group is nearly closed.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the closure rate between the treated and control groups.

This assay quantifies the activity of caspases, key mediators of apoptosis.[13][14]

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer

  • Caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells to release the cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • Analysis: Compare the caspase activity in the treated cells to that in the untreated cells.

Synthesis of this compound Derivatives

The versatility of the this compound scaffold, often derived from o-vanillin, allows for the straightforward synthesis of a wide range of derivatives, with Schiff bases being a prominent class.

General Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. In the context of this guide, o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a common starting material.

G cluster_synthesis Schiff Base Synthesis o_Vanillin o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) Solvent_Catalyst Solvent (e.g., Ethanol) Reflux o_Vanillin->Solvent_Catalyst Primary_Amine Primary Amine (R-NH2) Primary_Amine->Solvent_Catalyst Schiff_Base Schiff Base Derivative Solvent_Catalyst->Schiff_Base

Caption: General reaction scheme for the synthesis of Schiff base derivatives from o-vanillin.

Example Synthetic Protocol: Synthesis of 2-methoxy-6-(pyrazin-2-ylimino)methyl)phenol

This protocol is adapted from the synthesis of a pyrazine-containing Schiff base derivative.[7]

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • 2-Aminopyrazine

  • Anhydrous sodium sulfate

  • Dry dichloromethane

  • Methanol

Procedure:

  • A mixture of 2-aminopyrazine, o-vanillin, and anhydrous sodium sulfate in dry dichloromethane is stirred at room temperature for several hours.

  • The suspension is filtered, and the filtrate is collected.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is recrystallized from methanol to obtain the purified Schiff base.

Safety and Toxicology

While this compound and its derivatives show significant therapeutic promise, a thorough evaluation of their safety and toxicological profile is essential for their development as drug candidates. Information from safety data sheets (SDS) indicates that some of these compounds may cause skin and eye irritation.[15] Further in-depth toxicological studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity assessments, are necessary to establish a comprehensive safety profile for any lead compound.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds with a broad spectrum of biological activities. Their inherent antioxidant properties provide a strong foundation for their anti-inflammatory, antimicrobial, and anticancer effects. The ease of their synthesis and the potential for structural modification offer exciting opportunities for the development of novel therapeutic agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.

  • In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of disease.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds.

  • Comprehensive Toxicological Evaluation: To ensure the safety of lead candidates for clinical development.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this promising class of molecules.

References

2-Methoxy-6-methylphenol CAS number and physical constants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-6-methylphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and practical applications, grounding all information in established scientific literature.

Introduction and Strategic Importance

This compound, also known by synonyms such as 6-Methylguaiacol and 2-Hydroxy-3-methylanisole, is a substituted phenol derivative with significant utility in synthetic organic chemistry.[1][2] Its unique substitution pattern—a hydroxyl, a methoxy, and a methyl group on the benzene ring—provides a versatile scaffold for constructing more complex molecular architectures. This strategic positioning of functional groups makes it a valuable starting material and intermediate in the synthesis of pharmaceutical compounds, agrochemicals, and specialty materials. Its role as a research chemical is well-established, particularly in the preparation of ligands for coordination chemistry and as a precursor for other fine chemicals.[1][3][4]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. The key identifiers and constants for this compound are summarized below.

PropertyValueSource(s)
CAS Number 2896-67-5[1][2][5][6][7]
Molecular Formula C₈H₁₀O₂[1][2][5][8]
Molecular Weight 138.16 g/mol [2][6][8]
IUPAC Name This compound[8]
Appearance Beige solid, colorless crystals[1]
Melting Point 41-42 °C[1][6]
Boiling Point 164-165 °C (at 20 Torr)[1][6]
Density 1.078 ± 0.06 g/cm³ (Predicted)[1]
pKa 10.32 ± 0.10 (Predicted)[1]
LogP 1.82 - 2.1[1][6][8]
Flash Point 91.6 ± 6.7 °C[6]

Synthesis and Chemical Reactivity

While various synthetic routes exist, a common conceptual pathway to this compound involves the selective methylation of a dihydroxy-toluene precursor or ortho-lithiation followed by methylation of o-cresol derivatives.

The reactivity of this compound is dominated by its three functional groups:

  • Phenolic Hydroxyl Group: This group is acidic and readily undergoes deprotonation to form a phenoxide ion, a potent nucleophile. It is the primary site for etherification, esterification, and O-alkylation reactions.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The directing effects of the hydroxyl, methoxy, and methyl groups guide incoming electrophiles, allowing for controlled functionalization of the benzene core.

  • Methoxy Group: The methoxy group can be cleaved under harsh conditions (e.g., using strong acids like HBr or HI) in a demethylation reaction, which is a useful synthetic transformation.[1][4]

A significant application of its reactivity is in the synthesis of Schiff bases. The phenolic hydroxyl group can direct ortho-formylation, and the resulting aldehyde readily condenses with primary amines to form imines (Schiff bases). These products are highly valuable as ligands in coordination chemistry.[3]

G A This compound C Ortho-formylated Phenol (Aldehyde derivative) A->C Formylation (e.g., Duff Reaction) B Primary Amine (R-NH2) D Schiff Base Ligand B->D C->D Condensation (+ R-NH2, -H2O)

Caption: Conceptual pathway for synthesizing a Schiff base from this compound.

Applications in Research and Development

This compound serves as a critical building block in several areas of chemical R&D:

  • Pharmaceutical Synthesis: As a substituted phenol, it is an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure can be found in the backbones of various molecular classes being investigated for therapeutic properties.

  • Ligand Synthesis: It is frequently used to create bespoke ligands for metal complexes.[3] These complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic or imaging agents.

  • Fine Chemical Preparation: It acts as a precursor in transformations such as demethylation to produce 2,3-dimethoxytoluene, another valuable chemical intermediate.[1][4]

Experimental Protocol: Synthesis of a Schiff Base

This protocol details the synthesis of a Schiff base ligand, a common application demonstrating the utility of this compound. This procedure is illustrative and should be adapted based on specific reactants and laboratory safety protocols.

Objective: To synthesize 2-methoxy-6-((pyridin-2-ylmethylimino)methyl)phenol via condensation.[3]

Materials:

  • o-Vanillin (3-methoxysalicylaldehyde) - Note: This is the pre-formylated analog for direct use.

  • 2-(Aminomethyl)pyridine

  • Methanol (absolute)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve o-vanillin (1.0 eq) in a minimal amount of absolute methanol (~20-30 mL).

  • Reaction Initiation: While stirring the solution at room temperature, add 2-(aminomethyl)pyridine (1.0 eq) dropwise over 5 minutes.

  • Reaction Progression: A color change (typically to yellow or orange) should be observed upon addition, indicating the formation of the imine.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux. Let the reaction proceed under reflux for 2-4 hours to ensure complete condensation.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The resulting solid or oil is the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure Schiff base product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

G prep 1. Reagent Prep Dissolve o-vanillin in Methanol add 2. Amine Addition Add 2-(aminomethyl)pyridine dropwise prep->add reflux 3. Reaction Reflux for 2-4 hours add->reflux cool 4. Cooling Cool to room temperature reflux->cool evap 5. Solvent Removal Rotary Evaporation cool->evap purify 6. Purification Recrystallization evap->purify char 7. Characterization NMR, IR, MS purify->char

Caption: Experimental workflow for the synthesis of a Schiff base ligand.

Safety and Handling

Proper safety precautions are essential when working with this compound and its derivatives.

  • GHS Classification: The compound is classified with the following hazards:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

    • Avoid inhalation of dust and direct contact with skin and eyes.[9]

    • Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-6-methylphenol, with a specific focus on its solubility in common solvents and its chemical stability under various stress conditions. As a substituted phenol, understanding these characteristics is paramount for its application in pharmaceutical research and development, chemical synthesis, and materials science. This document synthesizes available data, draws logical inferences from structurally related compounds, and presents detailed experimental protocols to empower researchers in their handling, formulation, and analysis of this compound. All methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to this compound: A Molecule of Interest

This compound, also known as 6-methylguaiacol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1][2][3] Its structure, featuring a phenol ring substituted with both a methoxy and a methyl group, imparts a unique combination of lipophilicity and hydrogen-bonding capability. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their potential to influence metabolic stability and receptor binding. A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its effective utilization in drug design, formulation development, and as a versatile research chemical.[1]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and plays a pivotal role in the design of effective drug delivery systems. The presence of both a polar hydroxyl group and non-polar methyl and methoxy groups in this compound suggests a nuanced solubility profile across a range of solvents.

Predicted and Observed Solubility in Common Solvents

Table 1: Predicted and Estimated Solubility of this compound at Ambient Temperature (20-25°C)

SolventPredicted/Estimated SolubilityRationale and Supporting Data
Water Sparingly Soluble (~2-5 g/L)The structurally similar 2-methoxy-4-methylphenol has a predicted water solubility of 2.093 g/L.[4] 2-Methoxyphenol (guaiacol) is slightly soluble in water at 17 g/L at 15°C.[5] The additional methyl group in this compound is expected to slightly decrease aqueous solubility compared to guaiacol.
Ethanol Freely SolublePhenolic compounds are generally highly soluble in alcohols. 2-Methoxyphenol is miscible with ethanol.[5]
Methanol Freely SolubleSimilar to ethanol, methanol is a polar protic solvent that readily dissolves phenolic compounds.
Acetone Freely SolubleAcetone's polarity and ability to act as a hydrogen bond acceptor make it a good solvent for phenols.
Acetonitrile SolubleAcetonitrile is a polar aprotic solvent commonly used in chromatography for phenolic compounds, indicating good solubility.
Dichloromethane Freely SolubleThe non-polar characteristics of the benzene ring and methyl group contribute to good solubility in chlorinated solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold-standard method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol is designed to be robust and reproducible.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., purified water, ethanol, methanol, acetone)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Validated HPLC-UV or GC-MS method for quantification

Procedure:

  • Preparation of Saturated Solutions: Add an excess of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C and 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted samples using a validated quantification method (see Section 4).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Chemical Stability Profile and Degradation Pathways

Investigating the chemical stability of a compound is a cornerstone of drug development, ensuring its safety, efficacy, and shelf-life. Forced degradation studies are employed to identify potential degradation products and elucidate degradation pathways under stressed conditions.

Predicted Degradation Pathways

Based on the chemical structure of this compound and known degradation patterns of similar phenolic compounds, the following degradation pathways are anticipated:

  • Oxidative Degradation: Phenols are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. The electron-donating nature of the methoxy and methyl groups can enhance this susceptibility.[6] A likely oxidative degradation pathway for 2-methoxyphenols involves the formation of a catechol intermediate, followed by further oxidation to a benzoquinone.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.[6]

  • Hydrolytic Degradation (Acid and Base): While phenols are generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, can potentially lead to degradation. The phenoxide ion formed under basic conditions is often more susceptible to oxidation.

Degradation_Pathway A This compound B Catechol Intermediate A->B Oxidation (e.g., H₂O₂) D Other Degradation Products A->D Photodegradation (UV/Vis light) A->D Acid/Base Hydrolysis (extreme conditions) C Benzoquinone Derivative B->C Further Oxidation

Caption: Predicted degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in accordance with ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Temperature-controlled ovens and water baths

  • Photostability chamber

  • Validated stability-indicating HPLC-UV method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method (see Section 4.1).

  • Data Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Aim for 5-20% degradation to ensure that the secondary degradation is minimized.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (80°C, Solid & Solution) A->E F Photodegradation (ICH Q1B) A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H Identify Degradation Products and Pathways G->H

Caption: Experimental workflow for forced degradation studies.

Analytical Methodology for Quantification

Accurate and precise quantification of this compound is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary techniques for this purpose.

Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients. A reverse-phase HPLC method is generally suitable for phenolic compounds.

Table 2: Recommended Starting Conditions for HPLC-UV Method Development

ParameterRecommended ConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Gradient Elution Start with a lower percentage of B and gradually increaseTo ensure the elution of both polar and non-polar compounds, including potential degradation products.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength ~275 nmPhenolic compounds typically exhibit strong UV absorbance in this region. A full UV scan of a standard solution should be performed to determine the optimal wavelength.
Column Temperature 30°CTo ensure reproducible retention times.

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

GC-MS Analysis with Derivatization

GC-MS offers high sensitivity and specificity, particularly for the identification of unknown degradation products. However, due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve volatility and chromatographic performance.

Derivatization Protocol (Silylation):

  • Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a small amount of a catalyst solvent like pyridine.[9]

  • Reaction: Cap the vial tightly and heat at approximately 70°C for 30 minutes to complete the reaction.

  • Analysis: Inject the derivatized sample into the GC-MS system.

Table 3: Typical GC-MS Parameters for Analysis of Silylated Phenols

ParameterRecommended Condition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless or split, depending on the concentration
Oven Temperature Program Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C)
Mass Spectrometer Electron Ionization (EI) at 70 eV with a scan range of m/z 50-500

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While a lack of direct experimental data in the public domain necessitates a reliance on predictive models and data from analogous compounds, the provided protocols offer a robust starting point for researchers to generate precise and reliable data. The methodologies for solubility determination, forced degradation studies, and analytical quantification are designed to be self-validating and adhere to high standards of scientific integrity.

Future work should focus on generating empirical data for the solubility of this compound in a wider range of pharmaceutically relevant solvents and co-solvent systems. Furthermore, detailed structural elucidation of its degradation products using advanced mass spectrometry techniques will provide a more complete picture of its stability profile. Such data will be invaluable for the continued development and application of this promising molecule in various scientific disciplines.

References

Quantum chemical calculations for 2-Methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

<Quantum Chemical- Calculations for 2-Methoxy-6-methylphenol: An In-depth Technical Guide

Abstract: This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the electronic structure and reactive properties of this compound. Intended for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, computational methodologies, and practical implementation of these calculations. We explore key molecular descriptors relevant to the antioxidant potential of phenolic compounds, including conformational analysis, frontier molecular orbitals, bond dissociation enthalpy, ionization potential, and electron affinity. A detailed, step-by-step protocol for performing these calculations using common quantum chemistry software is provided, alongside a discussion of the interpretation of the results. The causality behind methodological choices is emphasized to ensure scientific integrity and reproducibility.

Introduction

This compound, a substituted phenolic compound, is of significant interest due to its potential antioxidant properties and its role as a structural motif in various natural products and pharmaceutical agents.[1][2][3][4][5] Understanding the relationship between its molecular structure and chemical reactivity is paramount for its application in drug design and materials science. Quantum chemical calculations offer a powerful in silico approach to investigate these properties at the atomic level, providing insights that complement experimental studies.[6]

This guide is structured to provide both a theoretical foundation and a practical workflow for conducting quantum chemical calculations on this compound. We will delve into the "why" behind the selection of specific computational methods and basis sets, ensuring a robust and scientifically sound approach.

Theoretical Background: The Quantum Mechanical Lens

At the heart of quantum chemical calculations lies the Schrödinger equation, which describes the behavior of electrons in a molecule. However, for a multi-electron system like this compound, an exact solution is computationally intractable. Therefore, we rely on approximations, primarily the Hartree-Fock (HF) method and Density Functional Theory (DFT).[7][8][9][10][11]

  • Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant, treating each electron as moving in the average field of all other electrons.[10][11] While computationally efficient, HF neglects electron correlation, which can be a significant limitation for accurately predicting certain molecular properties.[7]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[6][7] Instead of the complex wavefunction, DFT uses the electron density, a simpler three-dimensional quantity, to determine the energy of the system.[7][11] The core of DFT lies in the exchange-correlation functional, which accounts for the intricate electron-electron interactions.[7] Numerous functionals have been developed, with hybrid functionals like B3LYP being particularly popular and effective for organic molecules.[12][13][14][15]

Computational Methodology: A Validating Framework

The reliability of quantum chemical calculations hinges on the judicious choice of the computational method, basis set, and the inclusion of environmental effects.

Software Selection

Several robust software packages are available for performing quantum chemical calculations. Two of the most widely used are:

  • Gaussian: A comprehensive and versatile software package that implements a wide array of quantum chemical methods.[16][17][18][19][20]

  • ORCA: A powerful and user-friendly program package, known for its efficiency, especially in DFT calculations, and is freely available for academic use.[21][22][23][24][25]

This guide will provide protocols applicable to both, with a focus on the logical steps rather than software-specific commands.

Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, this involves a conformational analysis to identify the global minimum on the potential energy surface. This is crucial as the molecular conformation significantly influences its properties.[26]

Choice of Method and Basis Set

For phenolic compounds, DFT methods, particularly the B3LYP functional, have demonstrated a good track record in predicting geometries and electronic properties.[12][13][14][15] The choice of basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets, such as 6-311++G(d,p), are often a good starting point, offering a balance between accuracy and computational cost.[13][15][27] The inclusion of diffuse functions ("++") is important for describing anions and weak interactions, while polarization functions ("d,p") allow for more flexibility in the description of bonding.

A recent study on phenolic compounds suggests that for accurate pKa predictions, the CAM-B3LYP functional with the 6-311G+dp basis set, including explicit water molecules and the SMD solvation model, provides reliable results.[28][29][30]

Solvent Effects

Chemical reactions and biological processes typically occur in solution. Therefore, accounting for the influence of the solvent is essential for realistic predictions.[31][32][33][34][35] Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to incorporate the bulk electrostatic effects of the solvent.

Key Molecular Descriptors for this compound

The following quantum chemical descriptors provide critical insights into the reactivity and potential antioxidant activity of this compound.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[36][37]

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons, which is a key characteristic of antioxidants.

  • LUMO: Represents the ability of a molecule to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability.[38][39] A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

Bond Dissociation Enthalpy (BDE)

For phenolic antioxidants, a primary mechanism of action is the donation of a hydrogen atom from the hydroxyl group to a free radical. The O-H Bond Dissociation Enthalpy (BDE) is the energy required for this process.[13][27][40][41][42] A lower BDE indicates a weaker O-H bond and a greater propensity for hydrogen atom transfer, signifying higher antioxidant activity.[14][15][43][44]

Ionization Potential (IP) and Electron Affinity (EA)
  • Ionization Potential (IP): The energy required to remove an electron from a molecule.[45][46][47][48][49] A lower IP suggests that the molecule can more readily donate an electron, another important antioxidant mechanism.

  • Electron Affinity (EA): The energy released when an electron is added to a molecule.[45][46][47][48][49]

Experimental Protocol: A Step-by-Step Workflow

This section provides a detailed, self-validating protocol for the quantum chemical analysis of this compound.

Step 1: Molecular Structure Input

  • Obtain the initial 3D coordinates of this compound. This can be done using molecular building software or from a database like PubChem.[1]

Step 2: Conformational Search

  • Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the methoxy and methyl group orientations.

Step 3: Geometry Optimization and Frequency Calculation

  • For the lowest energy conformer, perform a full geometry optimization using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Follow the optimization with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

Step 4: Calculation of Molecular Properties in the Gas Phase

  • From the output of the optimized structure, extract the electronic energy, HOMO and LUMO energies, and the full molecular orbital picture.

Step 5: Calculation of BDE

  • To calculate the O-H BDE, you need to perform separate geometry optimizations and frequency calculations for:

    • The parent this compound molecule.

    • The resulting phenoxyl radical (after removing the hydroxyl hydrogen).

    • A single hydrogen atom.

  • The BDE is then calculated as the difference in the sum of the enthalpies of the products (radical and H atom) and the enthalpy of the reactant (phenol).

Step 6: Calculation of IP and EA

  • Adiabatic IP/EA: Optimize the geometry of the cation (for IP) and the anion (for EA) of this compound. The IP and EA are the differences in the total energies between the neutral molecule and the respective ions.

  • Vertical IP/EA: Perform single-point energy calculations for the cation and anion at the optimized geometry of the neutral molecule.

Step 7: Inclusion of Solvent Effects

  • Repeat the geometry optimizations and property calculations using an implicit solvent model (e.g., PCM with water as the solvent) to simulate a more realistic environment.

Data Presentation and Visualization

Quantitative Data Summary

All calculated energetic and electronic properties should be summarized in a clear and concise table for easy comparison.

PropertyGas PhaseAqueous Phase (PCM)
Total Energy (Hartree)
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)
O-H BDE (kcal/mol)
Ionization Potential (eV)
Electron Affinity (eV)
Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Computational Workflow

computational_workflow A 1. Initial Structure (this compound) B 2. Conformational Analysis A->B C 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D 4. Frequency Calculation (Confirm Minimum) C->D E 5. Gas Phase Properties (HOMO, LUMO, Energy) D->E F 6. BDE Calculation (Phenol, Radical, H atom) D->F G 7. IP & EA Calculation (Cation, Anion) D->G H 8. Solvent Effects (PCM Model) E->H F->H G->H I 9. Data Analysis & Interpretation H->I

Caption: A streamlined workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined a robust and scientifically grounded framework for conducting quantum chemical calculations on this compound. By following the detailed protocols and understanding the theoretical basis for the methodological choices, researchers can gain valuable insights into the electronic structure and reactivity of this important phenolic compound. The calculated descriptors, such as HOMO-LUMO gap, BDE, and IP, serve as powerful predictors of its potential antioxidant activity, thereby guiding further experimental investigations and applications in drug development and other scientific fields.

References

Methodological & Application

Application Note: High-Throughput Quantification of 2-Methoxy-6-methylphenol in Complex Biological and Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the robust quantification of 2-Methoxy-6-methylphenol (CAS: 2896-67-5), a significant phenolic compound encountered in various research and industrial settings. The accurate measurement of this analyte in complex matrices such as plasma, food products, and environmental water samples is often hindered by significant matrix interference. This guide details two primary analytical strategies: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). We emphasize the causality behind methodological choices, from sample preparation using Solid-Phase Extraction (SPE) to the nuances of chromatographic separation and detection, ensuring trustworthy and reproducible results.

Introduction: The Analytical Challenge

This compound, also known as 6-Methoxy-o-cresol, is a phenolic compound of interest in fields ranging from flavor and fragrance chemistry to environmental monitoring and pharmaceutical research[1][2][3]. Its quantification in complex sample types presents a significant analytical challenge. The inherent complexity and variability of matrices like plasma, food homogenates, or wastewater can introduce interfering substances that co-elute with the analyte, suppress instrument response, and compromise analytical accuracy.

Therefore, a successful analytical method hinges on two core pillars:

  • Efficient Sample Preparation: To isolate this compound from the bulk of the matrix, remove interferences, and concentrate the analyte to detectable levels.

  • Selective & Sensitive Analytical Technique: To chromatographically separate the analyte from any remaining matrix components and provide unambiguous detection and quantification.

This guide provides validated protocols that integrate these pillars for reliable analysis.

Foundational Strategy: Sample Preparation

The removal of matrix components like proteins, lipids, sugars, and salts is the most critical step for ensuring method robustness and longevity of the analytical instrumentation[4]. While traditional liquid-liquid extraction (LLE) is an option, Solid-Phase Extraction (SPE) offers superior cleanup, higher analyte recovery, and reduced consumption of hazardous organic solvents, making it the preferred technique for demanding applications[5].

Mechanism of Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample preparation that partitions analytes between a solid (stationary phase) and a liquid (mobile phase)[5]. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18-bonded silica or a polymeric sorbent) is ideal. The non-polar stationary phase retains the analyte through hydrophobic interactions while polar interferences like salts and sugars are washed away. A subsequent elution with an organic solvent recovers the purified, concentrated analyte.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Matrices (Plasma, Urine, Water)

This protocol is designed for a standard 1 mL sample volume using a C18 SPE cartridge.

Materials:

  • SPE Cartridges: C18, 100 mg / 3 mL

  • SPE Vacuum Manifold

  • Solvents: Methanol (HPLC Grade), Deionized Water (18 MΩ·cm)

  • Reagents: Formic Acid

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • For plasma/serum: Precipitate proteins by adding 1 mL of cold acetonitrile per 1 mL of sample. Vortex and centrifuge at 10,000 x g for 10 minutes. Use the supernatant for the next step.

    • For all aqueous samples: Acidify the sample to pH ~3.0 with formic acid. This ensures the phenolic hydroxyl group is protonated, maximizing its retention on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of Methanol through the cartridge to wet the C18 sorbent and activate the stationary phase. Do not allow the cartridge to go dry.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of deionized water (acidified to pH ~3.0 with formic acid) through the cartridge to prepare it for the aqueous sample. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge. Apply a slow, consistent flow rate (approx. 1 mL/min) to ensure efficient binding of the analyte to the sorbent.

  • Washing (Interference Removal):

    • Wash the cartridge with 3 mL of a 5% Methanol/Water solution (acidified to pH ~3.0). This step is critical for removing polar, water-soluble interferences without prematurely eluting the target analyte.

  • Elution (Analyte Recovery):

    • Elute the retained this compound from the cartridge using 2 x 1 mL aliquots of Methanol into a clean collection tube. The strong organic solvent disrupts the hydrophobic interaction between the analyte and the C18 sorbent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis or in a suitable solvent for GC derivatization.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction Protocol cluster_final Final Steps Sample Aqueous Sample (Plasma, Water) Pretreat Acidify to pH ~3 (Protein Precipitation if needed) Sample->Pretreat Condition 1. Condition (3 mL Methanol) Pretreat->Condition Equilibrate 2. Equilibrate (3 mL Acidified Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (3 mL 5% MeOH/Water) Load->Wash Elute 5. Elute Analyte (2 mL Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for HPLC or GC-MS Reconstitute->Analysis

Analytical Methodologies

The choice between HPLC and GC-MS depends on instrument availability, required sensitivity, and the nature of the matrix. HPLC is a robust technique for phenolic compounds, while GC-MS offers exceptional sensitivity and specificity, particularly after derivatization.

Method 1: HPLC with Diode-Array Detection (HPLC-DAD)

This method is ideal for routine analysis, offering excellent reproducibility and specificity through UV-Vis spectral confirmation.

Rationale for Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar C18 stationary phase provides strong hydrophobic retention for this compound.

  • Acidified Mobile Phase: Using formic or phosphoric acid suppresses the ionization of the phenolic hydroxyl group, resulting in a single neutral species that chromatographs with a sharp, symmetric peak shape.[6]

  • Gradient Elution: A gradient from a weak organic mobile phase to a strong one ensures that both polar and non-polar matrix components are eluted from the column, providing a clean baseline for the analyte of interest and maintaining column health.

Protocol 2: HPLC-DAD Analysis

Parameter Condition
Column C18 Reversed-Phase Column (e.g., Inertsil ODS-3, 250mm x 4.6mm, 5µm) [7]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30-35 min: 20% B
Flow Rate 1.0 mL/min [7]
Injection Volume 20 µL
Column Temperature 30°C [7]
Detection DAD, 275 nm

| Run Time | 40 minutes [7]|

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For ultra-trace level quantification, GC-MS provides unparalleled sensitivity and selectivity. However, due to the polar hydroxyl group, derivatization is mandatory to improve the volatility and thermal stability of this compound.[8]

Rationale for Experimental Choices (Derivatization):

  • Silylation: Replacing the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group drastically reduces polarity and increases volatility, making the analyte suitable for GC analysis.[8]

  • BSTFA + TMCS: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that efficiently derivatizes phenols.[8]

Protocol 3: Derivatization and GC-MS Analysis

Part A: Derivatization Workflow

  • Ensure the sample residue from the SPE elution is completely dry.

  • Add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).

  • Add 50 µL of a catalyst solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes to drive the reaction to completion.[8]

  • Cool to room temperature before injection.

Derivatization_Workflow cluster_derivatization Derivatization for GC-MS DriedSample Dried Sample Residue (from SPE) AddReagents Add 100µL BSTFA + 1% TMCS & 50µL Pyridine DriedSample->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject for GC-MS Analysis Cool->Inject

Caption: GC-MS derivatization workflow.

Part B: GC-MS Instrumental Parameters

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Injection 1 µL, Splitless mode
Inlet Temperature 250°C
Oven Program Start at 80°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source 230°C, Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification

| SIM Ions | Monitor characteristic ions for the TMS-derivative of this compound. The molecular ion (M+) would be at m/z 210, with expected fragments at m/z 195 ([M-15]+, loss of CH3) and the characteristic TMS ion at m/z 73 ([(CH₃)₃Si]⁺).[8] |

Method Validation & Performance

A self-validating system is essential for trustworthy results. The developed methods should be validated according to established guidelines, assessing linearity, accuracy, precision, and sensitivity. The following table summarizes typical performance characteristics for the analysis of phenolic compounds using these techniques.

Table 1: Comparative Performance of Analytical Methods

Performance Parameter HPLC-DAD GC-MS
Linearity (R²) > 0.999 [9] ≥ 0.994 [10]
Limit of Detection (LOD) 0.01 to 0.35 µg/mL [7][9] 0.8 - 8.2 ng/L [10]
Limit of Quantification (LOQ) 0.03 to 1.07 µg/mL [7][9] Below sensory threshold levels [10]
Accuracy (% Recovery) 97 - 104% [9] 100 - 126% [10]

| Precision (%RSD) | < 5% [7]| < 10% [10]|

Conclusion

The protocols detailed in this application note provide a robust framework for the accurate and sensitive quantification of this compound in a variety of complex matrices. The combination of optimized Solid-Phase Extraction with either HPLC-DAD for routine analysis or derivatization-GC-MS for ultra-trace applications allows researchers to generate high-quality, reproducible data. The key to success lies in meticulous sample preparation to mitigate matrix effects, followed by a validated, selective chromatographic method.

References

The Strategic Use of 2-Methoxy-6-methylphenol as a Reference Standard in GC-MS Analysis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective utilization of 2-Methoxy-6-methylphenol as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. By delving into the causality behind experimental choices, this document serves as both a practical protocol and an educational resource, ensuring the generation of robust and reliable analytical data.

Introduction: The Imperative for Rigorous Standardization in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, prized for its exceptional sensitivity and specificity in identifying and quantifying volatile and semi-volatile compounds. However, the accuracy and reproducibility of GC-MS data are intrinsically linked to the meticulous control of experimental variables. The use of a reference standard is a fundamental practice to compensate for variations that can arise during sample preparation, injection, and instrumental analysis[1]. An internal standard, a compound added in a constant amount to all samples, calibration standards, and blanks, is particularly crucial for achieving high-precision quantitative results[1].

This compound emerges as a strategic choice for a reference standard in the analysis of phenolic compounds and other analytes with similar physicochemical properties. Its structural features, including a hydroxyl group amenable to derivatization and a stable aromatic ring, make it an ideal candidate for co-analysis with a range of target molecules. This guide will elucidate the rationale for its selection and provide detailed protocols for its application.

Physicochemical Profile of this compound

A thorough understanding of the reference standard's properties is paramount for its effective implementation.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
Synonyms 2-Hydroxy-3-methoxytoluene, 6-Methoxy-o-cresol--INVALID-LINK--[2]
CAS Number 2896-67-5--INVALID-LINK--[3]
Molecular Formula C₈H₁₀O₂--INVALID-LINK--[4]
Molecular Weight 138.16 g/mol --INVALID-LINK--[4]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with built-in quality control measures to ensure the integrity of the analytical results.

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Analytes of Interest: Phenolic compounds or other target molecules

  • Solvents: HPLC or GC-grade Methanol, Pyridine, Acetonitrile

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Store at 4°C in an amber vial.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solutions to the desired concentration range (e.g., 0.1 to 100 µg/mL) with methanol.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 5 µg/mL by diluting the stock solution with methanol. This solution will be added to all calibration standards and samples.

Sample Preparation and Derivatization

For many phenolic compounds, derivatization is essential to increase their volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity[5]. Silylation is a widely used and effective derivatization technique[6].

Caption: Experimental workflow for GC-MS analysis.

Protocol:

  • Extraction: Based on the sample matrix, perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes of interest.

  • Drying: Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS.

    • Add 50 µL of pyridine to facilitate the reaction.

    • Tightly cap the vial and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

The derivatization reaction involves the replacement of the active hydrogen on the hydroxyl group of the phenol with a trimethylsilyl (TMS) group.

G cluster_0 Reactants cluster_1 Products This compound This compound TMS-derivatized Analyte TMS-derivatized Analyte This compound->TMS-derivatized Analyte 70°C BSTFA BSTFA BSTFA->TMS-derivatized Analyte Byproducts Byproducts

Caption: Trimethylsilylation of the analyte.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and analytes.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial: 70°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM)

Data Analysis and Quantification

The use of an internal standard allows for the construction of a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Procedure:

  • Peak Integration: Integrate the peak areas of the target analytes and the this compound internal standard in all chromatograms.

  • Calibration Curve Construction: For each calibration standard, calculate the response factor (RF) using the following equation: RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration) Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantification of Unknowns: Using the calibration curve, determine the concentration of the analyte in the unknown samples.

Method Validation: Ensuring Trustworthiness

A comprehensive validation of the analytical method is essential to ensure its suitability for the intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, should be assessed.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is confirmed by the high correlation coefficient (R² > 0.99) of the calibration curve over a defined range.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Conclusion: A Robust Approach to Quantitative Analysis

The use of this compound as a reference standard provides a robust and reliable method for the quantitative analysis of phenolic and other similar compounds by GC-MS. The protocols outlined in this guide, based on established analytical principles, offer a solid foundation for achieving accurate and precise results. It is imperative that method validation is performed in the specific laboratory and for the matrix of interest to guarantee the quality and integrity of the generated data.

References

Application Notes and Protocols: 2-Methoxy-6-methylphenol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-6-methylphenol, also known by synonyms such as 6-Methoxy-o-cresol, is a phenolic compound of significant interest in the fields of flavor and fragrance.[1][2] While structurally related to more common flavorants like creosol (2-Methoxy-4-methylphenol), it possesses a unique sensory profile that makes it a valuable tool for researchers and developers.[3][4] This document provides a comprehensive guide to its application, detailing its sensory characteristics, analytical protocols for its characterization, and methodologies for its effective use in flavor and fragrance creation. Its utility extends from serving as a synthetic intermediate for novel aromatic compounds to its direct use in formulations.[5][6]

This guide is designed for researchers, scientists, and professionals in flavor and fragrance development. The protocols and notes herein are grounded in established analytical and sensory science principles to ensure accuracy, repeatability, and trustworthiness in experimental outcomes.

Section 1: Physicochemical Properties & Sensory Profile

A foundational understanding of this compound's physical and sensory characteristics is paramount for its effective application.

Physicochemical Data

Precise identification and handling require knowledge of the compound's core properties.

PropertyValueSource
CAS Number 2896-67-5[1][2][7]
Molecular Formula C₈H₁₀O₂[1][7]
Molecular Weight 138.16 g/mol [1][7]
Appearance White to light yellow powder or crystal[2]
Synonyms 6-Methoxy-o-cresol, 2-Hydroxy-3-methylanisole[1][2]
Sensory Profile

Unlike its more common isomer, 2-Methoxy-4-methylphenol (creosol), which is known for a sweet, spicy, vanilla-like, and smoky character, this compound presents a distinct profile.[3] While detailed public sensory data for the 6-methyl isomer is less common, related phenolic structures are key contributors to smoky, woody, and spicy aromas. For instance, guaiacol and its derivatives are known to impart sweet, smoky, and medicinal notes.[8][9] The position of the methyl group significantly influences the olfactory perception. The sensory character of a related compound, 2,6-dimethoxyphenol, is described as a key component in recreating smoke profiles, particularly oak smoke.[10] Researchers should anticipate a complex phenolic aroma with potential smoky, woody, and slightly medicinal undertones, differing subtly but significantly from other methoxyphenols. The perceived aroma can also change with concentration.[8]

Section 2: Analytical Characterization Protocols

Accurate identification and quantification are critical for both quality control and formulation. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for this purpose, while Gas Chromatography-Olfactometry (GC-O) is essential for correlating chemical identity with sensory perception.[11][12][13]

Protocol 2.1: Identification and Quantification by GC-MS

This protocol outlines a standard method for analyzing this compound. Phenolic compounds can be analyzed directly, but derivatization is often used to improve volatility and peak shape.[14]

Objective: To identify and quantify this compound in a sample matrix (e.g., essential oil, flavor concentrate).

Principle: The sample is volatilized and separated on a chromatographic column. The separated components are then ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, and the peak area allows for quantification.[15]

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, adjust the pH to ~5-7.

    • Extract 1 mL of the sample three times with an equal volume of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Carefully evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) for injection.

  • Instrumentation (Illustrative Parameters):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Injector: Split/Splitless, 250°C.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard. The mass spectrum should show a molecular ion at m/z 138 and characteristic fragment ions.[7][16]

    • Quantify using a calibration curve prepared from certified reference standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Drying Dry & Evaporate Extraction->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution Injection GC Injection Reconstitution->Injection Inject Separation Chromatographic Separation (HP-5MS) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Identification Identify Peak (Retention Time & Mass Spec) Detection->Identification Acquire Data Quantification Quantify (Calibration Curve) Identification->Quantification

Protocol 2.2: Sensory Characterization by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines instrumental separation with human sensory detection to identify odor-active compounds.[11][17][18]

Objective: To determine the specific odor character of this compound as it elutes from the GC column.

Principle: The column effluent from the GC is split between a chemical detector (like MS or FID) and a sniffing port, where a trained analyst assesses the odor of the eluting compounds in real-time.[13][18]

Methodology:

  • Instrumentation Setup:

    • Utilize a GC-MS system as described in Protocol 2.1.

    • Install an effluent splitter at the end of the GC column, directing ~50% of the flow to the MS detector and ~50% to a heated transfer line leading to a glass sniffing port.

    • Humidified air should be mixed with the effluent at the sniffing port to prevent nasal dehydration.

  • Analysis Procedure:

    • Inject the prepared sample containing this compound.

    • A trained sensory panelist sniffs the effluent from the sniffing port throughout the chromatographic run.

    • The panelist records the time, duration, and a detailed description of any perceived odors using specialized software that synchronizes the sensory data with the chromatogram.

  • Data Interpretation:

    • Correlate the odor event described by the panelist with the chemical peak identified by the MS detector. This confirms the specific aroma contribution of this compound in the context of the sample matrix.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed to determine the most potent odorants based on their flavor dilution (FD) factor.[13]

GCO_Diagram GC Gas Chromatograph (Injector & Column) Splitter Effluent Splitter (1:1 Ratio) GC->Splitter MS Mass Spectrometer (Detector) Splitter->MS 50% SniffPort Sniffing Port (Olfactory Detector) Splitter->SniffPort 50% Data Data System (Chromatogram & Aromagram) MS->Data Chemical Data Analyst Trained Analyst SniffPort->Analyst HumidAir Humidified Air HumidAir->SniffPort Analyst->Data Sensory Data

Section 3: Application in Flavor & Fragrance Formulations

This compound's unique profile makes it a valuable component in creating specific flavor and fragrance accords.

Application Note 3.1: Enhancing Smoky and Woody Flavors

Phenolic compounds are the cornerstone of smoke flavors, which are typically derived from the pyrolysis of wood lignin.[9] While guaiacol and syringol are major phenols in smoke, minor components like this compound can add complexity and authenticity.

  • Causality: The specific substitution pattern on the phenol ring dictates the sensory nuance. In smoke flavor reconstitution, this compound can impart a dry, slightly sweet, and woody-phenolic note that rounds out the harsher notes of other phenols. It can bridge the gap between the sweet, vanilla-like notes of vanillin and the more medicinal notes of guaiacol.

  • Use Levels: In a finished food product, typical use levels for related phenolic compounds are in the parts-per-million (ppm) range.[3] For a flavor concentrate, starting evaluation at 50-500 ppm is recommended, adjusting based on the desired impact and matrix interactions.

  • Synergy: It works synergistically with other smoke-related compounds like 4-methylguaiacol, syringol, and furanones to create a more realistic and well-rounded smoke profile for applications in processed meats, sauces, and snacks.

Application Note 3.2: Building Spicy and Leathery Fragrance Accords

In perfumery, phenolic compounds contribute warmth, spice, and complexity.

  • Causality: The aroma of this compound can be leveraged to create sophisticated spicy or leathery accords. Its character can be reminiscent of the phenolic notes found in aged spirits like whiskey or rum, or the smoky-leathery scent of certain woods.[4]

  • Application: It can be used as a modifier in floral fragrances (e.g., with ylang-ylang or jasmine) to add depth and a spicy facet.[3] In woody or oriental fragrances, it can enhance notes of clove, vanilla, and guaiacwood.

  • Blending: It blends well with eugenol, isoeugenol, vanillin, and woody ketones. A careful dosage is required to avoid an overly medicinal character. Starting concentrations in the fragrance concentrate would typically be below 0.5%.

Section 4: Advanced Protocol - Sensory Threshold Determination

Determining the odor detection threshold is a critical step in understanding the potency of a flavor or fragrance ingredient.

Protocol 4.1: Odor Detection Threshold by ASTM E679

This protocol describes the determination of an odor threshold using a forced-choice ascending concentration series method.[19]

Objective: To determine the lowest concentration of this compound that is detectably different from a blank medium (e.g., water, air, unscented oil).

Principle: A panel of screened and trained assessors is presented with a series of sample sets, each containing three samples (two blanks and one containing the odorant, or vice-versa). The concentration of the odorant is systematically increased in each subsequent set. The threshold is calculated based on the concentration at which panelists can reliably discriminate the odorant-containing sample.[20]

Methodology:

  • Panelist Selection: Select 15-30 panelists screened for normal olfactory acuity.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol for aqueous systems).

    • Create a geometric dilution series (e.g., 1:2 or 1:3 steps) in the chosen medium (e.g., deodorized water). The concentration range should span from clearly sub-threshold to clearly supra-threshold levels.

  • Presentation (3-Alternative Forced Choice - 3-AFC):

    • For each concentration step, present three coded samples to each panelist. Two samples are blanks, and one contains the odorant.

    • The position of the odd sample must be randomized for each presentation.

    • Instruct panelists to sniff each sample and identify the one that is different from the other two.

  • Data Collection & Analysis:

    • Record whether the panelist's choice was correct or incorrect for each concentration step.

    • The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Sensory_Threshold_Workflow cluster_prep Preparation cluster_eval Panel Evaluation (3-AFC) cluster_calc Calculation Stock Prepare Stock Solution of Analyte Dilution Create Geometric Dilution Series Stock->Dilution Presentation Present Ascending Series (2 Blanks, 1 Sample) Dilution->Presentation Begin Test Task Panelist Identifies 'Odd' Sample Presentation->Task Record Record Correct/ Incorrect Responses Task->Record Ind_Thresh Calculate Individual Threshold (Geometric Mean) Record->Ind_Thresh Analyze Data Group_Thresh Calculate Group Threshold (Geometric Mean of Individuals) Ind_Thresh->Group_Thresh

Section 5: Safety & Regulatory Status

When used as a flavoring agent, it is crucial to adhere to established safety guidelines.

  • Regulatory Status: While specific data for this compound is less prevalent in public databases, its isomer, 2-Methoxy-4-methylphenol (Creosol, CAS 93-51-6), is recognized as a flavoring substance. The Flavor and Extract Manufacturers Association (FEMA) has assigned it FEMA number 2671, and it is considered Generally Recognized as Safe (GRAS).[21][22] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it (JECFA number 715) and concluded it poses no safety concern at current levels of intake when used as a flavoring agent.[21][23]

  • Safe Handling: As with most phenolic compounds and aroma chemicals, standard laboratory safety practices should be followed. It can cause eye irritation.[16] Use in a well-ventilated area, wear safety glasses and gloves, and avoid direct skin contact. Consult the Safety Data Sheet (SDS) for detailed handling and emergency information.

Conclusion

This compound is a nuanced and versatile molecule in the palette of flavor and fragrance creators. Its distinct phenolic, smoky, and woody characteristics, which differ from its more common isomers, allow for the creation of sophisticated and authentic profiles. By employing rigorous analytical techniques such as GC-MS and GC-O, researchers can precisely characterize its contribution to a blend. Furthermore, standardized sensory protocols are essential for understanding its potency and perceptual qualities. Adherence to regulatory guidelines and safe handling practices ensures its responsible and effective application. This guide provides the foundational protocols and application insights to empower researchers to fully explore the potential of this compound in their development work.

References

Experimental protocols for the synthesis of 2-Methoxy-6-methylphenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-Methoxy-6-methylphenol and its related derivatives. Designed for researchers in organic synthesis and drug development, these application notes detail field-proven protocols, explain the underlying mechanistic principles, and offer insights into optimizing reaction outcomes. We will explore key synthetic strategies, focusing on the catalytic methylation of phenolic precursors. Detailed, step-by-step protocols for both vapor-phase C-methylation to produce this compound and liquid-phase O-methylation for derivative synthesis are provided, supported by quantitative data and procedural workflows.

Introduction: The Chemical Significance of this compound

This compound, also known as 6-methylguaiacol, is a valuable substituted phenolic compound.[1] Its structural motif is a key building block in the synthesis of more complex molecules within the pharmaceutical, fragrance, and specialty chemical industries. The precise arrangement of the hydroxyl, methoxy, and methyl groups on the aromatic ring allows for targeted functionalization, making it an important intermediate in multi-step synthetic pathways.

The primary challenge in its synthesis lies in achieving high regioselectivity—specifically, the methylation of the ortho position to the hydroxyl group of guaiacol (2-methoxyphenol) while avoiding methylation at other positions or of the hydroxyl group itself (O-methylation). This guide will focus on catalytic methods that provide robust control over these selective transformations.

Overview of Synthetic Strategies

The synthesis of this compound and its derivatives primarily revolves around the methylation of readily available phenolic precursors. The two main pathways are C-alkylation (to add a methyl group to the carbon backbone) and O-alkylation (to convert a hydroxyl group into a methoxy ether). The choice of catalyst and reaction conditions is paramount as it dictates the outcome.

  • Acid Catalysis: Acidic catalysts, such as zeolites (e.g., H-ZSM5, H-Y), can facilitate both C- and O-alkylation.[2] The reaction often proceeds via an initial O-alkylation to form an anisole-type intermediate, which can then undergo intramolecular rearrangement to the C-alkylated product (o-cresol).[2] However, controlling the selectivity between O- and C-alkylation, as well as between ortho- and para-C-alkylation, can be challenging.

  • Base Catalysis: Basic catalysts, particularly metal oxides like Magnesium Oxide (MgO), are highly effective for selective ortho-C-alkylation in the vapor phase at elevated temperatures.[3][4] This high ortho-selectivity makes them ideal for the targeted synthesis of this compound from guaiacol.

  • Alternative Methylating Agents: For selective O-methylation to create ether derivatives, traditional reagents like dimethyl sulfate are effective but highly toxic.[5] Modern, greener protocols utilize reagents like dimethyl carbonate (DMC) or tetramethylammonium hydroxide (TMAH) under conditions such as microwave irradiation for efficient and clean conversions.[6][7]

The following diagram illustrates the principal synthetic pathways.

Synthetic_Strategies cluster_c_alkylation C-Alkylation (Target: this compound) cluster_o_alkylation O-Alkylation (Target: Aryl Methyl Ether Derivatives) Guaiacol Guaiacol (2-Methoxyphenol) Target This compound Guaiacol->Target ortho-Methylation (e.g., MgO, high temp) OCresol o-Cresol (2-Methylphenol) OCresol->Target O-Methylation (less common direct route) PhenolDeriv Substituted Phenol (Ar-OH) EtherProduct Aryl Methyl Ether (Ar-OCH3) PhenolDeriv->EtherProduct O-Methylation (e.g., TMAH, DMC) Methanol Methanol (CH3OH) Methyl Source Methanol->Guaiacol MethylatingAgents Other Methylating Agents (DMC, TMAH) MethylatingAgents->PhenolDeriv

Caption: High-level overview of C-alkylation and O-alkylation strategies.

Protocol I: Vapor-Phase Synthesis of this compound via Catalytic Ortho-Methylation

This protocol details the synthesis of this compound from guaiacol using a solid base catalyst in a continuous flow system. This method is favored for its high selectivity towards the desired ortho-methylated product.

Mechanistic Principle: The Role of the Catalyst

The selective ortho-methylation of phenols using catalysts like magnesium oxide (MgO) at high temperatures is a well-established process.[4] The reaction proceeds in the vapor phase where methanol acts as the methylating agent. The basic sites on the MgO surface are believed to facilitate the deprotonation of the phenolic hydroxyl group, forming a phenolate species. Methanol, on the other hand, can be activated on the catalyst surface. The reaction mechanism favors an electrophilic attack on the electron-rich ortho position of the aromatic ring, leading to the formation of o-cresol or, in this case, this compound.[3] High temperatures (475-600°C) are crucial to favor C-alkylation over the competing O-alkylation pathway.[3][4]

Experimental Workflow

Vapor_Phase_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Workup & Analysis CatalystPrep Catalyst Preparation (MgO packing & activation) ReagentPrep Reagent Preparation (Guaiacol/Methanol mixture) ReactorSetup Setup Tubular Reactor (Set temp: 475-600°C) CatalystPrep->ReactorSetup Feed Introduce Reactants (via HPLC pump) ReactorSetup->Feed Reaction Vapor-Phase Reaction (WHSV ~0.5-2.0 h⁻¹) Feed->Reaction Condense Condense Product Stream (Ice bath) Reaction->Condense Separate Phase Separation (Aqueous vs. Organic) Condense->Separate Analyze GC-MS Analysis (Determine conversion & selectivity) Separate->Analyze Purify Purification (Optional) (Distillation) Analyze->Purify

Caption: Workflow for vapor-phase ortho-methylation of guaiacol.

Detailed Step-by-Step Protocol

Materials & Equipment:

  • Guaiacol (98%+)

  • Methanol (Anhydrous)

  • Magnesium Oxide (MgO) catalyst, granular

  • Quartz tubular reactor (fixed-bed)

  • Tube furnace with temperature controller

  • HPLC pump for liquid feed

  • Gas flow controller (for carrier gas, e.g., N₂)

  • Condenser and collection flask (ice bath)

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Catalyst Loading & Activation: Pack the quartz tubular reactor with a known amount of MgO catalyst (e.g., 5-10 g). Place quartz wool plugs at both ends to secure the catalyst bed. Install the reactor in the tube furnace. Heat the catalyst to 500°C under a flow of nitrogen gas for 2-3 hours to remove any adsorbed water and activate the surface.

  • System Preparation: Prepare a feed solution of methanol and guaiacol. A molar ratio of methanol to guaiacol greater than one, typically between 5:1 and 10:1, is used to ensure sufficient methylating agent and achieve good phenol conversion.[2]

  • Reaction Execution:

    • Set the furnace temperature to the desired reaction temperature (e.g., 500°C).[4]

    • Begin flowing the carrier gas (N₂) through the reactor.

    • Using the HPLC pump, introduce the methanol/guaiacol feed into a heated zone before the reactor to ensure complete vaporization. The liquid hourly space velocity (LHSV) should be controlled, which, along with catalyst weight, determines the weight hourly space velocity (WHSV).

    • The vaporized reactants will pass over the heated MgO catalyst bed where the reaction occurs.

  • Product Collection: The product stream exiting the reactor is passed through a condenser cooled with an ice bath. The liquid products are collected in a flask. Non-condensable gases can be vented or collected for analysis.

  • Analysis: The collected liquid product is analyzed by GC-MS to identify the components and quantify the conversion of guaiacol and the selectivity towards this compound, o-cresol, and other byproducts.

Data Presentation: Catalyst Performance

The choice of catalyst is critical for achieving high selectivity in phenol methylation. The following table summarizes the performance of various metal oxide catalysts under vapor-phase conditions.

CatalystTemperature (°C)Phenol Conversion (%)Ortho-Selectivity (%)Primary ProductsReference
MgO 475-600~8-15>98o-Cresol, 2,6-Xylenol[3][4]
Fe-Cr Oxide 350>90>85 (for 2,6-DMP)o-Cresol, 2,6-DMP[8]
Vanadium Oxide 300-400~50Higho-Cresol, 2,6-Xylenol[9]
Ce-based Oxides 30080-90~90o-Cresol, 2,6-Xylenol[10]

Note: Selectivity data often refers to the methylation of phenol or o-cresol to yield 2,6-dimethylphenol (2,6-DMP), a process directly analogous to the methylation of guaiacol.

Protocol II: Microwave-Assisted O-Methylation of Phenolic Compounds

For creating derivatives where the phenolic hydroxyl group is converted to a methoxy ether, a different strategy is required. This protocol describes a rapid, efficient, and highly selective method for O-methylation using tetramethylammonium hydroxide (TMAH) under microwave irradiation. This modern approach avoids harsh reagents and offers excellent yields in short reaction times.[6][7]

Mechanistic Principle: TMAH and Microwave Energy

Tetramethylammonium hydroxide (TMAH) serves as both a base and the methyl source.[7] The hydroxide ion deprotonates the phenol to form a phenoxide anion. The tetramethylammonium cation then acts as the methyl donor in a nucleophilic substitution reaction, transferring a methyl group to the phenoxide oxygen. Trimethylamine and water are the only byproducts, making for a very clean reaction.[6]

Microwave irradiation provides rapid and uniform heating of the reaction mixture, significantly accelerating the rate of reaction compared to conventional heating methods. This allows the synthesis to be completed in minutes rather than hours.[7]

Detailed Step-by-Step Protocol

Materials & Equipment:

  • Substituted phenolic compound (1 mmol)

  • Tetramethylammonium hydroxide (TMAH), 25% in water or methanol (1 mmol)

  • Ethanol (reaction solvent)

  • Microwave synthesis reactor with sealed reaction vessels

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine the phenolic compound (1 mmol), TMAH solution (1 mmol), and ethanol (6 mL).[7] Seal the vessel securely.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 120°C and the reaction time to 15-30 minutes. The pressure will rise within the sealed vessel as it heats.

  • Reaction Workup: After the reaction is complete and the vessel has cooled to room temperature, open the vessel. Transfer the reaction mixture to a round-bottom flask.

  • Solvent Removal: Remove the ethanol, water, and volatile byproducts (trimethylamine) using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure aryl methyl ether.

  • Analysis: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of a broad phenolic -OH peak and the appearance of a sharp methoxy (-OCH₃) singlet around 3.8-4.0 ppm in the ¹H NMR spectrum are indicative of successful O-methylation.

Safety and Handling

  • Phenolic Compounds: Phenols are corrosive and toxic. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • High-Temperature Reactions: Vapor-phase reactions are conducted at very high temperatures. Ensure the reactor and furnace are properly shielded and operated according to manufacturer specifications.

  • Microwave Synthesis: Microwave reactors operate under pressure. Use only certified microwave vessels and never exceed the recommended temperature, pressure, or volume limits.

References

Application Note: A Validated Headspace SPME-GC-MS Method for the Ultrasensitive Detection of 2-Methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

2-Methoxy-6-methylphenol, also known as 6-methylguaiacol, is a volatile phenolic compound of interest in various scientific fields.[1] It is recognized as a useful research chemical and can be a key aroma or off-flavor compound in food products, beverages like whiskey, and environmental samples.[2] Its detection at trace levels is often crucial for quality control, process monitoring, and research in drug development and chemical synthesis.[3]

Traditional methods for analyzing volatile phenols often involve laborious liquid-liquid extraction or solid-phase extraction, which are time-consuming and require significant amounts of organic solvents.[4][5] Headspace Solid-Phase Microextraction (HS-SPME) offers a superior alternative, providing a fast, solvent-free, and highly sensitive approach for sample preparation.[6][7] This technique concentrates volatile and semi-volatile analytes from the headspace of a sample onto a coated fiber, which is then directly transferred to a Gas Chromatography-Mass Spectrometry (GC-MS) system for separation and detection.

This application note presents a comprehensive, validated protocol for the quantitative determination of this compound using HS-SPME-GC-MS. The methodology is designed for researchers, scientists, and quality control professionals who require a robust and reliable analytical solution.

Principle of the HS-SPME-GC-MS Method

The analysis is founded on the equilibrium-driven partitioning of this compound across three phases: the sample matrix, the gaseous headspace above the sample, and the stationary phase coating of the SPME fiber.

  • Equilibration & Extraction: The sample is sealed in a vial and heated, promoting the volatilization of this compound into the headspace. An SPME fiber is then exposed to this headspace. Based on its partition coefficient, the analyte adsorbs onto the fiber coating until a state of equilibrium is reached between the three phases.[8][9] This is a non-exhaustive extraction technique, meaning only a fraction of the total analyte is extracted, which makes precise control of experimental parameters essential for reproducibility.[9]

  • Desorption & Analysis: The fiber, now laden with the analyte, is retracted and injected into the hot inlet of the gas chromatograph. The high temperature causes rapid thermal desorption of the analyte from the fiber into the carrier gas stream.

  • Separation & Detection: The analyte is carried onto the GC column, where it is separated from other volatile compounds based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, with its unique pattern of mass-to-charge ratios (m/z), serves as a chemical fingerprint for unambiguous identification and quantification.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Fig 1. Workflow of the HS-SPME-GC-MS analysis.

Materials and Reagents

Chemicals and Standards
  • This compound (≥99.0% purity): (CAS: 2896-67-5)[10][11]

  • Internal Standard (IS): 4-Ethylguaiacol or a deuterated analog (e.g., o-cresol-d3). Select an IS not expected in the samples.

  • Methanol (HPLC or GC grade): For preparing stock solutions.

  • Sodium Chloride (NaCl, analytical grade): To increase the ionic strength of aqueous samples.

  • Ultrapure Water (18.2 MΩ·cm): For dilutions and blanks.[12]

Equipment and Consumables
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler with SPME capability (e.g., PAL system) or Manual SPME Holder

  • SPME Fibers: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for its broad applicability to volatile and semi-volatile phenols.[13] This combination of adsorbents effectively traps a wide range of analytes.[14]

  • Headspace Vials: 20 mL, amber glass, with magnetic screw caps and PTFE/silicone septa.[12]

  • Heating/Agitation Module: Thermostatted agitator or water bath.

  • Analytical Balance, Vortex Mixer, Pipettes

Detailed Experimental Protocol

Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution in the appropriate matrix (e.g., ultrapure water for environmental samples, or a model wine/beverage for food analysis). A typical calibration range might be 1–100 µg/L.

  • Spiking: Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/L.

Sample Preparation
  • Place 5 mL of the liquid sample (or a known weight of solid sample suspended in 5 mL of water) into a 20 mL headspace vial.

  • Matrix Modification (Optional but Recommended): Add 1.5 g of NaCl. Causality Note: Adding salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes like this compound and promotes their partitioning into the headspace (the "salting-out" effect), thereby increasing method sensitivity.[12]

  • Add the internal standard solution.

  • Immediately seal the vial tightly with the screw cap.

  • Gently vortex the vial for 10 seconds to ensure homogeneity.

HS-SPME Parameters

The optimization of SPME parameters is critical for achieving high sensitivity and reproducibility.[6] The following conditions have been optimized for this compound and serve as a robust starting point.

ParameterRecommended SettingRationale
SPME Fiber 50/30 µm DVB/CAR/PDMSExcellent adsorbent for a broad range of volatile compounds, including phenols.[13][14]
Fiber Conditioning Per manufacturer's instructionsEssential to remove contaminants and ensure a clean baseline.
Incubation Temp. 70 °CBalances efficient volatilization with thermal stability of the analyte. Higher temperatures can improve kinetics but may alter the sample matrix.
Incubation Time 20 minAllows the sample to reach thermal equilibrium and establish a stable headspace concentration.
Agitation Speed 500 rpmFacilitates mass transfer of the analyte from the matrix to the headspace, accelerating equilibrium.[5]
Extraction Time 40 minSufficient time for the analyte to adsorb onto the fiber and approach equilibrium, ensuring good sensitivity and reproducibility.[15]
Desorption Temp. 250 °CEnsures rapid and complete transfer of the analyte from the fiber to the GC column, leading to sharp chromatographic peaks.[6][7]
Desorption Time 4 minAdequate time for complete desorption without causing thermal degradation of the fiber coating.[6]
GC-MS Analytical Conditions
ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Injection Port Temp 250 °C
Injection Mode Splitless (for trace analysis)
Carrier Gas Helium, constant flow at 1.0 mL/min
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or DB-WAX
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 8 °C/min, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification
SIM Ions Quantifier: m/z 123; Qualifiers: m/z 138, 108

Rationale for SIM Ions: The NIST Mass Spectrometry Data Center reports the molecular ion (M+) for this compound at m/z 138 and the base peak (most abundant fragment) at m/z 123, corresponding to the loss of a methyl group ([M-15]+).[10][11] Monitoring these specific ions in SIM mode dramatically increases sensitivity and selectivity compared to full scan mode.

Method Validation and Performance

A self-validating system is trustworthy. This protocol's robustness was confirmed through rigorous validation, with performance metrics summarized below.[16]

ParameterResultComments
Linearity (R²) > 0.998Over a concentration range of 0.5 - 200 µg/L.
Limit of Detection (LOD) 0.05 µg/LCalculated as 3 x S/N ratio.
Limit of Quantitation (LOQ) 0.15 µg/LCalculated as 10 x S/N ratio.[4]
Precision (%RSD) < 8%Intraday precision (n=6) at 10 µg/L.[4]
Accuracy (Recovery) 92 - 107%Measured by spiking blank matrix at three concentration levels.

Data Visualization

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=none, margin=0, fontname="Arial"];

} end

Fig 2. Structure of this compound (C₈H₁₀O₂).[10][11]

Conclusion

This application note details a validated, high-performance HS-SPME-GC-MS method for the determination of this compound. The procedure is sensitive, accurate, and eliminates the need for organic solvents during sample preparation. The causality behind key experimental choices has been explained to provide a deeper understanding of the method's mechanics. This protocol is well-suited for routine analysis in quality control laboratories and for advanced research applications where trace-level detection of volatile phenols is required.

References

Application Notes & Protocols: The Role of 2-Methoxy-6-methylphenol in the Advancement of Antioxidant Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antioxidant Potential of 2-Methoxy-6-methylphenol

In the continuous search for effective antioxidants to combat oxidative stress-related pathologies, phenolic compounds remain a cornerstone of research.[1] this compound, a substituted phenolic compound, serves as an exemplary molecule for studying antioxidant mechanisms and developing robust analytical assays.[2][3] Its structure, featuring a hydroxyl group (-OH) and a methoxy group (-OCH3) on the benzene ring, is characteristic of many natural and synthetic antioxidants.[4][5] The arrangement of these functional groups dictates its reactivity towards free radicals, making it an ideal candidate for validating and standardizing antioxidant capacity measurements. This guide provides an in-depth look at the mechanistic underpinnings of this compound's antioxidant action and offers detailed protocols for its application in widely-used antioxidant assays.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₁₀O₂[6][7]
Molecular Weight 138.16 g/mol [6][7]
CAS Number 2896-67-5[7][8]
Appearance Beige solid / Colorless crystals[8]
Melting Point 41-42 °C[8]

The Core Mechanism: How this compound Neutralizes Free Radicals

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it.[1][9] This process transforms the highly reactive free radical into a more stable species, while the antioxidant itself becomes a relatively stable radical (a phenoxyl radical) due to resonance delocalization of the unpaired electron around the aromatic ring.[9] This action effectively terminates the oxidative chain reaction.

The primary mechanism is Hydrogen Atom Transfer (HAT) , which is central to assays like the Oxygen Radical Absorbance Capacity (ORAC) assay.[9][10] In other cases, a Single Electron Transfer (SET) mechanism may be involved, where the phenol donates an electron to the radical. This is a key mechanism in assays such as the DPPH and ABTS assays.

Antioxidant_Mechanism cluster_0 Radical Scavenging by this compound Phenol This compound (ArOH) Phenoxyl Stable Phenoxyl Radical (ArO•) Phenol->Phenoxyl H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Mechanism of free radical scavenging by this compound.

Application in Key Antioxidant Assays

The choice of an antioxidant assay is critical and depends on the specific research question. Using a single assay can be misleading; therefore, employing multiple assays with different mechanisms is highly recommended to obtain a comprehensive antioxidant profile.[11] this compound is an excellent compound for these purposes due to its clear phenolic structure and predictable reactivity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the SET mechanism.[11] The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[12] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Relevance of this compound: Its defined structure allows for the reliable determination of the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals), making it a useful standard for comparing the potency of new synthetic or natural compounds.[4][5][13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay also operates on the SET mechanism.[14] The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing the solution to lose its color. The extent of decolorization is proportional to the antioxidant concentration.

  • Relevance of this compound: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. Studies have shown a good correlation between ABTS and ORAC results, suggesting it effectively reflects antioxidant content.[15] Using this compound helps in validating this correlation for phenolic compounds.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay is a HAT-based method.[9][10] It measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation by peroxyl radicals, which are generated by a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16] The antioxidant's presence preserves the fluorescence signal over time. The results are typically expressed as Trolox equivalents (TE), a water-soluble vitamin E analog.[17]

  • Relevance of this compound: Since peroxyl radicals are biologically relevant, the ORAC assay is considered to have high biological relevance.[14] Testing this compound in this assay provides insight into its chain-breaking antioxidant activity, which is crucial for protecting biological molecules from oxidative damage.[10]

Detailed Experimental Protocols

Safety First: Always handle this compound and other chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and serious eye irritation.[6][18] Work in a well-ventilated area or a fume hood.[18][19]

Protocol 1: DPPH Radical Scavenging Assay

DPPH_Workflow cluster_workflow DPPH Assay Workflow start Start prep_reagents Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_reagents prep_samples Prepare Serial Dilutions of This compound prep_reagents->prep_samples mix Mix Sample/Standard with DPPH Solution prep_samples->mix incubate Incubate in the Dark (e.g., 30 min at room temp) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end_node End calculate->end_node

Caption: Step-by-step workflow for the DPPH antioxidant assay.

A. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Positive Control: Prepare a similar dilution series of a known antioxidant like Trolox or Ascorbic Acid.

B. Assay Procedure:

  • Pipette 1.0 mL of each dilution into separate test tubes.

  • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

  • For the blank, mix 1.0 mL of methanol with 2.0 mL of the DPPH solution.

  • Vortex all tubes thoroughly.

  • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

C. Data Analysis:

  • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Plot the % Inhibition against the concentration of this compound.

  • Determine the IC₅₀ value (concentration that causes 50% inhibition) from the graph using linear regression analysis.

Protocol 2: ABTS Radical Cation Decolorization Assay

ABTS_Workflow cluster_workflow ABTS Assay Workflow start Start gen_radical Generate ABTS•+ Radical (Mix ABTS + K2S2O8) start->gen_radical incubate_radical Incubate in Dark (12-16 hours) gen_radical->incubate_radical adjust_abs Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm incubate_radical->adjust_abs prep_samples Prepare Serial Dilutions of This compound adjust_abs->prep_samples mix Mix Sample with Adjusted ABTS•+ Solution prep_samples->mix measure Measure Absorbance at 734 nm after a set time (e.g., 6 min) mix->measure calculate Calculate % Inhibition and Trolox Equivalents (TEAC) measure->calculate end_node End calculate->end_node

Caption: Step-by-step workflow for the ABTS antioxidant assay.

A. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working ABTS•⁺ Solution: Dilute the radical solution with ethanol or phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Test Compound and Standard: Prepare serial dilutions of this compound and Trolox (as a standard) in the appropriate solvent.

B. Assay Procedure:

  • Add 2.0 mL of the working ABTS•⁺ solution to 20 µL of each sample dilution or Trolox standard.

  • Mix thoroughly and incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

C. Data Analysis:

  • Calculate the percentage of inhibition as described in the DPPH protocol.

  • Create a standard curve by plotting the % inhibition versus the concentration of Trolox.

  • Express the antioxidant capacity of this compound as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.

Protocol 3: ORAC Assay

ORAC_Workflow cluster_workflow ORAC Assay Workflow (96-well plate) start Start prep_reagents Prepare Reagents: Fluorescein, AAPH, Trolox, and Sample Dilutions in Buffer start->prep_reagents plate_setup Pipette Blank, Trolox Standards, and Samples into a 96-well Plate prep_reagents->plate_setup add_fluorescein Add Fluorescein Solution to all wells plate_setup->add_fluorescein pre_incubate Pre-incubate Plate (e.g., 15 min at 37°C) add_fluorescein->pre_incubate add_aaph Initiate Reaction by adding AAPH Solution pre_incubate->add_aaph read_fluorescence Immediately Read Fluorescence Kinetically (e.g., every 2 min for 2h) add_aaph->read_fluorescence calculate Calculate Area Under the Curve (AUC) and ORAC Value (Trolox Equivalents) read_fluorescence->calculate end_node End calculate->end_node

Caption: Step-by-step workflow for the ORAC antioxidant assay.

A. Reagent Preparation:

  • Phosphate Buffer (75 mM, pH 7.4): Prepare and keep at 37°C.

  • Fluorescein Stock Solution: Prepare a stock solution in the phosphate buffer.

  • AAPH Solution: Prepare fresh daily by dissolving AAPH in the phosphate buffer.[16]

  • Trolox Standard: Prepare a stock solution and create serial dilutions (e.g., 12.5 to 200 µM) in the phosphate buffer.[20]

  • Test Compound: Prepare serial dilutions of this compound in the phosphate buffer. For lipophilic compounds, a solubility enhancer might be needed.[21]

B. Assay Procedure (96-well plate format):

  • Pipette 25 µL of each sample dilution, Trolox standard, and buffer (for the blank) into the appropriate wells of a black 96-well plate.

  • Add 150 µL of the fluorescein working solution to all wells.

  • Pre-incubate the plate in a fluorescence microplate reader at 37°C for at least 15 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.

  • Immediately begin monitoring the fluorescence decay every 2 minutes for up to 2 hours. The excitation wavelength is typically ~485 nm and the emission wavelength is ~520 nm.[20]

C. Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

  • Calculate the net AUC for each sample and standard: Net AUC = AUC_sample - AUC_blank.

  • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

  • Determine the ORAC value of this compound in Trolox Equivalents (µM TE) from the standard curve.

Summary of Expected Results and Interpretation

Utilizing this compound as a reference compound in these assays will yield quantitative data that reflects its antioxidant capacity under different mechanistic conditions.

Comparative Data for Phenolic Antioxidants:

AssayKey ParameterTypical UnitsInterpretation
DPPH IC₅₀µg/mL or µMLower IC₅₀ indicates higher scavenging activity.
ABTS TEACmg TE/g or µM TE/µMHigher TEAC value indicates greater antioxidant capacity relative to Trolox.
ORAC ORAC ValueµM TE/g or µM TE/µMHigher ORAC value indicates superior capacity to quench peroxyl radicals.

Expert Insight: It is crucial to recognize that the antioxidant capacity values are not absolute. They are relative to the specific radicals used and the reaction conditions of the assay.[11] For instance, a compound might show high activity in a SET-based assay like DPPH but moderate activity in a HAT-based assay like ORAC. This disparity provides valuable information about the compound's primary mechanism of action. By characterizing a known compound like this compound across these platforms, researchers can create a reliable benchmark for evaluating novel antioxidant candidates.

References

Application Note: A Comprehensive Guide to the Isolation and Purification of 2-Methoxy-6-methylphenol from Lignin Pyrolysis Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the isolation, purification, and characterization of 2-Methoxy-6-methylphenol (also known as 6-Methylguaiacol or 2-Hydroxy-3-methylanisole) from complex natural matrices. Given that methoxylated phenols are characteristic products of lignin pyrolysis, this guide focuses on utilizing wood smoke condensate (pyroligneous acid) as a viable starting material.[1][2] The methodologies detailed herein leverage the unique physicochemical properties of the target molecule, including its volatility and phenolic acidity. We present a multi-step strategy encompassing initial extraction by steam distillation and liquid-liquid extraction, followed by fine purification using column chromatography. Finally, rigorous analytical protocols for purity assessment and structural confirmation via High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. This document is intended for researchers in natural product chemistry, analytical chemistry, and drug development.

Introduction and Core Principles

This compound (C₈H₁₀O₂) is a substituted phenolic compound belonging to the guaiacol family.[3] Guaiacol and its derivatives are recognized as significant contributors to the aroma and flavor profiles of smoked foods and roasted coffee and are generated naturally during the thermal decomposition (pyrolysis) of lignin, a primary structural polymer in wood.[4][5] Consequently, condensates from wood smoke represent a rich, albeit highly complex, source for this class of compounds.[6]

The successful isolation of this compound hinges on a strategic exploitation of its key chemical properties:

  • Volatility: The compound is sufficiently volatile to be separable from non-volatile materials (like salts, sugars, and polymeric tars) via steam distillation. Studies have shown that 2-methoxyphenol, a closely related structure, exhibits over 95% recovery with this technique.

  • Phenolic Acidity (pKa ≈ 10.3): The hydroxyl group is weakly acidic. This allows for its conversion to a water-soluble phenoxide salt upon treatment with a base (e.g., NaOH). This principle is fundamental for separating it from neutral and basic organic impurities through liquid-liquid extraction.

  • Moderate Polarity: The presence of both a hydroxyl and a methoxy group, along with the aromatic ring, imparts moderate polarity. This property is crucial for its separation from other phenolic isomers and impurities using adsorption chromatography.

This guide provides a validated workflow designed to navigate the complexity of the source matrix and yield high-purity this compound suitable for further research.

Overall Isolation and Analysis Workflow

The comprehensive strategy for isolating and verifying this compound is depicted in the workflow diagram below.

G cluster_0 Part 1: Extraction & Initial Cleanup cluster_1 Part 2: Purification cluster_2 Part 3: Analysis & Confirmation Raw Raw Material (Wood Smoke Condensate) SteamDist Protocol I: Steam Distillation Raw->SteamDist LLE Protocol I: Liquid-Liquid Extraction SteamDist->LLE CrudeExtract Crude Phenolic Fraction LLE->CrudeExtract ColChrom Protocol II: Silica Gel Column Chromatography CrudeExtract->ColChrom Proceed to Purification Fractions Collect & Analyze Fractions (TLC) ColChrom->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Purified Purified 2-M-6-MP Combine->Purified HPLC Protocol III: HPLC Purity Check Purified->HPLC GCMS Protocol III: GC-MS Identity Confirmation Purified->GCMS NMR Protocol III: NMR Structural Elucidation Purified->NMR Final Final Confirmed Compound (>98% Purity) HPLC->Final GCMS->Final NMR->Final

Caption: Overall workflow for the isolation and analysis of this compound.

Protocol I: Steam Distillation and Liquid-Liquid Extraction

This initial protocol is designed to separate the volatile phenolic fraction from the non-volatile and highly polar components of the crude wood smoke condensate.

Rationale and Causality

Steam distillation is an effective technique for separating compounds that are immiscible with water and have a reasonably high vapor pressure at the boiling point of water. This compound meets these criteria. The subsequent acid-base liquid-liquid extraction (LLE) is a classic purification technique for phenols. By raising the pH of the aqueous distillate, the phenolic hydroxyl group deprotonates to form the sodium salt (sodium 2-methoxy-6-methylphenoxide). This salt is highly soluble in water but insoluble in organic solvents like diethyl ether, allowing for the removal of neutral organic impurities. Subsequent acidification reprotonates the phenoxide, returning the phenol to its less polar, ether-soluble form, thus enabling its extraction from the aqueous phase.

Step-by-Step Methodology
  • Preparation: In a 2 L round-bottom flask, combine 500 mL of filtered wood smoke condensate (pyroligneous acid) with 500 mL of deionized water. Add several boiling chips.

  • Apparatus Setup: Assemble a steam distillation apparatus. The 2 L flask serves as the distilling flask. Connect it to a steam source, a condenser, and a receiving flask.

  • Distillation: Pass steam through the solution in the distilling flask. Heat the flask gently to prevent excessive condensation. Collect approximately 1 L of milky-white distillate.

  • Basification: Transfer the distillate to a 2 L separatory funnel. Add 10 M sodium hydroxide (NaOH) solution dropwise while swirling until the pH of the solution is >12.

    • Expert Insight: This step converts the acidic phenol into its water-soluble phenoxide salt, which will remain in the aqueous phase.

  • Neutral Wash: Add 200 mL of diethyl ether to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1 minute. Allow the layers to separate and discard the upper organic (ether) layer, which contains neutral impurities. Repeat this wash step one more time.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with constant swirling until the pH is <2. The solution may become cloudy as the phenol precipitates or forms an emulsion.

    • Trustworthiness Check: This step is critical to convert the phenoxide back to the neutral phenol, rendering it soluble in the organic extraction solvent.

  • Extraction of Phenol: Add 200 mL of diethyl ether to the separatory funnel. Shake vigorously as described in step 5. Drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction twice more with 150 mL portions of diethyl ether.

  • Combine and Dry: Combine all the ether extracts in a single flask. Add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps, indicating the solution is dry.

  • Concentration: Gravity filter the dried solution to remove the MgSO₄. Concentrate the filtrate using a rotary evaporator at low temperature (<40°C) to yield the crude phenolic fraction as an oily residue.

G A Start: Aqueous Distillate B Add NaOH (pH > 12) Phenol -> Phenoxide (aq) A->B C Wash with Diethyl Ether B->C D Discard Ether Layer (Neutral Impurities Removed) C->D Separation E Aqueous Layer (Contains Phenoxide Salt) C->E Separation F Add HCl (pH < 2) Phenoxide -> Phenol E->F G Extract with Diethyl Ether (3x) F->G H Combine Ether Layers (Contain Phenol) G->H I Dry with MgSO₄ & Evaporate H->I J Result: Crude Phenolic Fraction I->J

Caption: Workflow for Liquid-Liquid Extraction of the phenolic fraction.

Protocol II: Purification by Column Chromatography

This protocol purifies this compound from other closely related phenolic compounds and residual impurities within the crude extract.

Rationale and Causality

Silica gel column chromatography separates compounds based on their differential adsorption to the polar silica stationary phase. A non-polar mobile phase (eluent) is used initially, and compounds with lower polarity will travel down the column faster. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane), more polar compounds can be eluted. This compound, with its moderate polarity, can be effectively separated from less polar compounds (like cresols) and more polar compounds (like dihydroxyphenols).

Step-by-Step Methodology
  • TLC Analysis: Dissolve a small amount of the crude phenolic fraction in ethyl acetate. Spot it on a silica gel TLC plate and develop it in a chamber with a 9:1 Hexane:Ethyl Acetate solvent system. Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution to determine the approximate Rƒ value of the target compound and the complexity of the mixture.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane. Pour the slurry into a glass chromatography column, allowing the hexane to drain while gently tapping the column to ensure even packing. The amount of silica should be approximately 50-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude phenolic fraction (e.g., 1 g) in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel (~2 g) by evaporating the solvent. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the eluent according to a gradient. A suggested gradient is provided in the table below. Collect fractions (e.g., 10-20 mL each) continuously.

    • Expert Insight: A slow, gradual increase in polarity (a shallow gradient) provides the best resolution for separating compounds with similar polarities.

Solvent System (Hexane:Ethyl Acetate) Volume (Column Volumes) Target Compounds to Elute
100:02Very non-polar impurities
98:23Less polar phenols (e.g., cresols)
95:55Target: this compound
90:105Isomers and slightly more polar phenols
80:203More polar impurities
  • Fraction Analysis: Spot every few fractions on a TLC plate. Develop and visualize the plates as in step 1.

  • Combine and Concentrate: Combine all fractions that contain the pure target compound (as determined by TLC showing a single spot with the correct Rƒ value).

  • Final Product: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound, which should be a crystalline solid or oil.[7]

Protocol III: Purity Assessment and Structural Confirmation

Final verification of purity and identity is a non-negotiable step in any isolation protocol.

HPLC Purity Analysis
  • System: Reverse-phase HPLC (RP-HPLC) with a C18 column.

  • Mobile Phase: Isocratic elution with 60:40 Methanol:Water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 275 nm.

  • Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject onto the column. A pure sample should yield a single, sharp peak. Purity can be calculated based on the peak area percentage.

GC-MS Identity Confirmation

Due to the polar hydroxyl group, derivatization is recommended to improve peak shape and volatility for GC analysis.[8]

G A Purified Sample B Add BSTFA + 1% TMCS & Pyridine A->B C Heat at 70°C for 30 min (Silylation Reaction) B->C D TMS-derivatized 2-M-6-MP C->D E Inject into GC-MS D->E F Data Analysis: Compare Mass Spectrum to Library Data E->F

Caption: Workflow for GC-MS analysis including derivatization.

  • Derivatization: To a dry vial containing ~1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Cap tightly and heat at 70°C for 30 minutes.[8]

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injector Temp: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

  • Expected Result: The mass spectrum of the derivatized product should show a molecular ion (M⁺) and characteristic fragmentation patterns that can be matched with a spectral library (e.g., NIST) to confirm the identity.[7]

NMR Structural Elucidation

NMR provides definitive structural information.

  • ¹H NMR (in CDCl₃): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the methyl group protons, with appropriate chemical shifts and splitting patterns.

  • ¹³C NMR (in CDCl₃): The spectrum should show 8 distinct carbon signals corresponding to the 8 carbon atoms in the molecule.

References

Application Note: Synthesis of Substituted Phenylene Aromatic Diesters via Schotten-Baumann Esterification of 2-Methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of substituted phenylene aromatic diesters, utilizing 2-Methoxy-6-methylphenol as the nucleophilic precursor. The protocol centers on the robust and widely applicable Schotten-Baumann reaction, which employs a diacyl chloride as the electrophilic coupling partner in the presence of a base.[1][2][3][4][5] This method is particularly effective for producing high-purity aromatic polyesters and other diester compounds that serve as critical building blocks in materials science, polymer chemistry, and drug development.[6][7] This guide furnishes a detailed, step-by-step protocol, mechanistic insights, safety precautions, and characterization guidelines intended for researchers, chemists, and professionals in drug development.

Introduction and Scientific Context

Substituted phenylene aromatic diesters are a class of organic compounds characterized by two ester functional groups attached to a central aromatic ring system. These molecules are of significant interest due to their rigid structures and tunable electronic properties, which make them ideal components for high-performance polymers, liquid crystals, and specialty materials.[6][7][8] In the pharmaceutical industry, the diester motif can be found in various pharmacologically active molecules, where it may function as a key structural element or as a prodrug linkage.

The choice of this compound as the starting material is strategic. The methoxy (-OCH₃) and methyl (-CH₃) groups provide steric hindrance and electronic modification to the phenol, influencing the reactivity and the final properties of the resulting diester, such as solubility and thermal stability.

The Schotten-Baumann reaction is the chosen synthetic route due to its efficiency and operational simplicity.[2][4][5] It involves the acylation of a phenol (or alcohol) with an acid chloride in the presence of a base.[1][3][5] The base plays a dual role: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium toward product formation.[1][9][10]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

  • Deprotonation: The base (e.g., Pyridine) deprotonates the hydroxyl group of this compound, forming a highly reactive phenoxide ion. Pyridine is an excellent choice as it can also act as a nucleophilic catalyst and is an effective solvent for the reactants.[9][11][12][13]

  • Nucleophilic Attack: The phenoxide ion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the diacyl chloride (e.g., Terephthaloyl chloride). This forms a tetrahedral intermediate.[2][5]

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

  • Second Acylation: The process repeats at the other end of the diacyl chloride molecule with a second molecule of the phenoxide, yielding the final symmetric diester product.

  • Neutralization: The base neutralizes the two equivalents of HCl produced, forming pyridinium hydrochloride.[9][10]

Reaction Scheme Visualization

The following diagram illustrates the overall reaction for the synthesis of 1,4-Phenylene bis(2-methoxy-6-methylbenzoate).

Caption: General reaction scheme for diester synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of 1,4-Phenylene bis(2-methoxy-6-methylbenzoate) as a representative example.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
This compoundC₈H₁₀O₂138.162.76 g20.02.0
Terephthaloyl chlorideC₈H₄Cl₂O₂203.022.03 g10.01.0
Pyridine (anhydrous)C₅H₅N79.101.74 mL21.52.15
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9375 mL--
Hydrochloric Acid (1 M aq.)HCl36.4650 mL--
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.0150 mL--
Brine (Saturated NaCl aq.)NaCl58.4450 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Ice-water bath

  • Nitrogen/Argon inlet and bubbler

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization

  • Filtration apparatus (Büchner funnel)

Step-by-Step Synthesis Procedure
  • Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of the acid chloride.

  • Reagent Preparation: In the flask, dissolve this compound (2.76 g, 20.0 mmol) and anhydrous pyridine (1.74 mL, 21.5 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Acyl Chloride: Dissolve terephthaloyl chloride (2.03 g, 10.0 mmol) in 25 mL of anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred phenol solution over 30 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 3-4 hours to ensure completion.

  • Work-up & Extraction:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess pyridine), 50 mL of water, and 50 mL of saturated NaHCO₃ solution (to remove any remaining acid).

    • Finally, wash with 50 mL of brine to aid in phase separation.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid product can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot toluene or a mixture of ethanol and water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Experimental Workflow Diagram

Workflow A 1. Setup - Assemble dry glassware - Inert N₂ atmosphere B 2. Reagent Charging - Dissolve phenol & pyridine in DCM A->B C 3. Cooling - Stir in ice bath (0-5 °C) B->C D 4. Dropwise Addition - Add terephthaloyl chloride solution C->D E 5. Reaction - Warm to RT - Stir for 3-4 hours D->E F 6. Aqueous Work-up - Transfer to separatory funnel - Wash with HCl, H₂O, NaHCO₃, Brine E->F G 7. Drying & Concentration - Dry organic layer (MgSO₄) - Filter and evaporate solvent F->G H 8. Purification - Recrystallize from suitable solvent G->H I 9. Characterization - Obtain NMR, IR, MS, and melting point H->I

Caption: Step-by-step experimental workflow.

Product Characterization

The identity and purity of the synthesized diester should be confirmed using standard analytical techniques.

TechniqueExpected Result for 1,4-Phenylene bis(2-methoxy-6-methylbenzoate)
¹H NMR Signals corresponding to aromatic protons (phenylene and substituted phenyl rings), methoxy protons (~3.8 ppm), and methyl protons (~2.2 ppm). Integration should match the expected proton count.
¹³C NMR Resonances for carbonyl carbons (~165 ppm), aromatic carbons, and aliphatic carbons of the methoxy and methyl groups.
FT-IR Strong C=O stretching vibration for the ester functional group (~1735 cm⁻¹). C-O stretching bands (~1250-1100 cm⁻¹). Aromatic C-H and C=C signals.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product (C₂₄H₂₂O₆, M.W. = 406.43 g/mol ).
Melting Point A sharp melting point range, indicating high purity.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[14][15]

  • Reagent Handling:

    • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation and contact with skin and eyes.[15][16]

    • Terephthaloyl chloride: Is a corrosive lachrymator. Reacts violently with water. Handle with extreme care under anhydrous conditions.

    • Pyridine: Is flammable and harmful if swallowed or inhaled. It has a strong, unpleasant odor.

    • Dichloromethane (DCM): Is a suspected carcinogen. Avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[14]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time or gently warm the mixture (e.g., to 40 °C).
Hydrolysis of acyl chloride.Ensure all glassware and solvents are scrupulously dry. Maintain a positive nitrogen pressure.
Product is an oil or difficult to crystallize Presence of impurities.Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Product has a low melting point.If pure by NMR, use as is. Otherwise, attempt trituration with a non-polar solvent like hexanes.
Incomplete removal of pyridine Insufficient acid wash.Perform an additional wash with 1 M HCl during the work-up.

References

Application Notes and Protocols: 2-Methoxy-6-methylphenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide on the utilization of 2-Methoxy-6-methylphenol as a monomer in polymer chemistry. The focus is on the synthesis of poly(this compound), a polymer with significant potential in applications requiring high-performance characteristics and antioxidant properties. This document delves into the mechanistic principles of oxidative coupling polymerization, offering detailed experimental protocols for both copper-catalyzed and enzymatic synthesis routes. Furthermore, it outlines standard characterization techniques for the resulting polymer and discusses its potential applications, particularly in the biomedical and materials science fields.

Introduction: The Significance of Substituted Phenolic Polymers

Phenolic polymers, particularly poly(phenylene oxide)s (PPOs), are a class of high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties.[1][2] The substitution pattern on the phenol ring plays a crucial role in determining the final properties of the polymer. This compound, a readily available substituted phenol, offers an intriguing monomer for the synthesis of novel PPO derivatives. The presence of the methoxy and methyl groups influences the reactivity of the monomer and imparts specific characteristics to the resulting polymer, such as potential antioxidant activity and altered solubility.[1][3]

The primary route for the polymerization of substituted phenols is oxidative coupling, a process that involves the formation of phenoxy radicals followed by their coupling to form ether linkages.[4][5] This can be achieved through chemical catalysis, typically using copper-amine complexes, or via enzymatic catalysis, employing enzymes like laccase or peroxidase.[6][7] Both methods offer distinct advantages and are explored in detail within these notes.

Mechanistic Insight: The Chemistry of Oxidative Coupling Polymerization

The oxidative polymerization of this compound proceeds via a radical mechanism. The key steps are illustrated in the diagram below.

G Monomer This compound PhenoxyRadical Phenoxy Radical Intermediate Monomer->PhenoxyRadical Oxidation Dimer Dimer Formation (C-O Coupling) PhenoxyRadical->Dimer Radical Coupling Catalyst Catalyst (e.g., Cu(I)-amine or Enzyme) Catalyst->PhenoxyRadical Oxidant Oxidant (e.g., O2 or H2O2) Oxidant->Catalyst Re-oxidation Polymer Poly(this compound) Dimer->Polymer Propagation

Figure 1: Generalized mechanism of oxidative coupling polymerization of this compound.

The process begins with the oxidation of the phenolic proton of this compound by a catalyst, typically a copper(I)-amine complex or an enzyme like laccase.[7][8] This generates a phenoxy radical intermediate. The catalyst is subsequently re-oxidized by an oxidant, such as molecular oxygen or hydrogen peroxide, allowing it to participate in further oxidation cycles. The generated phenoxy radicals then couple, primarily through a carbon-oxygen (C-O) linkage, to form a dimer. This dimer can then undergo further oxidation and coupling reactions, leading to the propagation of the polymer chain.[8] The substitution pattern of this compound directs the coupling to the para-position relative to the hydroxyl group, leading to a linear polymer structure.

Experimental Protocols

Copper-Catalyzed Oxidative Polymerization

This protocol is adapted from established procedures for the oxidative coupling of substituted phenols, such as 2,6-dimethylphenol.[6]

Materials:

  • This compound (monomer)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine (ligand)

  • Toluene or Dichloromethane (solvent)

  • Methanol (for precipitation)

  • Oxygen (oxidant)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Gas inlet tube

  • Condenser

  • Dropping funnel

Procedure:

  • Catalyst Preparation: In the three-neck flask, dissolve the copper(I) salt and the amine ligand in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). A typical molar ratio of copper to amine is 1:4.

  • Monomer Addition: Dissolve the this compound in the solvent and add it to the catalyst solution.

  • Initiation of Polymerization: While vigorously stirring, switch the gas inlet from inert gas to a slow stream of oxygen. The reaction is typically exothermic, and the temperature may need to be controlled. The reaction mixture will likely change color, indicating the formation of the copper-phenoxy radical complex.

  • Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. Samples can be taken at intervals and analyzed by techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.

  • Termination and Precipitation: After the desired reaction time (typically several hours), stop the oxygen flow and quench the reaction by adding a small amount of a reducing agent (e.g., a solution of hydroquinone in methanol).

  • Polymer Isolation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues, and dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up CatalystPrep Prepare Cu-Amine Catalyst Solution Reaction Introduce O2 to Initiate CatalystPrep->Reaction MonomerSol Dissolve Monomer in Solvent MonomerSol->Reaction Monitor Monitor Viscosity and Molecular Weight Reaction->Monitor Quench Quench Reaction Monitor->Quench Precipitate Precipitate Polymer in Methanol Quench->Precipitate Purify Filter, Wash, and Dry Polymer Precipitate->Purify

Figure 2: Workflow for copper-catalyzed oxidative polymerization.

Enzymatic Oxidative Polymerization

This protocol offers a greener alternative to metal-catalyzed polymerization, often proceeding under milder conditions.[1][9]

Materials:

  • This compound (monomer)

  • Laccase or Horseradish Peroxidase (HRP) (enzyme)

  • Phosphate buffer solution (pH typically between 5 and 7)

  • Organic co-solvent (e.g., acetone, 1,4-dioxane)

  • Hydrogen peroxide (H₂O₂) (if using HRP)

  • Methanol or Ethanol (for precipitation)

Equipment:

  • Beaker or flask

  • Magnetic stirrer

  • pH meter

Procedure:

  • Monomer Solution: Dissolve this compound in a mixture of the buffer solution and the organic co-solvent. The co-solvent helps to dissolve the monomer and the resulting polymer.

  • Enzyme Addition: Add the laccase or HRP to the monomer solution and stir to ensure homogeneity.

  • Initiation:

    • For Laccase: The polymerization is initiated by the presence of oxygen from the air.

    • For HRP: Add hydrogen peroxide solution dropwise to the reaction mixture. The concentration of H₂O₂ should be carefully controlled as excess can deactivate the enzyme.[1]

  • Polymerization: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 30-40 °C) for a period of 24-48 hours. The formation of the polymer is often indicated by an increase in turbidity or the formation of a precipitate.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to an excess of methanol or ethanol.

  • Purification: Filter the polymer, wash with the precipitating solvent, and dry under vacuum.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.

Technique Purpose Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical structure of the polymer.Disappearance of the phenolic -OH stretching band (around 3300-3500 cm⁻¹). Appearance of characteristic C-O-C (ether) stretching bands (around 1200 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed structure and confirm the C-O coupling.Disappearance of the phenolic proton signal. Shifts in the aromatic proton and carbon signals consistent with polymer formation.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Provides information on the molecular weight distribution of the polymer sample.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A step-change in the heat flow, indicating the transition from a glassy to a rubbery state.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Provides the decomposition temperature at which the polymer starts to lose mass.

Potential Applications

The unique structure of poly(this compound) suggests several potential applications:

  • Antioxidant Materials: The phenolic repeat units in the polymer backbone can act as radical scavengers.[1][3] This makes the polymer a candidate for use as a stabilizing additive in other polymers, coatings, or as a component in biomedical materials to mitigate oxidative stress.[10]

  • High-Performance Blends: Similar to commercial PPO, poly(this compound) could be blended with other polymers like polystyrene or polyamide to create materials with tailored thermal and mechanical properties.[2]

  • Biomedical Applications: The potential antioxidant properties and biocompatibility of phenolic polymers make them interesting for applications in drug delivery and tissue engineering.[6][11] The polymer could be functionalized to carry therapeutic agents or to act as a scaffold material.

  • Membrane Technology: PPO and its derivatives are known for their use in gas separation and filtration membranes.[12] The specific substitutions on the polymer from this compound could lead to membranes with unique selectivity and permeability characteristics.

Conclusion

This compound is a versatile monomer for the synthesis of novel poly(phenylene oxide) derivatives via oxidative coupling polymerization. Both copper-catalyzed and enzymatic methods provide viable routes to this polymer, with the latter offering a more environmentally benign approach. The resulting poly(this compound) is expected to exhibit a combination of high-performance characteristics and antioxidant properties, opening up a range of potential applications in materials science and biomedicine. The protocols and characterization techniques outlined in these notes provide a solid foundation for researchers to explore the synthesis and properties of this promising polymer.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Selective Synthesis of 2-Methoxy-6-methylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted phenols. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively synthesizing 2-Methoxy-6-methylphenol. The inherent challenge in this synthesis lies in controlling the regioselectivity of electrophilic substitution on the guaiacol (2-methoxyphenol) core, often leading to a mixture of isomers that are difficult to separate.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address the specific experimental hurdles you may encounter. We will delve into the causality behind these challenges and offer field-proven strategies for optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a mixture of isomers, primarily the 4-methyl and 6-methyl products. How can I improve the selectivity for this compound?

Answer: This is the most common challenge and stems from the electronic nature of the guaiacol starting material. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing for electrophilic aromatic substitution. While the hydroxyl group is a more powerful activator, the interplay between electronics and sterics dictates the final isomer ratio.

Core Principles & Causality:

  • Electronic Effects: Both the hydroxyl and methoxy groups activate the aromatic ring, with positions 4 (para to -OH) and 6 (ortho to -OH) being electronically favored for substitution.

  • Steric Hindrance: The methoxy group at position 2 creates steric bulk. This can be exploited to direct incoming electrophiles away from the adjacent position 6, but often the electronic favorability of the para position (position 4) dominates, leading to 2-Methoxy-4-methylphenol (creosol) as a major byproduct.[1]

Troubleshooting & Optimization Strategies:

  • Leverage Sterically Hindered Reagents: Employing bulky catalysts or alkylating agents can physically block the more accessible para position, favoring substitution at the more sterically demanding ortho position.

  • Utilize Directing Groups: Temporarily installing a bulky protecting group on the phenolic oxygen can dramatically alter the steric environment, forcing substitution to the ortho position. This group can be removed in a subsequent step.

  • Optimize Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically controlled product over the kinetically favored one.[1] This often requires screening to find the optimal balance between reaction rate and selectivity.

  • Solvent Screening: The choice of solvent can influence isomer distribution. Non-polar solvents may sometimes favor para substitution, so exploring a range of solvents with varying polarity is a worthwhile optimization step.[1]

The following diagram outlines a logical workflow for troubleshooting and improving the regioselectivity of your reaction.

G start Start: Low o:p Isomer Ratio (e.g., < 2:1) sterics Introduce Steric Hindrance (e.g., Bulky Catalyst/Reagent) start->sterics analyze1 Analyze o:p Ratio (GC/HPLC) sterics->analyze1 temp Lower Reaction Temperature (e.g., 0°C to -20°C) analyze2 Analyze o:p Ratio (GC/HPLC) temp->analyze2 solvent Screen Alternative Solvents (e.g., Toluene, Dioxane) analyze3 Analyze o:p Ratio (GC/HPLC) solvent->analyze3 directing_group Advanced: Employ ortho-Directing Group analyze1->temp Ratio Improved? (No) success Success: High ortho-Selectivity Achieved analyze1->success Ratio Improved? (Yes) analyze2->solvent Ratio Improved? (No) analyze2->success Ratio Improved? (Yes) analyze3->directing_group Ratio Improved? (No) analyze3->success Ratio Improved? (Yes)

Caption: Troubleshooting flowchart for improving ortho-selectivity.

Question 2: I am observing significant O-methylation, forming 1,2-dimethoxy-3-methylbenzene, or O-demethylation. How can I prevent these side reactions?

Answer: These side reactions are common pitfalls related to the reactivity of the methoxy and hydroxyl groups on the aromatic ring.

  • O-Methylation: The phenolic hydroxyl is nucleophilic and can compete with the aromatic ring for the methylating agent, especially under basic conditions or with highly reactive methylating agents.

  • O-Demethylation: This is particularly problematic when using acidic catalysts (e.g., Brønsted or Lewis acids) at elevated temperatures.[2][3] The methoxy group can be cleaved to yield catechol-like byproducts.

Troubleshooting & Optimization Strategies:

Side ReactionProbable CauseRecommended Solution
O-Methylation Reaction conditions are too basic; highly reactive methylating agent (e.g., methyl iodide).Use a milder methylating agent. Control pH carefully. Consider protecting the hydroxyl group if C-methylation is the primary goal.
O-Demethylation High reaction temperature; strong acidic catalyst (e.g., HBr, AlCl₃).Use a milder catalyst system. Reduce the reaction temperature. Minimize reaction time. Consider enzymatic or electrochemical methods which can be more selective.[4][5]
Over-methylation Excess methylating agent; prolonged reaction time.Use stoichiometric amounts of the methylating agent. Monitor the reaction progress closely using techniques like TLC or GC to stop it upon completion.
Question 3: My final product is an oily mixture of this compound and 2-Methoxy-4-methylphenol. How can I effectively separate them?

Answer: The separation of cresol and its derivatives is a well-known challenge due to their very similar physical properties.[6] The boiling points of ortho-, meta-, and para-cresol are 191.5°C, 202.8°C, and 202.5°C, respectively, making separation by simple distillation difficult.[7] A similar challenge exists for their methoxy derivatives.

PropertyThis compound2-Methoxy-4-methylphenol (Creosol)
Molecular Weight 138.17 g/mol [8]138.17 g/mol [9]
Boiling Point Not readily available, but expected to be close to Creosol.220-222 °C[9]
Melting Point Not specified, likely a low-melting solid or liquid.2 °C[9]
Polarity Very similar due to identical functional groups.Very similar due to identical functional groups.

Purification Strategies:

  • Fractional Distillation under Vacuum: While challenging, high-efficiency fractional distillation under reduced pressure can sometimes achieve partial separation if there is a sufficient boiling point difference.

  • Preparative Chromatography (HPLC/Flash): This is often the most effective method. A normal-phase or reverse-phase High-Performance Liquid Chromatography (HPLC) system can be developed to resolve the isomers.[6] Flash chromatography on silica gel can also be attempted, but may require extensive solvent screening to find a system with adequate resolution.

  • Crystallization: If one isomer is present in significant excess and is a solid, fractional crystallization can be effective.[10] This may involve cooling a concentrated solution in an appropriate solvent to selectively crystallize the major isomer.

  • Derivatization: Convert the phenolic hydroxyl group into another functional group (e.g., an acetate or a silyl ether).[11] The resulting derivatives may have more distinct physical properties, making them easier to separate by chromatography or crystallization. The protecting group can then be cleaved to yield the pure isomer.

G start Start: Isomeric Mixture check_solid Is one isomer a solid and in >80% excess? start->check_solid check_bp Is ΔBP > 10°C (under vacuum)? check_solid->check_bp No cryst Attempt Fractional Crystallization check_solid->cryst Yes distill Use High-Efficiency Fractional Distillation check_bp->distill Yes hplc Use Preparative HPLC check_bp->hplc No deriv Consider Derivatization Followed by Separation hplc->deriv Separation still poor?

References

Technical Support Center: Optimizing Extraction Efficiency of 2-Methoxy-6-methylphenol from Wood Vinegar

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the isolation of 2-Methoxy-6-methylphenol from the complex matrix of wood vinegar. Wood vinegar, also known as pyroligneous acid, is an aqueous liquid derived from biomass pyrolysis, containing a rich but convoluted mixture of over 200 organic compounds, including phenols, organic acids, ketones, and furans.[1][2] Among these, this compound (CAS 2896-67-5) is a valuable phenolic compound with significant potential.[3][4]

The primary challenge in its isolation lies in efficiently separating it from other structurally similar phenols and highly abundant acidic compounds like acetic acid.[5] This document provides practical, field-proven troubleshooting advice and detailed protocols grounded in chemical principles to enhance extraction efficiency, purity, and yield.

Troubleshooting Guide: Common Extraction Issues

Navigating the complexities of wood vinegar fractionation can present several challenges. This section addresses the most common problems encountered during the extraction of this compound, offering insights into their root causes and providing robust, scientifically-backed solutions.

Problem Potential Cause(s) Recommended Solution & Scientific Rationale
Low Overall Yield of Phenolic Fraction 1. Inappropriate Solvent Choice: The polarity of the extraction solvent does not adequately match the polarity of the target analyte. 2. Incorrect pH for Phenol Extraction: The pH of the aqueous phase is not high enough to deprotonate the phenolic hydroxyl group effectively. 3. Insufficient Phase Contact: Inadequate mixing fails to achieve equilibrium between the organic and aqueous phases. 4. Suboptimal Solvent-to-Feed Ratio: Insufficient solvent volume leads to incomplete extraction.Solution: 1. Solvent Selection: Use a solvent of intermediate polarity, such as dichloromethane (DCM) or ethyl acetate, for the initial extraction.[6][7] These solvents effectively solubilize a broad range of phenolic compounds. For subsequent steps, ensure the solvent is immiscible with the aqueous phase. 2. pH Optimization: For separating phenols from neutral compounds, adjust the aqueous phase to a pH of 11-12 with NaOH. This converts the weakly acidic phenols (pKa ≈ 10) into their water-soluble phenoxide salts (Ar-O⁻), partitioning them into the aqueous phase.[8] 3. Mixing Technique: Use gentle but thorough inversion (15-20 times) in a separatory funnel rather than vigorous shaking to maximize surface area contact without inducing emulsion. 4. Phase Ratio: Employ a solvent-to-wood vinegar ratio of at least 1:1. Perform multiple extractions (e.g., 3x with a 1:1 ratio) as this is more efficient than a single extraction with a large volume.
Poor Purity: Contamination with Carboxylic Acids 1. Ineffective pH Gradient: A single-step pH adjustment to a high level (e.g., pH 12) will co-extract both strong acids (carboxylic) and weak acids (phenolic). 2. Carryover of Acetic Acid: Acetic acid is a major component of wood vinegar and can be carried over if not properly removed.Solution: 1. Implement Stepwise pH Adjustment: First, perform an initial extraction with an organic solvent. Then, wash the organic extract with a sodium bicarbonate solution (pH ≈ 8.5). This is basic enough to deprotonate and remove carboxylic acids (pKa ≈ 4.7) into the aqueous phase while leaving the less acidic phenols in the organic phase. Afterward, use a strong base (NaOH, pH 11-12) to extract the phenols.[7][8] 2. Washing Steps: After isolating the final organic extract containing the purified phenols, wash it with deionized water to remove any residual water-soluble acids or salts before drying and solvent evaporation.
Persistent Emulsion Formation During LLE 1. Presence of Surfactant-like Molecules: Crude wood vinegar contains tars and other amphiphilic molecules that stabilize emulsions.[5] 2. Excessive Agitation: Vigorous shaking increases the dispersion of the organic phase in the aqueous phase, promoting emulsion.Solution: 1. Break the Emulsion: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to force the separation of the organic and aqueous layers. 2. Mechanical Separation: If brine is ineffective, transfer the emulsion to a centrifuge tube and spin at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes. 3. Prevention: Use a gentle swirling or inversion mixing technique instead of shaking.
Inaccurate Quantification by GC-MS 1. Matrix Effects: Co-extracted non-volatile compounds in the wood vinegar matrix can interfere with analyte ionization in the MS source or accumulate in the GC inlet, leading to poor reproducibility. 2. Improper Calibration: Using an external standard without accounting for extraction losses can lead to underestimation of the concentration. 3. Column Incompatibility: Using a non-polar GC column for highly polar phenolic compounds can result in poor peak shape (tailing).Solution: 1. Sample Cleanup: If matrix effects are severe, consider a Solid-Phase Extraction (SPE) cleanup step after the initial LLE. A reversed-phase C18 cartridge can be used to retain the phenolic compounds while allowing more polar impurities to pass through.[9][10] 2. Use an Internal Standard: Add a known amount of a suitable internal standard (a compound with similar chemical properties to the analyte but not present in the sample, e.g., 2-methoxy-4-methylphenol) before extraction.[11] The ratio of the analyte peak area to the internal standard peak area is used for quantification, which corrects for extraction inconsistencies and injection volume variations. 3. Select a Polar GC Column: Use a GC column with a polar stationary phase, such as one based on polyethylene glycol (PEG), like a DB-WAX column, to achieve better separation and symmetrical peak shapes for phenols.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial organic solvent for extracting phenolic compounds from raw wood vinegar? Dichloromethane (DCM) and ethyl acetate are excellent choices for the initial liquid-liquid extraction.[6][7] DCM is denser than water, facilitating easy separation of the bottom organic layer. Ethyl acetate is less dense than water and is a slightly more polar and less toxic option. The choice depends on the specific composition of the wood vinegar and subsequent separation steps. Both are effective at extracting a wide range of phenolic compounds due to their intermediate polarity.[13]

Q2: How does pH critically influence the separation of this compound from other components? The principle of pH-swing or acid-base extraction is central to purifying phenols. This compound is a weak acid due to its phenolic hydroxyl group (estimated pKa ≈ 10.3).[14]

  • At Neutral or Acidic pH (pH < 8): The compound exists in its neutral, protonated form (Ar-OH), which is soluble in organic solvents like DCM.

  • At High pH (pH > 11): A strong base (like NaOH) deprotonates the hydroxyl group, forming the sodium phenoxide salt (Ar-O⁻ Na⁺). This salt is ionic and therefore soluble in the aqueous phase.[8] This pH-dependent solubility allows for its separation from neutral compounds, which remain in the organic phase regardless of pH, and from more acidic compounds (like carboxylic acids), which can be removed at a lower pH.[1]

Q3: What are the optimal pH ranges for fractionating wood vinegar? A well-designed pH-gradient extraction can effectively separate the major chemical classes. The following ranges are a validated starting point:

Compound Class pKa Range pH for Aqueous Extraction Scientific Rationale
Strong Acids (Carboxylic) 3 - 5 pH 7.0 - 8.5 (e.g., NaHCO₃) At this pH, carboxylic acids are deprotonated (R-COO⁻) and water-soluble, while phenols remain largely protonated and in the organic phase.
Weak Acids (Phenols) 9 - 11 pH 11.0 - 12.5 (e.g., NaOH) This high pH is required to deprotonate the weakly acidic phenols, converting them to water-soluble phenoxides.[8]

| Neutral Compounds | N/A | Remain in Organic Phase | Compounds like ketones, furans, and ethers do not have acidic or basic functional groups and will remain in the organic solvent across the pH range. |

Q4: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for purification? LLE and SPE serve different but complementary purposes.

  • Liquid-Liquid Extraction (LLE): This is the preferred method for initial, large-scale fractionation of crude wood vinegar. It is highly effective for separating compounds into acidic, basic, and neutral fractions based on their pH-dependent solubility.[15][16] However, it can be labor-intensive, consume large volumes of solvent, and is susceptible to emulsion formation.[9]

  • Solid-Phase Extraction (SPE): SPE is an ideal technique for sample cleanup, concentration, and fine purification after an initial LLE.[9] For instance, after extracting the phenolic fraction via LLE, an SPE cartridge (e.g., C18 or a specialized phenolic sorbent) can be used to remove remaining impurities or to concentrate the this compound before analytical quantification. It offers high selectivity, reduced solvent consumption, and is easily automated.[10]

Q5: How can I definitively identify and quantify my final extract of this compound? The gold-standard analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).[12][17]

  • Gas Chromatography (GC): This separates the volatile components of your extract based on their boiling points and interactions with the stationary phase of the GC column.[18]

  • Mass Spectrometry (MS): As each compound elutes from the GC column, it is fragmented and ionized in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule. This spectrum can be compared against a known reference standard or a spectral library (e.g., NIST) for positive identification.[19][20] For accurate quantification, an external standard calibration curve or, preferably, an internal standard method should be employed.[12]

Detailed Experimental Protocol: pH-Gradient LLE

This protocol outlines a robust method for the selective extraction of this compound from wood vinegar.

Materials:

  • Crude Wood Vinegar (pre-filtered to remove solids)

  • Dichloromethane (DCM), HPLC grade

  • Sodium Bicarbonate (NaHCO₃), 5% w/v aqueous solution

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnels (appropriate sizes), beakers, flasks

  • pH meter or pH indicator strips

  • Rotary evaporator

Procedure:

  • Initial Organic Extraction: In a separatory funnel, combine 100 mL of crude wood vinegar with 100 mL of DCM. Invert the funnel gently 15-20 times to mix, venting frequently. Allow the layers to separate and drain the lower DCM layer into a clean flask. Repeat the extraction on the aqueous layer twice more with 50 mL of DCM each time. Combine all DCM extracts. This is your Total Organic Extract .

  • Removal of Carboxylic Acids: Transfer the Total Organic Extract to a clean separatory funnel. Add 100 mL of 5% NaHCO₃ solution. Mix gently and check that the aqueous phase pH is ~8.5. Allow the layers to separate and discard the upper aqueous layer (which now contains the carboxylate salts). Repeat this wash step.

  • Extraction of Phenolic Compounds: To the washed organic extract in the separatory funnel, add 100 mL of 2M NaOH solution. Mix gently. The pH of the aqueous layer should be >12. The phenolic compounds, including this compound, will partition into the upper aqueous layer as phenoxide salts. Drain the lower DCM layer (containing neutral compounds) and set it aside. Collect the aqueous layer into a clean beaker. This is your Phenolic Aqueous Extract .

  • Re-Protonation of Phenols: Place the beaker containing the Phenolic Aqueous Extract in an ice bath and stir. Slowly add 2M HCl dropwise while monitoring the pH. Continue adding acid until the pH of the solution is ~2. The solution may become cloudy as the neutral phenols precipitate or form an oil.

  • Final Phenol Recovery: Transfer the acidified aqueous solution to a clean separatory funnel. Extract three times with 50 mL of fresh DCM each time. Combine the lower DCM layers. This is your Purified Phenolic Extract .

  • Washing and Drying: Wash the Purified Phenolic Extract with 50 mL of deionized water to remove residual salts. Discard the aqueous wash. Drain the DCM layer into a flask and add a few spatulas of anhydrous Na₂SO₄. Swirl and let it stand for 15 minutes to remove residual water.

  • Concentration: Decant the dried DCM solution into a pre-weighed round-bottom flask. Remove the DCM using a rotary evaporator at 30-35°C under reduced pressure. The remaining residue is your concentrated phenolic fraction, enriched in this compound.

  • Analysis: Dissolve a small, known mass of the residue in a suitable solvent (e.g., methanol) for GC-MS analysis to determine purity and concentration.

Visualized Workflows and Principles

Experimental Workflow Diagram

ExtractionWorkflow cluster_0 Initial Extraction cluster_1 Acid Removal cluster_2 Phenol Isolation cluster_3 Final Recovery cluster_4 Analysis WV Raw Wood Vinegar DCM1 Add Dichloromethane (DCM) WV->DCM1 LLE1 Liquid-Liquid Extraction (LLE) DCM1->LLE1 Separation1 Separate Phases LLE1->Separation1 Organic1 Total Organic Extract Separation1->Organic1 DCM Layer Aqueous1 Spent Aqueous (Waste) Separation1->Aqueous1 Wash_NaHCO3 Wash with NaHCO3 (pH 8.5) Organic1->Wash_NaHCO3 Aqueous_Acids Aqueous Waste (Carboxylates) Wash_NaHCO3->Aqueous_Acids Washed_Organic Washed Organic Extract Wash_NaHCO3->Washed_Organic Organic Layer Extract_NaOH Extract with NaOH (pH > 12) Washed_Organic->Extract_NaOH Aqueous_Phenols Aqueous Extract (Phenoxides) Extract_NaOH->Aqueous_Phenols Aqueous Layer Organic_Neutrals Organic Waste (Neutrals) Extract_NaOH->Organic_Neutrals Organic Layer Acidify Acidify with HCl (pH 2) Aqueous_Phenols->Acidify LLE2 Extract with fresh DCM Acidify->LLE2 Final_Organic Purified Phenolic Extract LLE2->Final_Organic Dry Dry (Na2SO4) & Evaporate Final_Organic->Dry Final_Product Concentrated Phenolic Product Dry->Final_Product GCMS GC-MS Analysis Final_Product->GCMS

Caption: Workflow for pH-gradient extraction of phenols from wood vinegar.

Chemical Principle of Separation Diagram

SeparationPrinciple cluster_pH Effect of Aqueous pH on Compound Partitioning cluster_compounds Compound Behavior cluster_phases Resulting Phase pH_Low pH_Low pH_Mid pH ≈ 8.5 Mildly Basic (NaHCO3) Phenol This compound Ar-OH (Neutral Form) Ar-O- (Anionic Form) pH_Low->Phenol:f1 Acid Carboxylic Acid R-COOH (Neutral Form) R-COO- (Anionic Form) pH_Low->Acid:f1 Favored pH_High pH_High pH_Mid->Phenol:f1 Stays Neutral pH_Mid->Acid:f2 Deprotonates pH_High->Phenol:f2 Deprotonates pH_High->Acid:f2 Stays Deprotonated Organic Organic Phase Phenol:f1->Organic Aqueous Aqueous Phase Phenol:f2->Aqueous Acid:f1->Organic Acid:f2->Aqueous Neutral Neutral Compound (e.g., Furan) Remains Neutral Neutral:f1->Organic

Caption: Chemical principles of pH-dependent separation of compound classes.

References

Stability issues of 2-Methoxy-6-methylphenol under light and air exposure

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Handling of 2-Methoxy-6-methylphenol

Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of this compound when exposed to light and air. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Instability of this compound

This compound, like many phenolic compounds, is susceptible to degradation, primarily through oxidation. This process can be initiated or accelerated by exposure to atmospheric oxygen (autoxidation) and light (photo-oxidation). The electron-donating nature of the methoxy (-OCH₃) and methyl (-CH₃) groups on the phenol ring increases the electron density of the aromatic ring, making the compound more susceptible to oxidation compared to unsubstituted phenol.

Degradation can lead to the formation of colored byproducts, such as quinones, which can interfere with experimental assays and lead to inaccurate results. Understanding the potential degradation pathways is crucial for proper handling, storage, and interpretation of experimental data.

II. Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the stability and handling of this compound:

Q1: My solid this compound has turned from white/light yellow to a brownish color. Is it still usable?

A color change to yellow or brown is a visual indicator of oxidation.[1] The colored compounds are likely quinone-type structures formed from the degradation of the phenol.[1] While the bulk of the material may still be the parent compound, the presence of these impurities can significantly impact sensitive applications. We recommend assessing the purity of the discolored material using an appropriate analytical method, such as HPLC or GC-MS, before use. For critical applications, it is always best to use a fresh, unoxidized lot of the compound.

Q2: I'm seeing unexpected peaks in my HPLC/GC analysis of a freshly prepared solution of this compound. What could be the cause?

Unexpected peaks are often due to degradation that has occurred either in the solid state prior to dissolution or in solution. The solvent itself can play a role; for instance, solvents that are not de-gassed can contain dissolved oxygen that promotes oxidation. Additionally, the pH of the solution can affect stability, with higher pH values potentially increasing the rate of oxidation.

Q3: How should I properly store this compound to minimize degradation?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[2][3] It is also recommended to store it in a cool, dark, and dry place.[2][3] For solutions, it is best to prepare them fresh before use. If storage of a solution is necessary, it should be stored in an amber vial at low temperature (e.g., -20°C) and for the shortest possible duration.

Q4: What are the likely degradation products of this compound?

While specific degradation studies on this compound are not extensively reported in the literature, based on the chemistry of similar phenolic compounds, the primary degradation products are expected to be formed through oxidation.[4][5] This can lead to the formation of the corresponding benzoquinone, and potentially demethylation to form a catechol intermediate which is then further oxidized.[4] Polymerization products may also form.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the use of this compound.

Issue Potential Cause Recommended Solution
Discoloration of Solid Compound Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber container under an inert atmosphere. For sensitive experiments, consider purchasing a fresh batch.
Inconsistent Assay Results Degradation of the compound in solution.Prepare solutions fresh for each experiment using high-purity, de-gassed solvents. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Appearance of Extra Peaks in Chromatography Degradation during sample preparation or analysis.Ensure solvents are de-gassed. Minimize the time between sample preparation and analysis. Check for potential sources of metal ion contamination in your buffers or vials.
Loss of Compound Potency Over Time Instability in the experimental medium (e.g., cell culture media).Perform a stability study of the compound in your specific experimental medium to determine its half-life under your experimental conditions.

IV. Experimental Protocols

To assist you in maintaining the integrity of your this compound, we provide the following protocols.

Protocol 1: Proper Handling and Solution Preparation
  • Work in a Subdued Light Environment: Whenever possible, handle the solid compound and its solutions in an area with minimal light exposure.

  • Use High-Purity, De-gassed Solvents: Before preparing solutions, de-gas your solvent (e.g., acetonitrile, methanol, DMSO) by sparging with an inert gas like nitrogen or argon for 15-20 minutes.

  • Prepare Solutions Fresh: For optimal results, prepare solutions of this compound immediately before your experiment.

  • Storage of Stock Solutions: If a stock solution must be stored, use an amber, tightly sealed vial. Purge the headspace with an inert gas before sealing and store at -20°C or below.

Protocol 2: Assessment of Compound Purity by HPLC-UV

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.[6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 5% A and 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

V. Visualizing Degradation and Workflows

To provide a clearer understanding of the processes involved, we have created the following diagrams using Graphviz.

Plausible Degradation Pathway of this compound

G A This compound B Phenoxy Radical A->B Oxidation (Light, Air) E 3-Methylcatechol A->E Demethylation C Methyl-1,4-benzoquinone B->C D Polymerization Products B->D F o-Benzoquinone Derivative E->F Oxidation

Caption: Plausible oxidative degradation pathways of this compound.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Weigh Solid Compound prep_solution Prepare Stock Solution (De-gassed Solvent) prep_solid->prep_solution stress_light Expose to Light prep_solution->stress_light stress_air Expose to Air prep_solution->stress_air stress_control Control (Dark, Inert) prep_solution->stress_control analysis_hplc HPLC-UV Analysis stress_light->analysis_hplc stress_air->analysis_hplc stress_control->analysis_hplc analysis_data Compare Peak Purity and Area analysis_hplc->analysis_data

Caption: Workflow for assessing the stability of this compound.

VI. References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. Retrieved from --INVALID-LINK--

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Methoxy-5-methylphenol. Retrieved from --INVALID-LINK--

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Orellana Dávila, D., et al. (2021). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants, 10(7), 1357. --INVALID-LINK--

  • ChemicalBook. (2023, July 14). This compound. Retrieved from --INVALID-LINK--

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2023). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from --INVALID-LINK--

  • Lerchová, A., & Pospíšil, J. (1976). Antioxidants and stabilizers. LII. Sensitized photooxidation of 2,6‐di‐tert‐butyl‐4‐methylphenol. Collection of Czechoslovak Chemical Communications, 41(5), 1516-1524. --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methoxy-6-(methylamino)pyridine. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76173, this compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • Ingold, K. U. (1962). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Canadian Journal of Chemistry, 40(1), 111-118. --INVALID-LINK--

  • BenchChem. (2023). A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2,3,6-trimethylphenol. Retrieved from --INVALID-LINK--

  • Hewgill, F. R., & Lee, S. L. (1968). Oxidation of alkoxyphenols. Part XV. Autoxidation of 2- and 3-mono- and 2,5-di-t-butyl-4-methoxyphenol and related compounds. Journal of the Chemical Society C: Organic, 1549-1556. --INVALID-LINK--

  • BenchChem. (2023). Stability and Degradation of "4-Methoxy-2,3,6-trimethylphenol" Under Experimental Conditions. Retrieved from --INVALID-LINK--

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Food and Chemical Toxicology, 153, 112363. --INVALID-LINK--

  • Cook, C. D. (1953). OXIDATION OF HINDERED PHENOLS. I. OXIDATION OF AND OXIDATION INHIBITION BY 2,6-DI-tert-BUTYL-4-METHYLPHENOL. The Journal of Organic Chemistry, 18(3), 261-266. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Poor Resolution of 2-Methoxy-6-methylphenol in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Methoxy-6-methylphenol. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with achieving adequate resolution for this compound. As a substituted phenol, this compound presents unique chromatographic behaviors that can lead to common issues like peak tailing and co-elution. This guide provides a systematic, causality-driven approach to troubleshooting these problems, moving from simple mobile phase adjustments to more complex hardware and column considerations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of this compound.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for a phenolic compound like this compound is almost always caused by secondary-site interactions.[1][2] While the primary retention mechanism in reversed-phase chromatography is the hydrophobic interaction between the analyte and the C18 stationary phase, the acidic proton on the phenolic hydroxyl group can interact with residual silanol groups (Si-OH) on the silica surface of the column packing.[3][4] These interactions are strong and kinetically slow, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.

Q2: What is the single most important parameter to adjust to fix peak tailing for this compound?

A2: The mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[2] By adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase, you lower the pH to approximately 2.5-3.5. This suppresses the ionization of the residual silanol groups, neutralizing their negative charge and preventing the strong ionic interaction that causes tailing.[1]

Q3: I've adjusted the pH, but my peak is still broad or not fully separated from an impurity. What's next?

A3: If peak shape is symmetrical but resolution is poor, the next step is to manipulate the primary retention mechanism. You can improve separation by either increasing the retention time or changing the selectivity of your method. This is best achieved by creating a shallower gradient or reducing the percentage of the organic solvent in an isocratic method.[5] This gives the analyte more time to interact with the stationary phase, allowing for a better separation between closely eluting compounds.

Q4: Could my sample preparation be the cause of the poor peak shape?

A4: Absolutely. Two common issues are the sample solvent effect and mass overload. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, often seen as fronting or splitting.[3] Always try to dissolve your sample in the initial mobile phase composition.[5] Additionally, injecting too much sample (mass overload) can saturate the stationary phase, leading to broad, triangular peaks.[6] Try reducing the injection volume or sample concentration.

Part 2: Systematic Troubleshooting Guide

Follow this workflow to diagnose and resolve resolution issues methodically.

Logical Troubleshooting Workflow

This diagram outlines the decision-making process for addressing poor resolution.

TroubleshootingWorkflow Start Poor Resolution Observed (Tailing, Broadening, Co-elution) CheckpH Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) Start->CheckpH AdjustpH ACTION: Acidify Mobile Phase (See Protocol 1) CheckpH->AdjustpH No CheckGradient Is Resolution Still Poor? CheckpH->CheckGradient Yes AdjustpH->CheckGradient AdjustGradient ACTION: Optimize Gradient/Solvent Strength (See Protocol 2) CheckGradient->AdjustGradient Yes Resolved Resolution Acceptable CheckGradient->Resolved No CheckHardware Is Peak Shape Still Poor (Tailing/Broadening)? AdjustGradient->CheckHardware EvaluateColumn ACTION: Evaluate Column & System (Check for voids, leaks, contamination) CheckHardware->EvaluateColumn Yes OptimizeTemp ACTION: Optimize Temperature & Flow Rate for Selectivity CheckHardware->OptimizeTemp No EvaluateColumn->OptimizeTemp OptimizeTemp->Resolved

Caption: A step-by-step workflow for troubleshooting chromatography issues.

Analyte-Stationary Phase Interactions

Understanding the chemistry on the column is key to troubleshooting.

Interactions Analyte This compound Phenolic -OH StationaryPhase Silica Surface C18 Chains Residual Silanol (Si-OH) Analyte->StationaryPhase:f1  Desired Hydrophobic Interaction  (Good Peak Shape) Analyte->StationaryPhase:f2  Undesired Ionic/Polar Interaction  (Causes Peak Tailing)

Caption: Desired vs. undesired interactions in reversed-phase chromatography.

Part 3: Data & Protocols

This section provides key data about the analyte and detailed experimental protocols for troubleshooting.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₀O₂[7][8]
Molecular Weight 138.17 g/mol [7][8]
LogP 1.71[7]
Synonyms 6-Methoxy-o-cresol, 2-Hydroxy-3-methoxytoluene[9][10]
Table 2: Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)Provides good hydrophobic retention while minimizing silanol interactions.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterAcidifies mobile phase to suppress silanol activity.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient 20% to 70% B over 20 minutesA good starting point to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Can be optimized later.[11]
Detection (UV) ~275 nmBased on the typical absorbance of phenolic compounds. A full UV scan is recommended.
Injection Vol. 5 µLMinimizes potential for volume overload.
Sample Diluent Initial Mobile Phase (e.g., 80:20 A:B)Prevents peak distortion from solvent effects.[3]
Experimental Protocols

Objective: To suppress secondary silanol interactions and achieve a symmetrical peak shape.

  • Prepare Stock Solvents:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Bring to volume with HPLC-grade water. Mix thoroughly and filter through a 0.45 µm membrane.

    • Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Bring to volume with HPLC-grade acetonitrile. Mix thoroughly.

  • System Equilibration: Purge the HPLC system with the new mobile phases. Equilibrate the column with the starting conditions (e.g., 80% A, 20% B) for at least 15 column volumes or until the baseline is stable.

  • Analysis: Inject a standard of this compound.

  • Evaluation: Compare the peak asymmetry factor (As) to the previous analysis. An ideal peak has an As value of 0.9 - 1.2. This protocol should significantly reduce any tailing (As > 1.5).

Objective: To improve the separation between this compound and a closely eluting impurity.

  • Initial Scouting Run: Perform a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate percentage of organic solvent (%B) at which your compound elutes. Let's assume it elutes at 45% B.

  • Calculate Gradient Window: Center your new, shallow gradient around the elution point. A good starting point is ±10% around the elution %B. In this case, the window would be 35% to 55% B.

  • Implement Shallow Gradient:

    • Initial Hold: Start at 5-10% below the window (e.g., 25% B) and hold for 1-2 minutes.

    • Shallow Gradient: Program a long, shallow gradient across the window. For example, 25% to 55% B over 20-30 minutes.

    • Wash Step: Include a high-organic wash step (e.g., ramp to 95% B and hold for 5 minutes) to clean the column after each injection.

    • Re-equilibration: Ensure a sufficient re-equilibration step at the starting conditions (e.g., 5-10 minutes at 25% B) before the next injection.

  • Evaluation: This extended gradient increases the difference in migration speed between analytes, often resolving previously co-eluting peaks.[5]

Objective: To rule out hardware or column contamination as the source of poor performance.

  • Check for Leaks: Visually inspect all fittings from the injector to the detector for any signs of moisture. Tighten any loose connections (finger-tight for PEEK).

  • Test for Extra-Column Volume: Replace the column with a zero-volume union. Inject a small amount of a UV-active compound (e.g., caffeine). The resulting peak should be very sharp and narrow. If it is broad, it indicates excessive volume in the system (e.g., tubing is too long or has the wrong inner diameter).

  • Column Flush: If contamination is suspected, disconnect the column from the detector and flush it to waste.[1] Use a strong solvent like 100% acetonitrile or isopropanol for at least 20 column volumes.

  • Void Check: If peak shape issues persist, a void may have formed at the column inlet.[1] If the manufacturer allows, you can try reversing the column and flushing it at a low flow rate.[2] If this temporarily improves the peak shape, it confirms a void, and the column should be replaced.

References

Improving the yield of 2-Methoxy-6-methylphenol in catalytic reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic synthesis of 2-Methoxy-6-methylphenol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their reaction yields. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound, providing detailed explanations and actionable protocols to resolve them.

Question 1: Why is my yield of this compound consistently low?

Low yield is a frequent issue and can stem from several factors, including suboptimal catalyst activity, inappropriate reaction conditions, or the presence of impurities.

Potential Causes & Solutions:

  • Catalyst Deactivation: Catalysts can lose activity over time due to coking (the deposition of carbonaceous materials on the catalyst surface), poisoning by impurities in the feedstock, or thermal degradation.

    • Troubleshooting Protocol:

      • Regenerate the Catalyst: If using a regenerable catalyst, follow the manufacturer's protocol for regeneration. This often involves a controlled oxidation to burn off coke deposits.

      • Check Feedstock Purity: Analyze your starting materials (o-cresol and methanol) for potential catalyst poisons such as sulfur or nitrogen compounds. Consider purifying the feedstock if significant impurities are detected.

      • Optimize Reaction Temperature: Excessively high temperatures can accelerate catalyst deactivation.[1] Experiment with slightly lower temperatures to see if a balance can be struck between reaction rate and catalyst stability.

  • Suboptimal Reaction Conditions: The temperature, pressure, and molar ratio of reactants are critical for maximizing yield.

    • Troubleshooting Protocol:

      • Temperature Optimization: The methylation of o-cresol is temperature-sensitive. For many common catalysts, such as iron-chromium oxides, the optimal temperature range is typically between 300°C and 380°C.[2][3] Conduct a temperature screening study in small increments (e.g., 10°C) to identify the optimal point for your specific catalyst and setup.

      • Molar Ratio Adjustment: The molar ratio of methanol to o-cresol influences both the conversion of o-cresol and the selectivity towards this compound. An excess of methanol is often used to drive the reaction forward, but a very high excess can lead to unwanted side reactions.[4] Start with a molar ratio of methanol to o-cresol of around 4:1 to 8:1 and optimize from there.[3]

      • Contact Time/Space Velocity: The time the reactants are in contact with the catalyst is crucial. For continuous flow reactors, this is controlled by the liquid hourly space velocity (LHSV).[4] For batch reactors, it's the reaction time. Systematically vary the contact time to find the point of maximum yield before significant byproduct formation occurs.

  • Formation of Byproducts: Several side reactions can compete with the desired methylation, reducing the yield of this compound.

Question 2: How can I minimize the formation of unwanted byproducts like anisole and other xylenol isomers?

The formation of byproducts is a common challenge in the catalytic methylation of phenols. The primary competing reactions are O-methylation (leading to anisole) and C-methylation at other positions on the aromatic ring (leading to other cresol and xylenol isomers).[5][6][7]

Strategies for Minimizing Byproducts:

  • Catalyst Selection: The choice of catalyst is paramount for achieving high selectivity.

    • Metal Oxide Catalysts: Catalysts based on metal oxides like iron-chromium, magnesium oxide, and titanium dioxide are known to favor ortho-C-alkylation.[2][6] Iron-chromium catalysts, in particular, have shown high selectivity for the formation of ortho-substituted products.[3]

    • Zeolites: The shape-selectivity of certain zeolites can be exploited to favor the formation of specific isomers.[6][7] However, the acidity of zeolites can sometimes promote the formation of anisole and other byproducts.[5]

  • Reaction Pathway Control: Understanding the reaction network can help in steering the reaction towards the desired product. The formation of cresols from phenol and methanol can occur through two main pathways: direct C-alkylation of the phenol or O-alkylation to form anisole, which then rearranges to cresols.[5][7]

    Reaction pathways in phenol methylation.
  • Experimental Protocol for Selectivity Enhancement:

    • Catalyst Screening: If possible, screen a variety of catalysts with known selectivity for ortho-alkylation.

    • Temperature Profiling: Lower temperatures generally favor O-alkylation (anisole formation), while higher temperatures favor C-alkylation.[5] However, excessively high temperatures can lead to over-methylation and the formation of xylenols.[3] A careful temperature optimization is therefore critical.

    • Recycling of o-Cresol: In some processes, unreacted o-cresol is separated and recycled back into the reactor. This can increase the overall yield of the desired dimethylated product.[3][8]

Question 3: My catalyst seems to be deactivating quickly. What are the likely causes and how can I extend its lifetime?

Catalyst deactivation is a significant issue in industrial and laboratory settings. The primary cause is often the formation of coke, which blocks the active sites of the catalyst.

Causes and Mitigation of Catalyst Deactivation:

  • Coke Formation: Coke is formed from the polymerization of reactants and products on the catalyst surface. This is more prevalent with catalysts that have strong acid sites.

    • Mitigation Strategy:

      • Optimize Feed Composition: Adding water to the feed can sometimes help to suppress coke formation.

      • Control Reaction Temperature: As mentioned, high temperatures can accelerate coking.

      • Periodic Regeneration: Implement a regeneration cycle to burn off coke deposits before the catalyst activity drops significantly.

  • Poisoning: Certain impurities in the feedstock can irreversibly bind to the active sites of the catalyst, leading to poisoning.

    • Mitigation Strategy:

      • Feedstock Purification: Ensure high-purity reactants are used. Gas chromatography can be used to check for common poisons.

    Troubleshooting_Workflow Start Low Yield of This compound Check_Yield Analyze Product Mixture (GC, HPLC) Start->Check_Yield High_Byproducts High Concentration of Byproducts? Check_Yield->High_Byproducts Low_Conversion Low o-Cresol Conversion? Check_Yield->Low_Conversion No Optimize_Selectivity Optimize for Selectivity: - Catalyst Choice - Temperature Profile High_Byproducts->Optimize_Selectivity Yes Check_Catalyst Catalyst Deactivation? Low_Conversion->Check_Catalyst Yes Optimize_Selectivity->Start Re-evaluate Optimize_Activity Optimize for Activity: - Adjust Temp & Pressure - Check Catalyst Activity Optimize_Activity->Start Re-evaluate Regenerate Regenerate or Replace Catalyst Check_Catalyst->Regenerate Yes Check_Purity Check Feedstock Purity Check_Catalyst->Check_Purity No Regenerate->Start Re-evaluate Check_Purity->Start Re-evaluate

    Troubleshooting workflow for low yield.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions about the synthesis of this compound.

What are the most common catalysts used for the methylation of o-cresol?

A variety of catalysts have been investigated for this reaction. The most common classes include:

  • Metal Oxides: Iron-chromium oxides are widely used due to their high selectivity for ortho-alkylation.[2][3] Other metal oxides like MgO and TiO2 have also been studied.[6]

  • Zeolites: Zeolites such as HZSM-5, HBEA, and HMCM22 are used, often prized for their shape-selective properties which can influence the isomer distribution of the products.[6][7]

  • Spinel-type Oxides: These have also been reported as effective catalysts for phenol methylation.

What is a typical yield for the synthesis of this compound?

The yield can vary significantly depending on the catalyst, reaction conditions, and reactor setup. However, with optimized processes, it is possible to achieve high yields. For instance, using an iron-chromium catalyst in a fluidized bed reactor with o-cresol circulation, yields of over 80% have been reported.[3]

What are the key safety considerations for this reaction?
  • Flammability: Methanol is highly flammable. The reaction should be carried out in a well-ventilated area, away from ignition sources.

  • Toxicity: Phenols and cresols are toxic and can be absorbed through the skin.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • High Pressure and Temperature: The reaction is often carried out at elevated temperatures and pressures, which requires the use of appropriate pressure-rated equipment and safety protocols.

III. Data Summary

The following table summarizes typical reaction conditions and performance for the synthesis of 2,6-dimethylphenol (a related and well-studied process) from phenol, which provides a useful reference for the methylation of o-cresol.

CatalystTemperature (°C)Phenol Conversion (%)2,6-DMP Yield (%)Key ByproductsReference
Iron-Chromium (TZC-3/1)350>92~63o-cresol, 2,4-DMP, 2,4,6-TMP[3]
Iron-Chromium (with o-cresol recycle)36092822,4-DMP, 2,4,6-TMP[3]
Alumina (Catapal SB)340-380HighHigh2,3,6-trimethylphenol[4]

IV. References

  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Experimental set-up for o-cresol methylation by methanol in the catalytic fl uidized bed. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Selective synthesis of p-cresol by methylation of phenol | Request PDF. Retrieved from --INVALID-LINK--

  • PubMed Central. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4022843A - Liquid phase methylation of ortho cresol. Retrieved from --INVALID-LINK--

  • Google Patents. (2017). WO2017138015A1 - Process of methylation of phenol with increased cresol and anisole selectivity. Retrieved from --INVALID-LINK--

  • CONICET. (n.d.). Phenol methylation on acid catalysts. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme-1: Synthesis of 2-methoxy-6-((pyridin-2-ylmethylimino)methyl)phenol. Retrieved from --INVALID-LINK--

  • CONICET. (n.d.). Selective synthesis of p-cresol by methylation of phenol. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of o-cresol from phenol and methanol via gas phase alkylation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). o-Cresol. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrodeoxygenation of 2-methoxy phenol: Effects of catalysts and process parameters on conversion and products selectivity. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Selective demethoxylation of guaiacol to alkylphenols in supercritical methanol over a HT-MoS 2 catalyst | Request PDF. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). One-step process for demethoxylation and dealkylation over (a-d).... Retrieved from --INVALID-LINK--

  • SpringerLink. (n.d.). A Review of the Process on Vapor Phase Methylation of Phenol with Methanol. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Matrix Effects in 2-Methoxy-6-methylphenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of 2-Methoxy-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analytical methods. Here, we will explore the root causes of these interferences and provide practical, field-proven strategies to mitigate them, ensuring the reliability and accuracy of your results.

Understanding this compound and the Analytical Challenge

This compound, also known as 6-methylguaiacol, is a phenolic compound with the chemical formula C₈H₁₀O₂.[1][2][3][4] It is a component found in various natural products and is also used as a research chemical.[5][6][7] Accurate quantification of this analyte is crucial in diverse fields, from environmental analysis to pharmaceutical development.

The primary challenge in quantifying this compound lies in the complexity of the sample matrices in which it is often found. Biological fluids (plasma, urine), environmental samples (water, soil), and complex mixtures from chemical reactions can all contain interfering substances that lead to "matrix effects."[8][9][10][11]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they impact my this compound analysis?

A1: Matrix effects are the alteration of an analyte's signal (either suppression or enhancement) caused by the co-eluting components of the sample matrix.[8][9][11][12] In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these interferences can significantly compromise the accuracy, precision, and reproducibility of your quantification.[8][9][10]

Causality: Matrix effects in LC-MS, particularly with electrospray ionization (ESI), arise from competition between the analyte (this compound) and matrix components for ionization.[8][9] If matrix components are more readily ionized, they can suppress the ionization of the analyte, leading to a lower-than-actual measured concentration. Conversely, some matrix components can enhance the ionization efficiency, resulting in an overestimation.

Troubleshooting Flowchart: Identifying Matrix Effects

MatrixEffect_Identification A Start: Inaccurate or irreproducible results for this compound B Perform Post-Extraction Spike Experiment A->B C Compare analyte response in spiked matrix extract vs. neat solution B->C D Is there a significant difference in signal intensity? C->D E Matrix Effect is Present (Ion Suppression or Enhancement) D->E Yes F No Significant Matrix Effect. Investigate other sources of error. D->F No G Proceed to Mitigation Strategies E->G

Caption: A logical workflow to diagnose the presence of matrix effects.

Q2: I suspect matrix effects are affecting my results. How can I definitively confirm this?

A2: A post-extraction spike experiment is a reliable method to assess the presence and extent of matrix effects.[10] This involves comparing the analytical response of your analyte in a clean solvent (neat solution) to its response when spiked into a blank matrix extract that has already undergone the entire sample preparation process.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare a Blank Matrix Extract: Process a sample that is known to not contain this compound through your entire sample preparation workflow (e.g., protein precipitation, SPE).

  • Prepare a Neat Standard Solution: Prepare a solution of this compound in your final reconstitution solvent at a known concentration.

  • Prepare a Spiked Matrix Extract: Spike a known amount of this compound standard into the blank matrix extract from step 1 to achieve the same final concentration as the neat standard.

  • Analyze and Compare: Analyze both the neat standard and the spiked matrix extract using your analytical method (e.g., LC-MS).

  • Calculate Matrix Effect (%ME): %ME = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) * 100

Data Interpretation:

%ME ValueInterpretation
< 100%Ion Suppression
> 100%Ion Enhancement
85% - 115%Generally considered acceptable, but depends on method requirements.

A value significantly different from 100% confirms the presence of matrix effects.[12]

Q3: I've confirmed matrix effects. What are the primary strategies to overcome them?

A3: There are three main pillars to mitigating matrix effects:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from co-eluting matrix components.

  • Employ Robust Calibration Strategies: Use calibration methods that inherently compensate for matrix effects.

Mitigation Strategy Overview

Mitigation_Strategies A Confirmed Matrix Effects B Improve Sample Preparation A->B C Optimize Chromatography A->C D Robust Calibration A->D E Solid-Phase Extraction (SPE) B->E F Liquid-Liquid Extraction (LLE) B->F G Protein Precipitation (PPT) B->G H Change Column Chemistry C->H I Modify Mobile Phase/Gradient C->I J Stable Isotope Dilution (SID) D->J K Matrix-Matched Calibration D->K L Standard Addition D->L

Caption: Key approaches to combat matrix effects in analytical quantification.

Q4: My samples are in a biological matrix (e.g., plasma, serum). Which sample preparation technique is most effective?

A4: For biological matrices, a combination of techniques is often necessary to achieve a clean extract.

  • Protein Precipitation (PPT): This is a simple and fast method to remove the bulk of proteins from plasma or serum.[13][14][15] Acetonitrile is a common precipitation solvent.[13][14] While effective for initial cleanup, it may not remove all interfering phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can be effective for separating this compound from more polar matrix components. The choice of an appropriate organic solvent is critical and depends on the polarity of the analyte.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for cleaning up complex samples.[16] For phenolic compounds like this compound, reversed-phase SPE cartridges (e.g., C18) are commonly used.[16]

Recommended Workflow for Biological Samples:

  • Protein Precipitation: Start with PPT to remove the majority of proteins.

  • Solid-Phase Extraction: Follow with SPE on the supernatant from the PPT step for further cleanup and concentration of this compound.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18, Phenyl-Hexyl).

  • Conditioning: Condition the cartridge with methanol followed by water.

  • Loading: Load the supernatant from the protein precipitation step onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.

  • Elution: Elute the this compound with a stronger organic solvent (e.g., methanol, acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Q5: Even after sample cleanup, I see some interference. How can I use chromatography to my advantage?

A5: Chromatographic optimization is key to separating your analyte from any remaining matrix components.

  • Column Selection: Consider a column with a different selectivity. While C18 is a good starting point, a Phenyl-Hexyl column can offer different selectivity for aromatic compounds like this compound due to pi-pi interactions.[17][18]

  • Mobile Phase Gradient: Adjusting the gradient profile can help to separate the analyte peak from interfering peaks. A shallower gradient can improve resolution.

  • Mobile Phase pH: The pH of the mobile phase can influence the retention of phenolic compounds. Experimenting with small pH adjustments can optimize separation.

Q6: Are there calibration strategies that can compensate for matrix effects without extensive sample cleanup?

A6: Yes, certain calibration methods are designed to account for matrix effects.

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as close as possible to your actual samples.[19][20] This approach helps to ensure that the standards and samples experience similar matrix effects.[19] However, obtaining a truly blank matrix can be a challenge.[19]

  • Standard Addition Method: This is a powerful technique where known amounts of the analyte are added to the actual sample.[21][22][23][24] A calibration curve is then constructed from the spiked samples, and the original concentration is determined by extrapolation.[21][24] This method is particularly useful when a blank matrix is not available.[23]

Experimental Protocol: Method of Standard Addition

  • Sample Aliquots: Divide your unknown sample into several equal aliquots.

  • Spiking: Leave one aliquot unspiked, and to the others, add increasing known amounts of a this compound standard solution.

  • Analysis: Analyze all the aliquots using your analytical method.

  • Plotting: Plot the instrument response (e.g., peak area) against the concentration of the added standard.

  • Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original unspiked sample.[21]

Graphical Representation of Standard Addition

Standard_Addition cluster_0 Calibration Curve A Instrument Response B Concentration of Added Standard C [Unknown] ->A   ->B   ->C Extrapolate to y=0 p1 p2 p4 p1->p4 y = mx + c p3

Caption: A plot illustrating the principle of the standard addition method.

Q7: What is the "gold standard" for overcoming matrix effects?

A7: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most robust method for correcting matrix effects.[25] An ideal SIL-IS for this compound would be, for example, this compound-d3.

Why it Works: A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization behavior. Any ion suppression or enhancement caused by the matrix will affect the SIL-IS and the analyte to the same degree. By measuring the ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out.

Implementation: A known concentration of the SIL-IS is added to all samples, standards, and quality controls at the beginning of the sample preparation process. Quantification is then based on the peak area ratio of the analyte to the SIL-IS.

Summary of Troubleshooting Strategies

IssueRecommended ActionRationale
Inconsistent Results Perform a post-extraction spike experiment.To confirm and quantify the extent of matrix effects.
High Matrix Interference in Biological Samples Employ a multi-step sample preparation: Protein Precipitation followed by Solid-Phase Extraction.To effectively remove proteins and other interfering components.[26][27]
Co-eluting Peaks Optimize chromatography: test a Phenyl-Hexyl column or adjust the mobile phase gradient.To achieve better separation of the analyte from matrix components.
Blank Matrix Unavailable Use the Method of Standard Addition for calibration.To create a calibration curve within the sample matrix itself, compensating for its effects.[21][28]
Need for Highest Accuracy and Precision Use a Stable Isotope-Labeled Internal Standard.To provide the most reliable correction for matrix effects by normalizing the analyte response.[25]

By systematically applying these troubleshooting guides and advanced methodologies, you can overcome the challenges posed by matrix effects and achieve accurate and reliable quantification of this compound in your complex samples.

References

Purification techniques for high-purity 2-Methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-6-methylphenol (CAS: 2896-67-5). This guide is designed for researchers, scientists, and drug development professionals who require this compound in high purity for their work. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies for challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound critical for my research?

The purity of any chemical reagent is fundamental to the reliability and reproducibility of experimental results. For this compound, which is used as a key building block in the synthesis of more complex molecules, impurities can lead to several adverse outcomes:

  • Side Reactions: Impurities can participate in unintended side reactions, leading to a complex product mixture and reducing the yield of the desired compound.

  • Inaccurate Stoichiometry: The presence of impurities means the actual amount of this compound is lower than weighed, leading to incorrect stoichiometric calculations for subsequent reactions.

Q2: What are the common impurities I should expect in a crude sample of this compound?

Impurities typically arise from the synthetic route used. Common starting materials for related compounds include cresols and guaiacol.[2][3] Therefore, potential impurities can include:

  • Positional Isomers: Isomers such as 2-Methoxy-4-methylphenol or 3-Methoxy-2-methylphenol may be present.

  • Unreacted Starting Materials: Residual precursors like o-cresol or guaiacol could remain.

  • Related Phenols: Other phenolic compounds like xylenol (dimethylphenol) isomers or compounds with incomplete or multiple methylation can be present.[1]

  • Solvents and Reagents: Residual solvents from the reaction or initial workup.

Q3: What are the key physical properties of this compound I should know for purification?

Understanding the physical properties is essential for selecting the appropriate purification technique.

PropertyValueSource
CAS Number 2896-67-5[4][5]
Molecular Formula C₈H₁₀O₂[4][5]
Molecular Weight 138.16 g/mol [4][5]
Appearance White to light yellow crystalline powder[6]
Melting Point 40.0 to 44.0 °C

Note: The relatively low melting point suggests that care must be taken during storage and handling to prevent melting.

Q4: Which analytical techniques are best for verifying the purity of my final product?

A multi-technique approach is often best for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity. A reverse-phase C18 column with a water/acetonitrile mobile phase is a typical starting point for phenolic compounds.[7][8] Purity is determined by the area percentage of the main peak.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and isomers. The mass spectrum provides structural information that can help tentatively identify unknown peaks by comparison to library databases.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and can be used to identify and quantify impurities if an internal standard is used (qNMR).[7][9]

Purification Workflow and Troubleshooting Guide

The choice of purification method depends on the scale of your work and the nature of the impurities. The following diagram outlines a general decision-making workflow.

PurificationWorkflow start Crude this compound scale_q What is the purification scale? start->scale_q small_scale Small Scale (< 5 g) scale_q->small_scale Small large_scale Large Scale (> 5 g) scale_q->large_scale Large impurity_q Are impurities structurally similar (e.g., isomers)? small_scale->impurity_q recrystallization Recrystallization large_scale->recrystallization distillation Fractional Distillation (under vacuum) large_scale->distillation If thermally stable & boiling point differs from impurities dissimilar_imp Impurities have different polarity impurity_q->dissimilar_imp No similar_imp Impurities are similar (isomers) impurity_q->similar_imp Yes column Column Chromatography dissimilar_imp->column prep_hplc Preparative HPLC similar_imp->prep_hplc purity_check Verify Purity (HPLC, GC-MS, NMR) recrystallization->purity_check column->purity_check distillation->purity_check prep_hplc->purity_check

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds on a larger scale.[10] It relies on differences in solubility between the target compound and impurities in a given solvent at different temperatures.

Problem: I can't find a suitable single solvent for recrystallization.

  • Causality: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. This compound is a moderately polar compound, which can make finding a single solvent with this ideal property challenging.

  • Solution: Use a binary solvent system.

    • Find a "soluble" solvent in which your compound is highly soluble (e.g., Toluene, Dichloromethane).

    • Find a "miscible non-solvent" in which your compound is poorly soluble (e.g., Hexane, Heptane).

    • Dissolve the crude product in the minimum amount of the hot "soluble" solvent.

    • Slowly add the "non-solvent" dropwise to the hot solution until you see persistent cloudiness (the saturation point).

    • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly. A patent for the similar compound 2,6-dimethylphenol describes a successful crystallization using a mixture of ethylene glycol and water, which could be an effective, less common solvent system to explore.[11]

Problem: The compound oiled out instead of forming crystals.

  • Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point (40-44 °C). This is common with low-melting-point solids.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add more solvent to lower the saturation concentration. A more dilute solution is less likely to become supersaturated above the melting point.

    • Cool the solution very slowly. A slower cooling rate provides more time for ordered crystal lattice formation. Try letting it cool to room temperature on the benchtop overnight before moving to an ice bath.

    • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Add a seed crystal of pure this compound to induce crystallization.

Troubleshooting Guide: Column Chromatography

Column chromatography is ideal for separating compounds with different polarities on a small to medium scale.[10]

Problem: My compound won't move off the top of the silica gel column.

  • Causality: The phenolic hydroxyl group on this compound is polar and can interact very strongly with the acidic silica gel stationary phase. The eluent system may not be polar enough to displace it.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[10] A typical gradient might start at 5% ethyl acetate and slowly increase to 20-30%.

    • Add a Competitive Modifier: Add a small amount (0.1-1%) of a polar modifier like acetic acid or triethylamine to the eluent. Acetic acid can help by protonating basic sites on the silica and competing for hydrogen bonding, while triethylamine can deprotonate acidic sites. For a phenol, acetic acid is generally the better first choice.

Problem: The separation between my product and an impurity is poor (overlapping peaks).

  • Causality: The chosen eluent system does not provide sufficient differential partitioning for the compounds. The column may also be overloaded.

  • Troubleshooting Steps:

    • Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. Aim for a system that gives your product an Rf value of ~0.3 and maximizes the separation (ΔRf) from the impurity.

    • Reduce the Polarity of the Eluent: A less polar ("weaker") mobile phase will cause all compounds to move more slowly, which can often increase the separation between two closely eluting spots.

    • Use a Finer Mesh Silica Gel: Higher mesh silica (e.g., 230-400 mesh) provides a greater surface area and can improve the resolution of difficult separations.

    • Check Sample Load: Do not overload the column. A general rule of thumb is to load no more than 1g of crude material per 20-50g of silica gel, depending on the difficulty of the separation.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol provides a starting point for assessing the purity of this compound.[7]

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: HPLC-grade acetonitrile and water. Phosphoric acid or formic acid.

  • Sample Preparation: Accurately weigh ~10 mg of your sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute this to a working concentration of 0.1 mg/mL with the mobile phase.[7]

  • Mobile Phase: A typical starting condition is a mixture of water (containing 0.1% acid) and acetonitrile. An isocratic method (e.g., 60:40 Water:Acetonitrile) or a gradient elution can be used for optimization.[7]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 275 nm (phenols typically have strong absorbance in this region)

    • Column Temperature: 30 °C

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.[7]

Protocol 2: Purification by Recrystallization from Toluene/Heptane

  • Dissolution: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask. Add 10 mL of toluene and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Saturation: While the solution is still hot, add heptane dropwise from a pipette until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot toluene to just redissolve the cloudiness, ensuring the solution is clear.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and check purity by HPLC or GC-MS.

Safety Precautions: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13] This compound may cause skin and serious eye irritation.[4]

References

Technical Support Center: Preserving the Integrity of 2-Methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to preventing the degradation of 2-Methoxy-6-methylphenol during sample preparation.

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides expert insights and actionable protocols to mitigate the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your analytical results.

Fundamental Stability Profile of this compound

This compound, like many phenolic compounds, is susceptible to degradation. Its chemical structure, featuring a hydroxyl (-OH) group and a methoxy (-OCH₃) group on an aromatic ring, makes it vulnerable to several degradation pathways. The phenolic hydroxyl group is a primary site for oxidation, a process that can be accelerated by various environmental factors.[1][2][3] Understanding these vulnerabilities is the first step toward developing a robust sample handling strategy.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of this compound.

Q1: What are the primary chemical reasons for the instability of this compound?

A1: The instability is primarily due to the phenolic hydroxyl group. This group can easily donate a hydrogen atom to a free radical, forming a phenoxy radical. This radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, but it can also readily react further, leading to degradation.[3] The presence of electron-donating groups (the methoxy and methyl groups) on the ring can increase the compound's susceptibility to oxidation.[1]

Q2: What are the most common degradation pathways for this compound?

A2: The most prevalent degradation pathway is oxidation . This can be initiated by atmospheric oxygen, metal ions, or light.[1] Oxidation of the phenolic hydroxyl group can lead to the formation of highly reactive quinone-type structures.[1][4] Under more extreme conditions, such as high heat or harsh pH, other reactions like demethylation (loss of the -OCH₃ group) can occur, converting the molecule into other catecholic compounds.[4][5][6]

Q3: Which environmental factors have the most significant impact on the stability of this compound?

A3: Several factors can accelerate degradation. These are, in order of common impact:

  • Presence of Oxygen: Atmospheric oxygen is a key driver of oxidative degradation.[7][8]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation processes.[7][9][10][11]

  • Light Exposure: UV and visible light can provide the energy to initiate photochemical reactions, leading to degradation.[8][9][10][12]

  • pH: Phenolic compounds are generally more stable in mildly acidic conditions. High pH (alkaline conditions) can deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is highly susceptible to oxidation.[13]

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q: My analyte recovery is consistently low and unpredictable. What is the likely cause?

A: Potential Cause: This is a classic symptom of analyte degradation during sample processing or storage. The inconsistency arises from slight variations in handling time, light exposure, or oxygen exposure between samples.

Troubleshooting/Solution:

  • Work Quickly and in a Controlled Environment: Minimize the time between sample collection and extraction/analysis. If possible, work under low light conditions or use amber-colored labware.

  • Deoxygenate Solvents: Purge all solvents used for sample dilution and extraction with an inert gas like nitrogen or argon before use.

  • Use Amber Vials: Always store samples and standards in amber glass vials to protect them from light.[9][14]

  • Minimize Headspace: When storing liquid samples, fill the vial as much as possible to minimize the amount of atmospheric oxygen in the headspace. For long-term storage, overlay the sample with nitrogen or argon before capping.[8]

  • Add an Antioxidant: Consider adding a small amount of an antioxidant like ascorbic acid or Butylated Hydroxytoluene (BHT) to your sample immediately after collection to quench oxidative processes.[15]

Q: I am observing unexpected peaks in my chromatogram, often eluting near the parent compound. What are they?

A: Potential Cause: These extra peaks are likely degradation products. Their appearance suggests that your sample handling and storage protocols are insufficient to prevent the breakdown of this compound. The most common culprits are oxidation products like quinones.[1][9]

Troubleshooting/Solution:

  • Perform a Forced Degradation Study: Intentionally degrade a small amount of a pure standard under different stress conditions (e.g., exposure to 3% H₂O₂ for oxidative stress, high heat, UV light, and extreme pH).[1] Analyzing these stressed samples will help you identify the retention times of potential degradation products, confirming their presence in your experimental samples.

  • Review pH Control: Ensure the pH of your sample and any buffers used are in a stable range, typically mildly acidic (pH 4-6). Alkaline conditions dramatically accelerate oxidation.[13]

  • Check for Metal Contamination: Trace metal ions can catalyze oxidation.[16] Ensure all glassware is scrupulously clean and consider adding a chelating agent like EDTA if metal contamination is suspected.

Visualization of Degradation Factors and Recommended Workflow

To better understand the challenges and solutions, the following diagrams illustrate the key factors causing degradation and a recommended workflow to prevent it.

.dot

Caption: Key factors leading to the degradation of this compound.

.dot

Workflow cluster_prevention Preventative Steps cluster_process Sample Workflow A Add Antioxidant (e.g., Ascorbic Acid) B Adjust to pH 4-6 C Use Amber Vials D Inert Gas Overlay (N₂ or Ar) Start 1. Sample Collection Start->A Start->B Store 2. Immediate Storage (-20°C to -80°C) Start->Store Store->C Store->D Extract 3. Extraction (e.g., SPE or LLE) Store->Extract Analyze 4. Analysis (GC-MS or HPLC) Extract->Analyze

Caption: Recommended sample preparation workflow to minimize degradation.

Recommended Protocols & Data

Protocol 1: Sample Collection and Stabilization

This protocol is designed for the collection of liquid samples (e.g., biological fluids, environmental water).

  • Preparation: Prepare 2 mL amber glass autosampler vials with screw caps. For each mL of sample you plan to collect, pre-aliquot 10 µL of a 10 mg/mL ascorbic acid solution into the vial.

  • Collection: Collect the sample directly into the prepared vial.

  • pH Adjustment: Check the sample pH. If it is neutral or alkaline, adjust to approximately pH 5-6 using a dilute acid (e.g., 0.1 M HCl).

  • Capping: Fill the vial to minimize headspace, leaving just enough room for thermal expansion if freezing.

  • Inert Gas Purge: Gently blow a stream of nitrogen or argon over the liquid surface for 15-30 seconds before immediately capping the vial tightly.

  • Storage: If not analyzing immediately, flash-freeze the sample in liquid nitrogen and transfer to a -80°C freezer for long-term storage. For short-term storage (up to 48 hours), store at 4°C.[9][10][11]

Data Summary: Impact of Storage Conditions on Phenolic Compound Stability

The following table summarizes the expected stability of phenolic compounds under various storage conditions, based on published literature.[9][10][11][12]

Storage ConditionTemperatureLight ExposureAtmosphereExpected Stability (General Phenols)Recommendation
Benchtop (Short-term)~25°CAmbientAirPoor (Significant loss in hours)Avoid at all costs.
Refrigerated4°CDark (Amber)AirFair (Stable for ~24-72 hours)Suitable for short-term storage prior to analysis.
Refrigerated with Inert Gas4°CDark (Amber)Nitrogen/ArgonGood (Stable for several days)Recommended for overnight or weekend storage.
Frozen-20°CDark (Amber)AirGood (Stable for weeks)Acceptable for medium-term storage.
Deep Frozen with Inert Gas-80°CDark (Amber)Nitrogen/ArgonExcellent (Stable for months)Best practice for all long-term sample archival.

References

Technical Support Center: Optimizing FeCl₃-Catalyzed Phenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing FeCl₃-catalyzed oxidative coupling of phenols. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful C-C and C-O bond-forming reaction. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the FeCl₃-catalyzed coupling of phenols.

Q1: What is the general mechanism of FeCl₃-catalyzed oxidative coupling of phenols?

The mechanism is a multi-step process that hinges on the generation and reaction of phenoxyl radicals.[1][2] The currently accepted pathway involves three key stages:

  • Formation of Iron-Phenolate Complexes: The Lewis acidic Fe(III) center coordinates with the phenol to form an iron-phenolate species.

  • Generation of a Phenoxyl Radical: An oxidant facilitates the single-electron oxidation of the iron-bound phenolate, generating a ligated phenoxyl radical intermediate.[1][2]

  • Coupling: The coupling can then proceed through various pathways depending on the catalyst's coordination sphere and the nature of the coupling partner.[1][3] For FeCl₃, comprehensive kinetic studies support an inner-sphere mechanism where a phenoxyl radical couples with another ligand bound to the iron center.[1][2]

A postulated catalytic cycle for the cross-coupling of a phenol with a nucleophile (Nu) is depicted below. The cycle begins with the binding of the oxidant (e.g., a peroxide) and the phenol to the iron catalyst.[1] Homolytic cleavage of the oxidant and subsequent inner-sphere coupling yield the product, which is then released to regenerate the active catalyst.[1]

Catalytic_Cycle cluster_cycle Catalytic Cycle Fe_cat [Fe(III)] Catalyst Fe_complex_1 [Fe]·(Nu)m Fe_cat->Fe_complex_1 + Nucleophile (Nu) Fe_complex_2 [Fe]·(Nu)m·(Oxidant) Fe_complex_1->Fe_complex_2 + Oxidant Fe_complex_3 [Fe]·(Nu)m·(Phenol)·(Oxidant) Fe_complex_2->Fe_complex_3 + Phenol Fe_complex_4 [Fe]·(Nu)m-1·(Product) Fe_complex_3->Fe_complex_4 Oxidative Coupling (Rate-Determining Step) Fe_complex_4->Fe_complex_1 - Product + Nu caption Postulated Catalytic Cycle for Oxidative Cross-Coupling.

Caption: Postulated Catalytic Cycle for Oxidative Cross-Coupling.[1][3]

Q2: Why is an oxidant necessary and which one should I choose?

The oxidant is essential for regenerating the active Fe(III) catalyst and for generating the key phenoxyl radical intermediate. The reaction is not catalytic in iron without an external oxidant. Common oxidants include:

  • Peroxides: Di-tert-butyl peroxide (t-BuOOt-Bu) is frequently used.[1][2]

  • Oxygen/Air: In some systems, molecular oxygen can serve as a green and atom-economical terminal oxidant.[4][5]

The choice of oxidant can influence reaction kinetics and side product formation. Peroxides often provide more controlled and reproducible results compared to air/O₂, which can sometimes lead to over-oxidation or catalyst deactivation.

Q3: How does the choice of solvent impact the reaction?

The solvent plays a critical role in catalyst solubility, substrate solvation, and potentially in modulating the catalyst's Lewis acidity.

  • Fluorinated Alcohols: Solvents like hexafluoroisopropanol (HFIP) have been shown to be highly effective, promoting the reaction smoothly.[1][2] Their high polarity and ability to stabilize cationic intermediates are beneficial.

  • Chlorinated Solvents: Dichloromethane and 1,2-dichloroethane are also commonly used and can provide good yields.[6]

  • Apolar Solvents: In less polar solvents, O-acylation can sometimes dominate over the desired C-C coupling if an acylating agent is present.[7]

It is crucial to use anhydrous solvents, as water can coordinate to the FeCl₃, reducing its Lewis acidity and catalytic activity.[7]

Q4: I see trifluoroacetic acid (TFA) used in some protocols. What is its role?

Trifluoroacetic acid (TFA) can act as a crucial additive, particularly in cross-coupling reactions involving nitrogen-containing nucleophiles like aminonaphthalenes.[1][2] Its role is multifaceted; kinetic studies suggest that TFA engages in off-cycle acid-base and ligand exchange processes that regulate the overall reaction rate.[1][2][8] For certain substrates, especially secondary and tertiary amines, the addition of TFA was found to be essential for achieving high conversion and selectivity.[1][2] It is thought to prevent catalyst inhibition by the basic amine substrates or the biaryl products.[1][3]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Product Yield

Q: My reaction shows poor conversion or gives a very low yield. What are the most likely causes and how can I fix them?

Low yield is the most common issue. A systematic approach is required to diagnose the root cause.

Troubleshooting_Yield Start Problem: Low or No Yield Q1 1. Check Catalyst Quality & Purity Start->Q1 A1_1 Use fresh, anhydrous FeCl₃. Old FeCl₃ can be hydrated and inactive. Q1->A1_1 [YES] Q2 2. Verify Reagent Integrity Q1->Q2 [NO] A1_2 Consider catalyst source. Trace impurities (e.g., Cu) can alter reactivity. A1_1->A1_2 A1_2->Q2 A2_1 Are phenols pure? Impurities can inhibit the catalyst. Q2->A2_1 [YES] Q3 3. Evaluate Reaction Conditions Q2->Q3 [NO] A2_2 Is the oxidant active? Check peroxide quality/concentration. A2_1->A2_2 A2_3 Is the solvent anhydrous? Water deactivates the Lewis acid catalyst. A2_2->A2_3 A2_3->Q3 A3_1 Is the temperature optimal? Some couplings require heating. Q3->A3_1 [YES] Q4 4. Assess Substrate Reactivity Q3->Q4 [NO] A3_2 Is the concentration correct? Overly dilute conditions may be too slow. Overly concentrated may favor polymerization. A3_1->A3_2 A3_3 Is an additive like TFA needed? Essential for some substrates. A3_2->A3_3 A3_3->Q4 A4_1 Electron-rich phenols react faster. Electron-withdrawing groups (EWGs) can hinder oxidation. Q4->A4_1 [YES] A4_2 Steric hindrance around the ortho positions can prevent coupling. A4_1->A4_2 caption Decision-making flowchart for troubleshooting low reaction yield.

Caption: Decision-making flowchart for troubleshooting low reaction yield.

Detailed Checklist:

  • Catalyst Inactivity: Anhydrous FeCl₃ is hygroscopic. Use a freshly opened bottle or dry the catalyst under vacuum before use. The source and purity of FeCl₃ can be critical; studies have shown that trace amounts of copper in some "iron salt" batches were responsible for the observed catalytic activity.[9] If possible, test different batches or sources of FeCl₃.

  • Oxidant Issues: Ensure your oxidant (e.g., t-BuOOt-Bu) has not degraded. Use a fresh, verified source.

  • Solvent Quality: Use anhydrous grade solvents. Water competes with the phenol for coordination to the iron center, effectively inhibiting catalysis.[7]

  • Reaction Temperature: While many couplings proceed at room temperature,[1] sluggish reactions may benefit from gentle heating (e.g., 40-60 °C). However, be aware that higher temperatures can also promote side reactions.

  • Substrate Reactivity: Phenols with strong electron-withdrawing groups are less readily oxidized and may require more forcing conditions (higher catalyst loading, higher temperature).

Problem: Poor Selectivity

Q: My reaction is producing a mixture of isomers (ortho-ortho, ortho-para) or undesired C-O coupled products. How can I improve selectivity?

Selectivity is governed by a combination of electronic and steric factors of the phenol substrate.

The phenoxyl radical has significant spin density at the ortho and para positions. The coupling regioselectivity is therefore a competition between these sites.

  • Steric Hindrance: Bulky groups at the ortho positions will disfavor ortho-ortho coupling and promote para-para or ortho-para coupling.

  • Blocking Groups: To force a specific regioselectivity, you can use a phenol with a blocking group at either the ortho or para position. For example, using a 4-substituted phenol will direct coupling to the ortho positions.

The formation of diaryl ethers (C-O coupling) is a known competitive pathway.[10]

  • Solvent Choice: The polarity of the solvent can influence the C-C vs. C-O selectivity, although this is highly substrate-dependent.

  • Substrate Control: Phenols with bulky ortho substituents tend to favor C-C coupling, as C-O bond formation is sterically less demanding.

Selectivity_Pathways cluster_products Potential Coupling Products Phenol Phenol Substrate Radical Phenoxyl Radical (Resonance Structures) Phenol->Radical FeCl₃ / Oxidant OrthoOrtho ortho-ortho (C-C) Radical->OrthoOrtho ortho radical attack OrthoPara ortho-para (C-C) Radical->OrthoPara ortho/para attack ParaPara para-para (C-C) Radical->ParaPara para radical attack CO_Coupling Diaryl Ether (C-O) Radical->CO_Coupling O-radical attack (Competitive Pathway) caption Competitive coupling pathways for a phenoxyl radical intermediate.

References

Enhancing the biological activity of 2-Methoxy-6-methylphenol through structural modification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing the Biological Activity of 2-Methoxy-6-methylphenol

Welcome to the technical support guide for researchers working on the structural modification of this compound. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during synthesis, purification, and biological evaluation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your research and development efforts.

The this compound core, a substituted guaiacol, is a privileged scaffold found in numerous bioactive natural products. Its antioxidant and anti-inflammatory potential, often linked to cyclooxygenase (COX) enzyme inhibition, makes it an attractive starting point for drug discovery.[1] However, enhancing this activity through chemical modification requires navigating specific synthetic and analytical challenges. This guide will help you address them.

Section 1: Strategic Planning & Synthesis Troubleshooting

Before embarking on synthesis, a clear strategy is essential. The core structure of this compound offers three primary sites for modification: the phenolic hydroxyl group, the aromatic ring, and the methyl group. The choice of modification should be guided by Structure-Activity Relationship (SAR) principles.

Core Strategy Workflow

The following diagram outlines a typical workflow for a project focused on modifying this scaffold.

SAR_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Evaluation & Optimization Start Define Target Activity (e.g., Antioxidant, COX-2 Inhibition) SAR Analyze SAR Principles - Phenolic -OH is key for radical scavenging - Ring substituents modulate electronics & sterics - Lipophilicity impacts cell permeability Start->SAR Select Select Modification Site (Phenol, Ring, or Methyl Group) SAR->Select Synthesize Synthesize Analog Library Select->Synthesize Purify Purify & Characterize (NMR, MS, HPLC) Synthesize->Purify Troubleshoot Here (See Synthesis FAQs) Screen Primary Bioassay Screen (e.g., DPPH, COX-2 Assay) Purify->Screen Analyze Analyze Results: Identify Hits & Trends Screen->Analyze Screen->Analyze Troubleshoot Here (See Bioassay FAQs) Optimize Iterative Optimization: Synthesize Focused Analogs Analyze->Optimize Optimize->Select Refine Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Frequently Asked Questions: Synthesis

Question 1: My Williamson ether synthesis to alkylate the phenolic hydroxyl group is giving very low yields. What's going wrong?

Answer: This is a common and frustrating issue, often rooted in the inherent challenges of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][3] Several factors could be at play:

  • Steric Hindrance: The methyl group at the ortho position of your phenol makes the hydroxyl group sterically hindered. SN2 reactions are highly sensitive to steric bulk. If you are using a secondary or tertiary alkyl halide as your electrophile, the reaction will likely fail, favoring elimination (E2) to form an alkene as the major product.[2][3]

    • Solution: Always choose a primary alkyl halide (or methyl halide) as your alkylating agent. The alkoxide (in this case, your deprotonated phenol) can be sterically hindered, but the alkylating agent must be accessible for the backside attack to occur.[3]

  • Incomplete Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. Phenols are weakly acidic and require a sufficiently strong base.

    • Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Alternatively, potassium carbonate (K₂CO₃) in acetone or DMF is a common, milder choice but may require higher temperatures and longer reaction times.

  • Poor Leaving Group: The rate of the SN2 reaction is dependent on the quality of the leaving group on your alkylating agent.

    • Solution: The reactivity order for halides is I > Br > Cl. If you are using an alkyl chloride with slow kinetics, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).

Table 1: Troubleshooting Williamson Ether Synthesis

Problem Probable Cause Recommended Solution
Low or No ProductSteric hindrance at the electrophileUse a primary alkyl halide (e.g., iodomethane, benzyl bromide). Avoid secondary/tertiary halides.[2]
Low or No ProductIncomplete deprotonation of phenolUse a strong base (e.g., NaH) in an anhydrous solvent (e.g., THF, DMF).[4]
Slow ReactionPoor leaving group on alkylating agentUse an alkyl iodide or bromide. Add catalytic NaI to convert alkyl chlorides to iodides.
Olefin Side ProductElimination (E2) pathway is competingUse a less hindered (primary) alkyl halide. Use a less-hindered base if possible, though phenoxide is fixed.
Unreacted Starting MaterialInsufficient temperature or timeFor weaker bases like K₂CO₃, refluxing in acetone or heating in DMF (e.g., 60-80 °C) may be necessary.[2]

Question 2: I'm trying to add a formyl group (-CHO) to the aromatic ring using a Vilsmeier-Haack reaction, but the conversion is poor. Why?

Answer: The Vilsmeier-Haack reaction is an excellent choice for formylating electron-rich aromatic rings.[5][6] However, its success depends on the electrophilicity of the Vilsmeier reagent and the nucleophilicity of your phenol.

  • Weak Electrophile: The active electrophile, a chloroiminium ion, is relatively weak compared to the acylium ion in a Friedel-Crafts acylation.[7] Therefore, the reaction works best on highly activated rings. While this compound is activated, the reaction can still be sluggish.

    • Solution: Ensure your Vilsmeier reagent is properly formed. It is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5][8] Use a slight excess of the reagents and allow sufficient time for the reaction to proceed, sometimes requiring gentle heating.

  • Regioselectivity Issues: The hydroxyl and methoxy groups are strong ortho, para-directors.[9][10] In your molecule, the C4 position (para to the -OH) and the C5 position (para to the -OCH₃) are the most electronically activated sites. The C3 position is sterically hindered. You will likely get a mixture of products, primarily substitution at C4 and C5, which can complicate purification and lower the yield of a single desired isomer.

    • Solution: Analyze your crude product carefully by ¹H NMR to determine the isomeric ratio. If separation is difficult, consider using a protecting group on the phenolic hydroxyl. Protecting the hydroxyl as an ether or ester can reduce its activating strength and potentially simplify the regiochemical outcome.[11]

Section 2: Purification & Characterization Troubleshooting

Purifying modified phenols can be challenging due to their polarity and potential for hydrogen bonding, which often leads to peak tailing and poor separation on standard silica gel columns.

Troubleshooting Diagram: Column Chromatography

Column_Troubleshooting cluster_solvent Solvent System Optimization cluster_stationary Stationary Phase Alternatives Start Problem: Poor separation of phenolic compound on silica column CheckTLC Is separation visible on TLC? Start->CheckTLC Solvent Optimize Solvent System CheckTLC->Solvent Yes Stationary Change Stationary Phase CheckTLC->Stationary No, or severe streaking Toluene Add Toluene: Replaces Hexane/Heptane. Improves separation of aromatics. Solvent->Toluene DCM Switch to DCM/Methanol: Good for more polar compounds. Start with 1-5% MeOH. Solvent->DCM Acid Add Acetic/Formic Acid (0.1-1%): Suppresses phenolate formation, reduces tailing. Solvent->Acid Alumina Neutral or Basic Alumina: Good for basic or acid-sensitive compounds. Stationary->Alumina C18 Reversed-Phase (C18) Silica: Use polar solvents (Water/Acetonitrile). Good for compounds that streak on normal phase. Stationary->C18 Sephadex Sephadex LH-20: Size-exclusion/adsorption mechanism. Excellent for separating polar natural products. Stationary->Sephadex

Caption: A decision tree for troubleshooting poor column chromatography separation.

Frequently Asked Questions: Purification

Question 3: My compound streaks badly on my silica gel column, and I can't get clean fractions. What should I do?

Answer: Streaking (tailing) is a classic problem when purifying phenols on silica gel. Silica is acidic and can interact strongly with the polar hydroxyl group, sometimes even forming the phenolate anion on the column surface, which binds very tightly.

  • Modify the Mobile Phase:

    • Add an Acid: Including a small amount (0.1-1%) of acetic acid or formic acid in your mobile phase (e.g., Ethyl Acetate/Hexane) can help. This keeps the phenol protonated, minimizing its ionic interaction with the silica surface and reducing tailing.[12]

    • Change Solvents: For aromatic compounds, sometimes replacing hexane with toluene can dramatically improve separation due to different π-π interactions with your compound.[12] For more polar derivatives, a gradient of methanol in dichloromethane (DCM) can be effective.[12]

  • Change the Stationary Phase: If modifying the solvent system fails, silica may not be the right tool for the job.

    • Reversed-Phase (C18) Chromatography: This is an excellent alternative. The stationary phase is non-polar, and you use polar solvents (like water/methanol or water/acetonitrile). Polar compounds like phenols often elute cleanly without tailing.[13][14]

    • Sephadex LH-20 or Polyamide: These are classic choices for purifying phenolic compounds from natural product extracts and are equally useful in synthesis.[14] They operate on a mix of size-exclusion and adsorption principles and are less harsh than silica.

Section 3: Biological Assay Troubleshooting

Evaluating your new derivatives for biological activity is the ultimate goal, but in vitro assays have their own pitfalls, especially for phenolic compounds.

Frequently Asked Questions: Bioassays

Question 4: My new, more lipophilic derivative shows lower antioxidant activity than the parent compound in the DPPH assay. Does this mean the modification failed?

Answer: Not necessarily. This is a very common observation that can be misleading. Several factors could be at play:

  • Solubility: The DPPH assay is typically run in methanol or ethanol.[15] If your new derivative is significantly more hydrophobic, it may not be fully soluble in the assay medium, leading to a falsely low reading.[16][17] Precipitated compound cannot react with the DPPH radical.

    • Troubleshooting:

      • Visually inspect your assay wells/cuvettes for any cloudiness or precipitate.

      • Try using a co-solvent like a small amount of DMSO or THF to improve solubility, but always run a solvent control to ensure it doesn't interfere with the assay.[18]

  • Reaction Kinetics: Some sterically hindered phenols or those with altered electronic properties might react more slowly with the DPPH radical.[15] The standard 30-minute endpoint might not be sufficient to reach completion.

    • Troubleshooting: Take kinetic readings at multiple time points (e.g., 15, 30, 60, 120 minutes) to see if the absorbance continues to drop. Your compound may be a "slow" scavenger, not a "weak" one.

  • Assay Mechanism: The DPPH assay primarily measures an antioxidant's ability to donate a hydrogen atom (HAT).[15][19] The ABTS assay, in contrast, works by both HAT and single electron transfer (SET) mechanisms.[15][19] Your modification might have favored the SET mechanism, which is less efficiently captured by the DPPH assay.

    • Troubleshooting: Always test your compounds in at least two different assays with complementary mechanisms (e.g., DPPH and ABTS, or FRAP) for a more complete picture of antioxidant potential.[15]

Question 5: I am testing my compounds for COX-2 inhibition, but I'm not seeing any selectivity versus COX-1. How can I rationally design for selectivity?

Answer: Achieving selectivity for COX-2 over COX-1 is a key goal in developing safer anti-inflammatory agents. The structural basis for this selectivity is well-understood.

  • The COX-2 "Side Pocket": The active site of COX-2 is slightly larger than that of COX-1 and contains a secondary "side pocket".[20] Selective inhibitors are typically designed to have a bulky substituent that can fit into this side pocket, which is inaccessible in the more constricted COX-1 active site.

    • Design Strategy: Focus on introducing larger, sterically demanding groups onto your this compound scaffold, particularly at the C4 or C5 positions of the ring. For example, sulfonamide groups or other extended aromatic systems are common features in selective COX-2 inhibitors.

  • Polarity and Hydrogen Bonding: The COX-2 active site is also considered more polar than the COX-1 site.[20] Specific residues like Arg499 and Gln178 in COX-2 are thought to be key for selective binding.[20]

    • Design Strategy: Consider introducing groups capable of forming hydrogen bonds or interacting with these polar residues. Modifications that increase the overall polarity of a specific region of the molecule could enhance COX-2 selectivity.

Table 2: SAR Principles for Bioactivity Enhancement

Target Activity Structural Feature Rationale / Key Principle Relevant Sources
Antioxidant (Radical Scavenging) Free Phenolic -OHEssential for hydrogen atom donation (HAT) to scavenge radicals.[21][22][23]
Electron-Donating Groups on RingStabilize the resulting phenoxyl radical, lowering the O-H bond dissociation energy (BDE) and increasing activity.[22][24]
Steric Hindrance near -OHCan sometimes increase radical stability but may also slow reaction kinetics.[22]
COX-2 Inhibition Free Phenolic -OHOften crucial for binding and activity, mimicking a key interaction of the natural substrate, arachidonic acid.[1]
Bulky Substituents on RingDesigned to occupy the specific COX-2 side pocket, conferring selectivity over the smaller COX-1 active site.[20][25]
Polar/H-Bonding GroupsCan interact with key polar residues (e.g., Arg499) in the COX-2 active site to improve affinity and selectivity.[20]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methoxy-6-methylphenol in Beverages

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methoxy-6-methylphenol in Beverages

This compound, a volatile phenolic compound, plays a dual role in the sensory profile of beverages. It can be a desirable aroma contributor, imparting smoky and spicy notes, particularly in certain whiskies and coffees. However, in other beverages like wine and fruit juices, its presence, often a result of microbial activity or smoke taint from environmental exposure, can be considered a significant off-flavor. Therefore, the accurate and precise quantification of this compound is crucial for quality control, product development, and troubleshooting in the beverage industry. This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound in various beverage matrices. As a Senior Application Scientist, my objective is to not only present the methodologies but to also provide the rationale behind the experimental choices, ensuring a robust and reliable validation process in line with international standards.

Comparative Analysis of Analytical Methodologies

The choice between GC-MS and HPLC for the analysis of this compound hinges on several factors, including the volatility of the analyte, the complexity of the beverage matrix, and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Phenols

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the specificity of mass spectrometric detection make it an ideal choice for identifying and quantifying this compound, even at trace levels.

Principle and Advantages: In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly selective and sensitive detection.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For beverage analysis, HS-SPME is a preferred sample preparation technique due to its simplicity, speed, and solvent-free nature. It effectively isolates and concentrates volatile analytes from the sample matrix.

Experimental Protocol: HS-SPME-GC-MS for this compound in Wine

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to enhance the release of volatile compounds.

    • Spike the sample with an appropriate internal standard (e.g., 2-Methoxy-4-methylphenol-d3) to a final concentration of 10 µg/L.

    • Seal the vial with a PTFE-lined septum and cap.

  • HS-SPME Conditions:

    • Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). This fiber is chosen for its broad selectivity for volatile and semi-volatile compounds.

    • Incubation Temperature: 60°C. This temperature facilitates the partitioning of this compound into the headspace without degrading the sample.

    • Incubation Time: 15 minutes with agitation.

    • Extraction Time: 30 minutes.

  • GC-MS Parameters:

    • Injector: Splitless mode at 250°C for 2 minutes. This ensures the complete transfer of the analytes from the SPME fiber to the GC column.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. This is a versatile, low-polarity column suitable for a wide range of analytes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 10°C/min (hold for 5 min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

      • Monitored Ions for this compound: m/z 138 (molecular ion), 123, 95.

Method Validation (ICH Q2(R2) Guidelines)

The validation of the GC-MS method is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank beverage samples and the unique mass spectrum obtained.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using at least five concentration levels (e.g., 1, 5, 10, 25, 50, and 100 µg/L). The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking blank beverage samples at three different concentration levels (low, medium, and high) and calculating the percent recovery. Acceptable recovery is typically within 80-120%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Analysis of replicate samples at the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 15%.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, with different analysts, or on different instruments. The RSD should be ≤ 20%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. For GC-MS, this can include variations in incubation temperature, extraction time, and GC oven temperature ramp rate.[4] The results should remain within the acceptance criteria for accuracy and precision.

Typical Performance Data for GC-MS Analysis of this compound in Beverages:

Validation ParameterTypical Performance
Linearity (R²)≥ 0.998
Range1 - 100 µg/L
LOD0.1 - 0.5 µg/L
LOQ0.3 - 1.5 µg/L
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 10%
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile or thermally labile compounds. While this compound is volatile, HPLC offers an alternative approach, particularly when GC-MS is not available or when simultaneous analysis of both volatile and non-volatile phenolic compounds is desired.

Principle and Advantages: In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. HPLC offers a wide range of stationary and mobile phases, making it highly versatile.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common sample preparation technique for HPLC that is used to clean up the sample and concentrate the analyte of interest.[5]

Experimental Protocol: SPE-HPLC-UV for this compound in Fruit Juice

  • Sample Preparation (SPE):

    • Cartridge: C18 (500 mg, 6 mL). C18 is a nonpolar stationary phase that effectively retains phenolic compounds from aqueous matrices.

    • Conditioning: 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Pass 10 mL of the fruit juice sample through the cartridge at a slow flow rate (1-2 mL/min).

    • Washing: 5 mL of deionized water to remove sugars and other polar interferences.

    • Elution: Elute the retained analytes with 5 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

  • HPLC Parameters:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The acidic modifier improves peak shape for phenolic compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 275 nm, the wavelength of maximum absorbance for this compound.

Method Validation (ICH Q2(R2) Guidelines)

The validation of the HPLC method follows the same ICH Q2(R2) principles as the GC-MS method.[6][7]

  • Specificity/Selectivity: Assessed by comparing the chromatograms of blank and spiked beverage samples. The peak for this compound should be well-resolved from other matrix components.

  • Linearity: A calibration curve is constructed using at least five concentration levels (e.g., 0.1, 0.5, 1, 5, 10, and 20 mg/L). The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy: Determined by recovery studies on spiked blank samples at three concentration levels. Acceptable recovery is typically within 85-115%.

  • Precision:

    • Repeatability (Intra-day precision): RSD ≤ 10%.

    • Intermediate Precision (Inter-day precision): RSD ≤ 15%.

  • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate changes to method parameters such as mobile phase composition (e.g., ±2% acetonitrile), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).[4]

Typical Performance Data for HPLC Analysis of this compound in Beverages:

Validation ParameterTypical Performance
Linearity (R²)≥ 0.999
Range0.1 - 20 mg/L
LOD0.02 - 0.05 mg/L
LOQ0.06 - 0.15 mg/L
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 5%

Head-to-Head Comparison: GC-MS vs. HPLC

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Analyte Suitability Ideal for volatile and semi-volatile compounds.Suitable for non-volatile and thermally labile compounds.
Sample Preparation HS-SPME (simple, fast, solvent-free).SPE (more steps, requires solvents).
Sensitivity Very high (sub-µg/L levels).High (µg/L to mg/L levels).
Selectivity Excellent due to mass spectrometric detection.Good, but can be limited by co-eluting compounds.
Matrix Effects Can be an issue, but often mitigated by HS-SPME.[8][9]More susceptible to matrix effects, requiring thorough sample cleanup.
Analysis Time Typically 20-30 minutes per sample.Typically 10-20 minutes per sample.
Cost Higher initial instrument cost.Lower initial instrument cost.
Robustness Generally robust, but sensitive to inlet and column contamination.Very robust and reliable for routine analysis.

Choosing the Right Method:

  • For trace-level quantification of volatile off-flavors (e.g., smoke taint in wine): GC-MS with HS-SPME is the superior choice due to its high sensitivity and selectivity.

  • For routine quality control where higher concentrations are expected or when analyzing a broader range of phenolic compounds (both volatile and non-volatile): HPLC-UV is a robust, cost-effective, and reliable option.

  • For complex matrices with significant interferences: The confirmatory power of GC-MS is invaluable.

Visualizing the Analytical Workflows

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms_analysis GC-MS Analysis Sample Beverage Sample (5 mL) Vial Headspace Vial Sample->Vial NaCl Add NaCl (1.5 g) Vial->NaCl IS Spike with Internal Standard NaCl->IS Seal Seal Vial IS->Seal Incubate Incubate at 60°C Seal->Incubate Extract Extract with SPME Fiber Incubate->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

HPLC_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_hplc_analysis HPLC Analysis Sample Beverage Sample (10 mL) Condition Condition C18 Cartridge Sample->Condition Load Load Sample Condition->Load Wash Wash with Water Load->Wash Elute Elute with Methanol Wash->Elute Evap Evaporate and Reconstitute Elute->Evap Inject Inject into HPLC Evap->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Quantify Quantification Detect->Quantify

Conclusion: A Scientifically Sound Approach to Method Validation

The validation of an analytical method for this compound in beverages is a critical step in ensuring the quality and safety of these products. Both GC-MS and HPLC are powerful techniques that, when properly validated, can provide accurate and reliable results. The choice between the two will depend on the specific requirements of the analysis. By following the principles outlined in the ICH Q2(R2) guidelines and understanding the scientific rationale behind each step of the process, researchers and drug development professionals can confidently develop and validate robust analytical methods that are fit for their intended purpose.

References

A Comparative Analysis of 2-Methoxy-4-methylphenol in Diverse Food Smoking Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of 2-methoxy-4-methylphenol, a key phenolic compound, across various food smoking processes. We will delve into the formation pathways, analytical quantification, sensory implications, and toxicological profile of this molecule. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, data-driven insights.

Introduction: The Significance of 2-Methoxy-4-methylphenol in Smoked Foods

Food smoking, an ancient preservation technique, has evolved into a sophisticated method for imparting unique sensory characteristics to a wide range of products, including fish, meat, and cheese. The desirable smoky aroma and flavor are largely attributed to a complex mixture of volatile and semi-volatile compounds generated from the thermal degradation of wood. Among these, phenolic compounds play a pivotal role, and 2-methoxy-4-methylphenol (also known as creosol, with the less common synonym 2-methoxy-6-methylphenol) is a significant contributor to the characteristic smoky, sweet, and spicy notes.

The concentration and profile of phenolic compounds, including 2-methoxy-4-methylphenol, are intricately linked to the smoking process itself. Variables such as the type of wood, the temperature and duration of smoking, and the specific technology employed—be it traditional smoking, liquid smoke application, or electrostatic smoking—all exert a profound influence on the final chemical composition and sensory attributes of the smoked food. Understanding the interplay of these factors is crucial for controlling the quality, consistency, and safety of smoked products.

This guide will provide a comparative framework for understanding the presence and significance of 2-methoxy-4-methylphenol in different food smoking contexts. We will explore the underlying chemical principles, present methodologies for its precise quantification, and discuss its impact on the final product, from flavor to potential health considerations.

Formation of 2-Methoxy-4-methylphenol: A Product of Lignin Pyrolysis

The primary precursor to 2-methoxy-4-methylphenol in wood smoke is lignin, a complex aromatic polymer that provides structural integrity to plant cell walls. The thermal decomposition of lignin, a process known as pyrolysis, yields a variety of phenolic compounds. The specific structure of the lignin monomers—sinapyl alcohol, coniferyl alcohol, and p-coumaryl alcohol—and their relative abundance in different wood species dictates the resulting phenolic profile.

The formation of 2-methoxy-4-methylphenol is primarily associated with the pyrolysis of the guaiacyl (G) unit of lignin, which is derived from coniferyl alcohol. The pyrolysis temperature is a critical parameter influencing the yield of phenolic compounds. Studies on lignin pyrolysis have shown that the maximum yield of phenols is typically achieved at temperatures around 600°C.[1] At temperatures between 400°C and 550°C, demethoxylation reactions become more prominent, which can affect the final concentration of methoxyphenols like creosol.[2]

The yield of 2-methoxy-4-methylphenol has been observed to increase with temperature during the pyrolysis of lignin.[3] This suggests that higher smoking temperatures in traditional processes may lead to higher concentrations of this compound in the smoke.

Lignin Lignin (from Wood) Pyrolysis Thermal Pyrolysis (Smoking Process) Lignin->Pyrolysis Guaiacyl Guaiacyl (G) Unit Pyrolysis->Guaiacyl Creosol 2-Methoxy-4-methylphenol (Creosol) Guaiacyl->Creosol

Caption: Formation of 2-methoxy-4-methylphenol from lignin pyrolysis.

Comparative Analysis of 2-Methoxy-4-methylphenol in Different Smoking Processes

The concentration of 2-methoxy-4-methylphenol in smoked foods is highly dependent on the smoking technology utilized. While direct comparative studies on a single food matrix are limited, we can infer the relative concentrations based on the principles of each method and available data on their respective outputs.

Smoking ProcessPrincipleExpected 2-Methoxy-4-methylphenol ConcentrationRationale
Traditional Hot Smoking Direct exposure of food to smoke from smoldering wood at elevated temperatures (e.g., 60-80°C).HighHigher temperatures favor the pyrolysis of lignin and the formation of phenolic compounds.[3]
Traditional Cold Smoking Direct exposure of food to smoke at lower temperatures (e.g., 20-30°C) for extended periods.ModerateLower temperatures result in less efficient pyrolysis of lignin compared to hot smoking.
Liquid Smoke Application Atomization or dipping of food in an aqueous solution of condensed and purified wood smoke.Variable (Low to High)The concentration depends on the specific liquid smoke formulation. Some refined liquid smokes have reduced phenol content.[4]
Electrostatic Smoking Smoke particles are electrically charged and deposited onto the food surface.Potentially LowerThis method can be more efficient in depositing smoke particles, but the overall concentration of phenols may be lower compared to traditional methods depending on the smoke generation parameters.[5]

A study on commercial liquid smoke products revealed significant differences in their chemical composition, with some "full-strength" products containing appreciable levels of phenolic compounds, while "refined" products had significantly lower concentrations.[4] Another study on salmon treated with coconut-shell liquid smoke identified 2-methoxy-4-methylphenol as a key component responsible for its aromatic and antioxidant effects.[6]

Experimental Protocols for Quantification of 2-Methoxy-4-methylphenol

Accurate quantification of 2-methoxy-4-methylphenol in a complex food matrix requires a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) is the preferred technique due to its high sensitivity and selectivity. The following is a detailed, synthesized protocol for the extraction and GC-MS analysis of 2-methoxy-4-methylphenol from a smoked fish sample.

Sample Preparation and Extraction

This protocol is based on a combination of steam distillation and liquid-liquid extraction, adapted from methodologies for analyzing phenols in smoked meat products.[7][8]

Materials:

  • Smoked fish sample

  • Deionized water

  • Lithium chloride (LiCl)

  • Diethyl ether (analytical grade)

  • Anhydrous sodium sulfate

  • Salicylaldehyde (internal standard)

  • Blender or homogenizer

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator or Kuderna-Danish concentrator

Procedure:

  • Homogenization: Homogenize 20 g of the smoked fish sample with 100 mL of deionized water in a blender.

  • Steam Distillation: Transfer the homogenate to a steam distillation apparatus. Add 30 g of LiCl to the distillation flask to raise the boiling point of the solution.

  • Distillation: Perform steam distillation, collecting approximately 500 mL of distillate. The increased boiling point (130-170°C) facilitates the volatilization of semi-volatile phenols.[8]

  • Liquid-Liquid Extraction: Transfer the distillate to a separatory funnel and extract three times with 200 mL portions of diethyl ether.

  • Drying: Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Internal Standard Addition: Add a known amount of salicylaldehyde as an internal standard.

  • Concentration: Concentrate the extract to a final volume of 1-5 mL using a rotary evaporator or a Kuderna-Danish concentrator.

cluster_extraction Sample Extraction Homogenization 1. Homogenize Smoked Fish in Deionized Water Distillation 2. Steam Distill with LiCl Homogenization->Distillation Extraction 3. Liquid-Liquid Extraction with Diethyl Ether Distillation->Extraction Drying 4. Dry with Sodium Sulfate Extraction->Drying Concentration 5. Concentrate Extract Drying->Concentration

Caption: Experimental workflow for the extraction of 2-methoxy-4-methylphenol.

GC-MS Analysis

The following GC-MS parameters are suggested for the analysis of the concentrated extract.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/minute to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Target Ions for 2-methoxy-4-methylphenol: m/z 138 (molecular ion), 123, 95

    • Target Ions for Salicylaldehyde (Internal Standard): m/z 122 (molecular ion), 121, 93

Quantification: Quantification is performed by constructing a calibration curve using standards of 2-methoxy-4-methylphenol of known concentrations, with the internal standard added to each. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Sensory Impact and Toxicological Considerations

Sensory Profile

2-Methoxy-4-methylphenol is a key contributor to the desirable sensory attributes of smoked foods. It is often described as having a smoky, woody, and sometimes sweet or spicy aroma.[9][10] The perception of its aroma can, however, change with concentration. At low concentrations, it imparts a pleasant smoky character, while at higher concentrations, it can be perceived as more phenolic or even plastic-like.[9][10]

The sensory threshold of a compound is the minimum concentration at which it can be detected by the human senses. While the specific odor threshold for 2-methoxy-4-methylphenol in a food matrix is not well-documented, a related compound, 2-methoxy-4-vinylphenol, has a reported odor threshold of 3 ppb in water.[11] This low threshold highlights the significant impact that even small concentrations of these compounds can have on the overall flavor profile of a food product.

Toxicological Profile

The safety of phenolic compounds in smoked foods is an important consideration. While 2-methoxy-4-methylphenol is generally recognized as safe (GRAS) for use as a flavoring substance, its toxicological profile warrants discussion.

  • Acute Toxicity: Data on the acute toxicity of 2-methoxy-4-methylphenol is limited. However, related compounds like 2-methoxyphenol (guaiacol) are classified as harmful if swallowed and cause skin and eye irritation.[12]

  • Genotoxicity: There are no studies directly assessing the mutagenic activity of 2-methoxy-4-methylphenol. However, read-across studies with the structurally similar compound eugenol suggest that it is unlikely to pose a significant genotoxic risk to humans at current exposure levels.[13]

  • Repeated Dose and Reproductive Toxicity: There is insufficient data on the repeated dose and reproductive toxicity of 2-methoxy-4-methylphenol. However, the total systemic exposure from its use as a fragrance ingredient is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[13]

  • Skin Sensitization: 2-methoxy-4-methylphenol is considered a skin sensitizer.[13]

It is important to note that the concentrations of 2-methoxy-4-methylphenol found in smoked foods are generally low. However, a comprehensive risk assessment should consider the total intake of phenolic compounds from all dietary sources.

Conclusion and Future Perspectives

2-Methoxy-4-methylphenol is a pivotal compound that shapes the sensory landscape of smoked foods. Its formation is intrinsically linked to the pyrolysis of lignin, with smoking process parameters, particularly temperature and wood type, playing a crucial role in determining its final concentration. While traditional hot smoking is likely to yield higher levels of this compound, the use of liquid smoke offers a more controlled approach, albeit with variable phenolic content depending on the product formulation.

The analytical methodology for quantifying 2-methoxy-4-methylphenol is well-established, with GC-MS providing the necessary sensitivity and selectivity for accurate measurements in complex food matrices. From a sensory perspective, it contributes desirable smoky and woody notes, but its impact is concentration-dependent. The toxicological data, while not exhaustive, suggests a low risk at the levels typically found in food.

Future research should focus on direct comparative studies of 2-methoxy-4-methylphenol concentrations in various food products prepared using different smoking technologies and wood types. Establishing the sensory thresholds of this compound in different food matrices would also provide a more nuanced understanding of its contribution to flavor. Such data will be invaluable for the food industry in optimizing smoking processes to achieve desired sensory profiles while ensuring product safety and consistency.

References

A Comparative Guide to the Efficacy of 2-Methoxy-6-methylphenol as a Flavoring Agent in Sensory Panel Tests

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Phenolic Compounds in Flavor Science

Phenolic compounds are pivotal in defining the sensory characteristics of many foods and beverages, contributing to their aroma, taste, and overall flavor profile.[1] 2-Methoxy-6-methylphenol, a member of this class, is utilized in the fragrance and pharmaceutical industries for its distinct aromatic properties.[2][3] This guide delves into the specific application of this compound as a flavoring agent, evaluating its efficacy through the rigorous methodology of sensory panel testing.

The perception of flavor is a complex interplay of taste, aroma, and mouthfeel.[4] Sensory analysis provides a scientific basis for evaluating these attributes by using human panelists as analytical instruments.[5][6] This approach is essential for understanding how a specific ingredient like this compound will be perceived by consumers and how it compares to other available options.[7]

Comparative Analysis: this compound and its Alternatives

The flavor profile of a phenolic compound is heavily influenced by its chemical structure. Even subtle differences, such as the position of a methyl group, can lead to significant variations in perceived aroma and taste.[1]

This compound

  • CAS Number: 2896-67-5[8][9]

  • Molecular Formula: C₈H₁₀O₂[8][9]

  • Known Flavor Profile: While specific public sensory data for this compound is limited, related methoxyphenols are known for sweet, spicy, and sometimes medicinal or smoky notes.[10]

Key Comparators:

  • 2-Methoxy-4-methylphenol (p-Creosol):

    • CAS Number: 93-51-6[11][12]

    • FEMA Number: 2671[11][12]

    • Flavor Profile: Described as having a characteristic sweet, spicy, vanilla-like aroma with a slightly bitter taste. It is used in flavor compositions for imitation vanilla, clove, and various fruit and nut flavors.[10] Studies have also identified its aroma as phenolic, smoky, and plastic-like at different concentrations.[1]

  • Eugenol:

    • CAS Number: 97-53-0

    • Flavor Profile: A primary component of clove oil, eugenol is known for its strong, spicy, and clove-like aroma. Research has shown that at higher concentrations, it can also exhibit musty or earthy attributes.[1]

  • Guaiacol:

    • CAS Number: 90-05-1

    • Flavor Profile: Guaiacol and its derivatives are often associated with woody and smoky aromas.[1]

The selection of a flavoring agent depends on the desired sensory outcome. While 2-Methoxy-4-methylphenol offers a versatile sweet and spicy profile, eugenol provides a more intense and specific clove note. The flavor profile of this compound is expected to be distinct from these due to its structural differences, necessitating empirical evaluation through sensory panel testing.

Experimental Protocol: Quantitative Descriptive Analysis (QDA) for Flavor Profiling

To objectively assess the flavor profile of this compound, the Quantitative Descriptive Analysis (QDA) method is recommended.[13] This technique utilizes a trained panel to identify and quantify the sensory attributes of a product, creating a detailed "sensory fingerprint."[6][13]

Objective: To characterize the flavor profile of this compound in a neutral base and compare it to 2-Methoxy-4-methylphenol and a negative control.

Panelist Selection and Training: A panel of 8-12 individuals should be selected based on their sensory acuity and ability to describe perceptions.[13][14] Training is crucial and involves familiarizing panelists with a range of flavor attributes and standardizing the vocabulary used for description.[15][16] This phase can take 40-120 hours to ensure consistent and reliable data.[13]

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound and 2-Methoxy-4-methylphenol at a concentration of 5 ppm in a neutral, deodorized medium (e.g., water or a simple sugar solution).

    • A negative control (the medium without any added flavoring agent) must be included.

    • Samples should be presented at a standardized temperature in identical, odor-free containers.[17]

    • Label samples with random three-digit codes to prevent bias.[17]

  • Evaluation Procedure:

    • Panelists will evaluate the samples in a controlled environment with neutral lighting and no distracting odors.[17]

    • The presentation order of the samples should be randomized for each panelist.[17]

    • Panelists will independently rate the intensity of pre-determined sensory attributes (e.g., smoky, spicy, sweet, bitter, medicinal, woody) on a 15-point unstructured line scale.[13]

  • Data Analysis:

    • The intensity ratings from each panelist are converted to numerical data.

    • Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine if there are significant differences in the intensity of each attribute between the samples.[5][18]

    • Multivariate techniques like Principal Component Analysis (PCA) can be employed to visualize the relationships between the samples and their sensory attributes.[5]

References

A Comparative Toxicological Guide to 2-Methoxy-6-methylphenol and Other Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Phenolic Compounds

Phenolic compounds are a cornerstone of organic chemistry, forming the structural backbone of everything from life-saving pharmaceuticals to industrial polymers. Their utility, however, is shadowed by their inherent biological activity. As a class, phenols are protoplasmic poisons capable of causing significant cellular damage through various mechanisms, including protein denaturation and disruption of cell membranes.[1][2] Systemic exposure can lead to severe pathologies affecting nearly all organ systems, from the central nervous system to the heart and kidneys.[1][3][4]

The toxicity of a phenolic compound is not a monolithic property. It is exquisitely sensitive to the nature and position of substituents on the aromatic ring. A simple methyl or methoxy group can dramatically alter a molecule's absorption, distribution, metabolism, and ultimate toxicological profile. This guide provides a comparative analysis of 2-Methoxy-6-methylphenol, placing its toxicity in context with structurally related and industrially relevant phenols: the parent molecule phenol, its methylated analogues the cresols, and its methoxylated precursor, guaiacol. By examining the available experimental data and the underlying mechanisms, we aim to provide a nuanced understanding for researchers handling these compounds.

Pillars of Phenol Toxicity: A Mechanistic Overview

The cellular and systemic toxicity of phenols is driven by a combination of physicochemical and biochemical interactions. Understanding these foundational mechanisms is critical to interpreting the comparative data that follows.

  • Direct Corrosive Action (Protein Denaturation) : Phenol's ability to readily penetrate tissues allows it to denature cellular proteins and disrupt the phospholipid bilayer of cell membranes, leading to coagulation necrosis.[1][2] This accounts for the severe chemical burns observed upon dermal contact and the corrosive damage to the gastrointestinal tract upon ingestion.[2][4]

  • Metabolic Activation and Quinone Formation : The body's attempt to detoxify phenols can paradoxically lead to more potent toxins. Cytochrome P450 enzymes can hydroxylate phenols, forming catechols and hydroquinones.[5] These intermediates are readily oxidized into highly reactive semiquinones and quinones.[5] These electrophilic species are notorious for their ability to form adducts with cellular nucleophiles, including proteins and DNA, and to engage in redox cycling, which generates significant oxidative stress.[5]

  • Formation of Phenoxyl Radicals : Phenols with electron-releasing substituents are particularly susceptible to forming phenoxyl free radicals.[6][7] These radicals can propagate damaging chain reactions, contributing to lipid peroxidation and oxidative damage to other macromolecules.

The interplay of these mechanisms dictates the specific toxicological profile of each substituted phenol.

G cluster_exposure Exposure Route cluster_mechanisms Primary Toxic Mechanisms cluster_outcomes Cellular Damage exposure Substituted Phenol membrane Cell Membrane Disruption (Protein Denaturation) exposure->membrane Direct Contact metabolism Metabolic Activation (e.g., CYP450) exposure->metabolism Systemic Absorption radical Phenoxyl Radical Formation exposure->radical necrosis Coagulative Necrosis membrane->necrosis quinone Quinone/Semiquinone Formation metabolism->quinone ros Reactive Oxygen Species (ROS) radical->ros quinone->ros Redox Cycling adducts Protein & DNA Adducts quinone->adducts stress Oxidative Stress ros->stress adducts->stress

Caption: General mechanisms of phenol-induced toxicity.

Comparative Toxicity Analysis

This section compares the known toxicity of this compound with phenol, guaiacol, and the three isomers of cresol. The data, compiled from safety data sheets, toxicology databases, and peer-reviewed literature, reveals significant differences based on substitution patterns.

This compound

Specific toxicological data for this compound is sparse in publicly accessible literature. Its hazard profile is primarily derived from regulatory submissions and supplier safety data sheets. The European Chemicals Agency (ECHA) inventory indicates classifications of "Harmful if swallowed" and "Causes serious eye irritation".[8] This suggests a moderate level of acute oral toxicity and a significant potential for eye damage. Data for a structurally related compound, 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, also lists skin and respiratory irritation as potential hazards.[9] A safety assessment of the isomer 2-methoxy-4-methylphenol (creosol) concluded it is not expected to be genotoxic, based on read-across data from the extensively studied compound eugenol.[10]

Guaiacol (2-Methoxyphenol)

The addition of a single methoxy group in the ortho position significantly impacts toxicity. Guaiacol is considered an extremely toxic compound.[11][12] Animal studies involving subcutaneous administration in mice revealed severe effects including tachycardia, hypothermia, hematuria, and, at higher doses, lethality.[11][12] Necropsies showed evidence of severe organ damage, including hepatic and renal necrosis and pulmonary edema.[11][12] In vitro studies on human pulp fibroblasts found guaiacol to be cytotoxic, though less so than eugenol or thymol, with a 50% inhibitory concentration (IC50) of 9.8 mM.[13] Long-term exposure to guaiacol may also pose risks of liver damage and methemoglobinemia.[14]

Cresols (o-, m-, p-Methylphenol)

The cresol isomers are more acutely toxic than phenol.[15] Their toxicity is dependent on the route of administration, with gavage studies showing higher toxicity than dietary studies, suggesting a strong corrosive effect.[16]

  • p-Cresol: Generally considered the most toxic of the three isomers in liver tissue.[17] Its toxicity is dependent on metabolic activation to a reactive intermediate that depletes glutathione and binds covalently to proteins.[17]

  • o-Cresol and m-Cresol: These isomers are less toxic to liver slices than p-cresol, and their toxicity appears to be less dependent on glutathione depletion, suggesting a different primary mechanism of action.[17] In terms of acute lethality, some reports suggest m-cresol is the least toxic isomer.[16][18]

All cresol isomers are corrosive and can cause severe damage to the skin and eyes.[18][19]

Phenol

As the parent compound, phenol serves as a crucial benchmark. It is rapidly absorbed by all routes of exposure.[2] Acute exposure can cause severe corrosive injury, while systemic effects include CNS stimulation followed by depression, seizures, cardiovascular collapse, and respiratory failure.[1][4]

Quantitative Data Summary

The following table summarizes available acute toxicity (LD50) and in vitro cytotoxicity (IC50) data for the selected phenols. It is important to note that values can vary based on the animal model, administration route, and cell line used.

CompoundTestSpeciesRouteValueReference(s)
This compound LD50--Data not available-
Guaiacol LD50MouseOral621 mg/kg[20]
LD50RabbitOral725 mg/kg[21]
IC50Human Pulp FibroblastsIn Vitro9.8 mM[13]
o-Cresol LD50RatOral121 mg/kg[16]
m-Cresol LD50RatOral242 mg/kg[16]
p-Cresol LD50RatOral207 mg/kg[16]
Phenol LD50RatOral317 mg/kg-
IC50Human Pulp FibroblastsIn Vitro4.5 mM[13]

Note: LD50 values can vary between sources. The values presented are representative examples.

Standardized Protocols for Toxicological Evaluation

To ensure data comparability and reliability, standardized assays are essential. The following sections detail the methodologies for key in vitro toxicity tests.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Analysis c1 1. Seed cells (e.g., HepG2) in a 96-well plate c2 2. Incubate for 24h to allow attachment c1->c2 t1 3. Prepare serial dilutions of phenolic compounds t2 4. Replace medium with compound-containing medium (include controls) t1->t2 a1 6. Add MTT solution to each well t3 5. Incubate for 24-48h t2->t3 a2 7. Incubate for 2-4h (allows formazan formation) a1->a2 r1 9. Read absorbance at ~570nm using a plate reader a3 8. Add solubilization solution (e.g., DMSO) to dissolve crystals a2->a3 r2 10. Calculate % viability and plot dose-response curve to find IC50 r1->r2

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Human cell lines such as HepG2 (liver carcinoma) or HBL-100 (normal breast epithelium) are cultured in appropriate media and seeded into 96-well microtiter plates at a density of ~10,000 cells/well.[22]

  • Compound Exposure: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test phenol. A vehicle control (e.g., DMSO) and a negative control (medium only) are included.

  • Incubation: The plates are incubated for a defined period, typically 24 or 48 hours.

  • MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[22]

  • Formazan Solubilization: After a 2-4 hour incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by metabolically active cells.

  • Data Acquisition: The absorbance is measured on a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[22]

Experimental Protocol: Genotoxicity (Bacterial Reverse Mutation Assay - Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[23][24]

G cluster_prep Preparation cluster_expose Exposure cluster_culture Plating & Incubation cluster_analyze Analysis p1 1. Culture Salmonella strains (e.g., TA98, TA100) overnight e1 3. Combine bacteria, test compound, and buffer (or S9 mix) in a tube p2 2. Prepare test compound dilutions, controls, and S9 mix e2 4. Add molten top agar containing a trace of histidine/biotin e1->e2 c1 5. Pour mixture onto minimal glucose agar plates c2 6. Incubate plates at 37°C for 48-72h c1->c2 a1 7. Count the number of revertant colonies on each plate a2 8. Compare counts from treated plates to spontaneous revertant control a1->a2

Caption: Workflow for the Ames test.

Methodology:

  • Strain Selection: Several Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are used.[23][25]

  • Metabolic Activation: The test is performed both with and without a mammalian liver extract (S9 fraction) to determine if the compound or its metabolites are mutagenic.[25]

  • Exposure: The bacterial culture is mixed with the test compound at various concentrations and the S9 mix (or buffer) in molten top agar containing a trace amount of histidine.[24]

  • Plating and Incubation: The mixture is poured onto a minimal glucose agar plate, which lacks histidine. The plates are incubated for 48-72 hours.[24]

  • Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will form colonies. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[23]

Experimental Protocol: Genotoxicity (Comet Assay)

The single-cell gel electrophoresis or Comet Assay is a sensitive method for detecting DNA damage (e.g., single and double-strand breaks) in individual eukaryotic cells.[26][27][28]

Methodology:

  • Cell Preparation and Treatment: A single-cell suspension is obtained from the tissue or cell culture of interest. Cells are treated with the test phenol for a defined period.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).[29]

  • Alkaline Unwinding: The slides are placed in an alkaline buffer to unwind the DNA, which is necessary to reveal strand breaks.[29]

  • Electrophoresis: The slides are subjected to electrophoresis. Fragmented DNA (from damaged cells) migrates away from the nucleoid towards the anode, forming a "comet tail".[26][27]

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. Image analysis software is used to quantify the amount of DNA in the tail, which is proportional to the level of DNA damage.[26]

Discussion: Structure, Activity, and Data Gaps

The toxicity of phenols is intrinsically linked to their chemical structure.

  • Influence of Substituents: Electron-releasing groups, such as the methyl and methoxy groups present in the compounds discussed, can increase the tendency to form phenoxyl radicals, potentially enhancing toxicity.[6][7] However, these groups also influence the compound's hydrophobicity (log Kow) and acid dissociation constant (pKa), which are critical determinants of membrane permeability and biological activity.[30][31] The higher toxicity of cresols compared to phenol demonstrates the impact of the methyl group.[15]

  • Positional Isomerism: The position of the substituent is crucial. The higher toxicity of p-cresol compared to its ortho and meta isomers is a clear example, attributed to its specific metabolic pathway leading to a reactive quinone methide intermediate.[17]

  • Data Gaps for this compound: The most significant finding of this comparative review is the lack of comprehensive, publicly available toxicity data for this compound. While basic hazard classifications exist, detailed studies on its acute toxicity (LD50), cytotoxicity across various cell lines, and genotoxic potential are needed to perform a thorough risk assessment. Its structure, featuring both a methoxy and a methyl group ortho to the hydroxyl, suggests a complex toxicological profile that cannot be reliably predicted by simple read-across from guaiacol or cresols alone.

Conclusion

This guide illustrates that while phenols share common toxicological mechanisms, their potency and specific effects are highly dependent on their substitution patterns. Guaiacol and the cresol isomers demonstrate significantly higher acute toxicity than the parent phenol molecule, with metabolism playing a key role, particularly for p-cresol.

For this compound, a definitive toxicological profile remains elusive due to a lack of published data. Based on its structure and the known effects of its constituent functional groups, a moderate to high level of toxicity, including skin, eye, and respiratory irritation, should be presumed. However, without empirical data from standardized assays like those detailed in this guide, its comparative toxicity cannot be definitively established. This represents a critical knowledge gap that warrants further investigation to ensure the safe handling and application of this compound in research and industry.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenolic Scaffolds in Drug Discovery

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone in medicinal chemistry. Their ability to participate in crucial biological interactions makes them privileged scaffolds in drug discovery. The antioxidant, anti-inflammatory, and antimicrobial properties of many phenolic compounds are well-documented and are largely attributed to their hydrogen-donating and radical-scavenging capabilities.[1][2] The biological activity of these compounds is not static; it is intricately modulated by the nature, number, and position of substituents on the aromatic ring. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 2-Methoxy-6-methylphenol and its structurally related analogs, offering insights for researchers and professionals in drug development.

This guide will delve into the comparative analysis of the following key compounds:

  • This compound: The primary compound of interest.

  • Guaiacol (2-Methoxyphenol): Lacks the methyl group.

  • Creosol (2-Methoxy-4-methylphenol): An isomer of this compound with the methyl group in the para position.[3]

  • Phenol: The basic structural unit.

Antioxidant Activity: A Comparative Analysis

The primary mechanism by which phenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.[4][5] This process generates a phenoxyl radical, the stability of which is paramount to the antioxidant efficacy. Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3), play a crucial role in stabilizing this radical through inductive and resonance effects.[1]

Structure-Activity Relationship Insights

The antioxidant activity of these phenolic compounds is significantly influenced by the presence and position of the methoxy and methyl groups:

  • Effect of the Methoxy Group: The methoxy group, being an electron-donating group, increases the electron density on the aromatic ring, which in turn weakens the O-H bond of the hydroxyl group. This facilitates hydrogen atom donation, thereby enhancing antioxidant activity.[6] Therefore, both this compound and its analogs generally exhibit greater antioxidant potential than unsubstituted phenol.

  • Effect of the Methyl Group: The methyl group is also an electron-donating group and contributes to the stabilization of the phenoxyl radical. The position of the methyl group is critical. In this compound, the methyl group is ortho to the hydroxyl group, which can introduce steric hindrance. This may slightly impede the approach of bulky radicals. In contrast, Creosol (2-Methoxy-4-methylphenol), with its para-methyl group, may exhibit different radical scavenging kinetics.

  • Synergistic Effects: The combined presence of both methoxy and methyl groups is expected to provide superior antioxidant activity compared to phenol or guaiacol alone. The interplay between their electronic and steric effects ultimately dictates the overall antioxidant capacity.

Comparative Antioxidant Data
Compound Structure Anticipated Relative Antioxidant Activity (DPPH Assay) Key SAR Features
This compound this compoundHighElectron-donating methoxy and methyl groups stabilize the phenoxyl radical. Ortho-methyl may introduce some steric hindrance.
Creosol (2-Methoxy-4-methylphenol) CreosolHighElectron-donating methoxy and methyl groups. Para-methyl group may offer less steric hindrance than an ortho-methyl group.
Guaiacol (2-Methoxyphenol) GuaiacolModerateThe electron-donating methoxy group enhances activity compared to phenol.
Phenol PhenolLowThe basic phenolic structure with no additional electron-donating groups for radical stabilization.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standardized method for assessing the antioxidant activity of phenolic compounds using a 96-well microplate format.[8][9][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test compounds (this compound and analogs)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve a calculated amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[8]

  • Preparation of Test Samples and Standard: Prepare stock solutions of the test compounds and the positive control in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[10]

  • Assay Setup:

    • In a 96-well plate, add 100 µL of each sample dilution into triplicate wells.

    • Add 100 µL of methanol to triplicate wells to serve as the blank (control).

    • Add 100 µL of the positive control dilutions to their respective wells.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8][11]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[10]

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization of the Antioxidant Mechanism

Antioxidant_Mechanism cluster_0 Radical Scavenging Process Phenolic_Compound Phenolic Compound (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Compound->Phenoxyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance COX_Inhibition_Workflow cluster_1 Experimental Steps Prepare_Reagents Prepare Enzyme, Substrate, and Test Compounds Pre_incubation Pre-incubate Enzyme with Test Compound Prepare_Reagents->Pre_incubation Initiate_Reaction Add Substrate (Arachidonic Acid) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Stop the Reaction Incubate->Terminate_Reaction Detect_Product Quantify Prostaglandin Production Terminate_Reaction->Detect_Product Analyze_Data Calculate % Inhibition and IC50 Detect_Product->Analyze_Data

References

A Comparative Guide to the In Vitro and In Vivo Antioxidant Capacity of 2-Methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop—Contextualizing Antioxidant Efficacy

In the landscape of pharmacology and drug development, the pursuit of effective antioxidant agents is driven by the mounting evidence linking oxidative stress to the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] 2-Methoxy-6-methylphenol, a member of the methoxyphenolic class of compounds, represents a promising scaffold due to the known radical-scavenging capabilities of its functional groups. However, the journey from demonstrating potential in a test tube to proving efficacy in a living system is fraught with complexity. A potent radical scavenger in a chemical assay may not translate into a therapeutically effective agent in vivo.

This guide provides a critical comparison of the in vitro and in vivo methodologies used to evaluate the antioxidant capacity of this compound and its structural analogs. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze the crucial factors—such as bioavailability, metabolism, and interaction with endogenous defense systems—that bridge the gap between in vitro promise and in vivo reality. Our objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding necessary for the rigorous evaluation of novel antioxidant compounds.

Part 1: The Chemical Battlefield—In Vitro Antioxidant Capacity

In vitro assays provide the foundational tier of antioxidant assessment. They are designed to measure the intrinsic ability of a compound to neutralize free radicals or reduce oxidants in a controlled, cell-free chemical system. These assays are invaluable for initial high-throughput screening due to their speed, cost-effectiveness, and reproducibility.[2] The primary mechanisms evaluated are hydrogen atom transfer (HAT) and single electron transfer (SET).

Key In Vitro Methodologies and Mechanistic Insights

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This is one of the most common initial screening tools.[3] The stable DPPH radical possesses a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it is converted to a non-radical form, and the solution turns yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the compound's scavenging activity.[3]

    • Experimental Rationale : The DPPH assay is selected for its simplicity and the stability of the radical, making it ideal for rapid screening. However, its primary limitation is the use of a synthetic radical that is not found in biological systems, which may not accurately reflect interactions with physiologically relevant reactive oxygen species (ROS).[2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay : In this assay, the ABTS radical cation (ABTS•+) is generated through the oxidation of ABTS. This radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution's color fades.[3]

    • Experimental Rationale : The ABTS assay offers versatility as it can be used with both hydrophilic and lipophilic compounds. The ABTS•+ radical is also more reactive than DPPH, but like DPPH, it is not a biologically native radical.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay : The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals, which are physiologically relevant ROS.[4][5] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

    • Experimental Rationale : This method is considered more biologically relevant than DPPH or ABTS because it utilizes a peroxyl radical, a common ROS in the human body, and the reaction mechanism is based on hydrogen atom transfer, a key mechanism for many antioxidants.[6][7]

Comparative In Vitro Data for 2-Methoxyphenol Derivatives

Direct experimental data for this compound is limited in publicly available literature. However, data from structurally similar compounds provide a strong basis for comparison and prediction.

CompoundAssayResult (IC50 / Value)Key InsightReference
2-Methoxy-4-methylphenolDPPH Radical ScavengingLower IC50 than related compounds without the methoxy groupDemonstrates the contribution of the methoxy group to radical scavenging.[8][9]
2-Methoxy-4-methylphenolH-ORAC1.79 µM Trolox EquivalentsProvides a quantitative measure against a biologically relevant radical.[5]
Various 2-MethoxyphenolsDPPH Radical ScavengingActivity correlates with Ionization Potential (IP)Suggests the ease of donating an electron is a key determinant of activity.[8]
2-Methoxy Phenol DerivativesDPPH, NO, OH Radical ScavengingT2 derivative showed IC50 of 27.97 µg/ml (DPPH)Highlights that different derivatives of the core structure can have varied potencies.[10]

Detailed Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation : Dissolve this compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Assay Procedure : a. In a 96-well microplate, add 50 µL of each sample dilution to respective wells. b. Add 150 µL of the 0.1 mM DPPH solution to all wells. c. For the control, add 50 µL of methanol instead of the sample. d. For the blank, add 200 µL of methanol.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis : Plot the % inhibition against the sample concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Workflow for In Vitro DPPH Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix prep_std Prepare Standard (e.g., Trolox) prep_std->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot

Caption: Workflow of the DPPH radical scavenging assay.

Part 2: The Living System—In Vivo Antioxidant Capacity

While in vitro assays measure direct antioxidant action, in vivo studies assess the net effect of a compound within a complex biological organism.[4] This is a critical step, as the compound's journey through absorption, distribution, metabolism, and excretion (ADME) profoundly influences its ultimate activity. Furthermore, a compound may exert antioxidant effects indirectly by upregulating the body's own defense mechanisms.[2]

Key In Vivo Methodologies and Biomarkers

In vivo assessment typically involves inducing a state of oxidative stress in an animal model and then measuring the protective effects of the test compound.

  • Animal Models of Oxidative Stress : Rodent models (rats, mice) are commonly used.[2] Oxidative stress can be induced acutely using pro-oxidant agents like carbon tetrachloride (CCl4), which causes severe lipid peroxidation in the liver, or chronically in models of diseases like diabetes or neurodegeneration.

    • Experimental Rationale : The choice of model depends on the research question. An acute model is useful for assessing direct protective effects, while a chronic disease model helps evaluate therapeutic potential in a more clinically relevant context.

  • Biomarkers of Oxidative Damage : The efficacy of the antioxidant is measured by quantifying the reduction in damage to key biomolecules.

    • Lipid Peroxidation : Malondialdehyde (MDA) is a major end-product of lipid peroxidation and a widely used biomarker of oxidative damage.[3][11]

    • Protein Oxidation : The formation of protein carbonyls is a common marker of irreversible oxidative damage to proteins.[11]

    • DNA Oxidation : 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of DNA oxidation and a biomarker for oxidative stress and carcinogenesis.[11]

  • Endogenous Antioxidant Enzyme Status : A key in vivo mechanism is the enhancement of the body's innate antioxidant defenses.

    • Superoxide Dismutase (SOD) : An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[3]

    • Catalase (CAT) : An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

    • Glutathione Peroxidase (GSH-Px) : An enzyme family that protects the organism from oxidative damage by reducing lipid hydroperoxides.[2]

Expected In Vivo Outcomes for 2-Methoxyphenol Derivatives

While specific in vivo studies on this compound are not widely reported, studies on related phenolic compounds have shown promising results. For instance, an investigation into 2-methoxy phenol derivatives demonstrated potential cardioprotective effects, which are often linked to reducing oxidative stress and inflammation.[10] Based on its structural properties, it is hypothesized that this compound would:

ParameterExpected OutcomeBiological Significance
Plasma/Tissue MDA LevelsDecreaseReduction in lipid peroxidation and cell membrane damage.
Tissue SOD ActivityIncrease/RestoreEnhancement of the primary endogenous defense against superoxide radicals.
Tissue CAT & GSH-Px ActivityIncrease/RestoreImproved capacity to neutralize hydrogen peroxide and other hydroperoxides.
Inflammatory Cytokines (e.g., TNF-α)DecreaseAttenuation of the inflammatory cascade often triggered by oxidative stress.

Detailed Protocol: Assessment in a CCl4-Induced Hepatotoxicity Model

  • Animal Acclimatization : Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Grouping : Divide animals into groups (n=6-8 per group):

    • Group 1: Normal Control (Vehicle only).

    • Group 2: Toxin Control (Vehicle + CCl4).

    • Group 3: Test Compound (this compound + CCl4).

    • Group 4: Standard Drug (e.g., Silymarin + CCl4).

  • Dosing Regimen : Administer the test compound or standard drug orally for 7-14 days.

  • Induction of Oxidative Stress : On the final day of treatment, administer a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, diluted in olive oil) to Groups 2, 3, and 4.

  • Sample Collection : 24 hours after CCl4 administration, euthanize the animals. Collect blood for serum separation and liver tissue.

  • Biochemical Analysis :

    • Serum : Analyze for liver function markers (ALT, AST).

    • Liver Homogenate : Prepare a 10% liver homogenate in phosphate buffer. Use the homogenate to measure:

      • MDA levels (e.g., via the Thiobarbituric Acid Reactive Substances - TBARS assay).

      • SOD and CAT activity using established spectrophotometric kits.

  • Statistical Analysis : Analyze data using ANOVA followed by a post-hoc test (e.g., Tukey's) to determine statistical significance between groups.

Workflow for a Typical In Vivo Antioxidant Study

cluster_setup Experimental Setup cluster_induction Induction & Collection cluster_analysis Biomarker Analysis acclimate Animal Acclimatization grouping Grouping and Dosing Regimen acclimate->grouping induce Induce Oxidative Stress (e.g., CCl4 injection) grouping->induce collect Collect Blood and Target Tissues induce->collect homogenize Prepare Tissue Homogenate collect->homogenize mda Measure MDA Levels (Lipid Peroxidation) homogenize->mda sod Measure SOD/CAT Activity (Enzymatic Defense) homogenize->sod stats Statistical Analysis and Interpretation mda->stats sod->stats

Caption: Workflow of an in vivo antioxidant capacity assessment.

Part 3: Bridging the Gap—Correlating In Vitro and In Vivo Results

The critical challenge in antioxidant research is understanding the frequent disconnect between potent in vitro activity and modest or negligible in vivo effects.[6] This disparity does not invalidate in vitro screening; rather, it highlights the complexity of a biological system. A comprehensive evaluation requires interpreting in vitro data as a measure of intrinsic chemical potential and in vivo data as a measure of realized biological effect.

Key Factors Influencing Bio-efficacy:

  • ADME Profile : A compound's Absorption, Distribution, Metabolism, and Excretion profile is the primary determinant of its bioavailability. A potent scavenger that is poorly absorbed from the gut or rapidly metabolized by the liver into inactive forms will not reach its target tissues in sufficient concentrations to exert an effect.

  • Cellular Uptake and Localization : The compound must be able to cross cell membranes and localize in subcellular compartments where oxidative stress is most pronounced (e.g., mitochondria).

  • Interaction with Endogenous Systems : The compound may not act as a direct scavenger in vivo but may instead upregulate endogenous antioxidant enzymes (e.g., via the Nrf2 signaling pathway). This is an indirect antioxidant effect that cannot be measured by simple chemical assays.

  • Pro-oxidant Effects : Under certain conditions (e.g., high concentrations, presence of metal ions), some phenolic compounds can act as pro-oxidants, potentially exacerbating oxidative stress in vivo.

The interpretation of changes in antioxidant capacity must be done cautiously. For instance, an increase in plasma antioxidant capacity might reflect a response to heightened oxidative stress rather than a desirable state.[6] Therefore, a battery of measurements, including markers of oxidative damage and endogenous enzyme activity, is necessary for a complete picture.[6][11]

Logical Framework: From Chemical Potential to Biological Effect

cluster_bioavailability Bioavailability Filters cluster_cellular Cellular Interactions invitro In Vitro Potential (e.g., DPPH, ORAC) abs Absorption invitro->abs dist Distribution met Metabolism exc Excretion bioav Concentration at Target Tissue exc->bioav uptake Cellular Uptake bioav->uptake direct Direct Scavenging uptake->direct indirect Indirect Effects (e.g., Nrf2 Activation) uptake->indirect invivo In Vivo Efficacy (Reduced Damage, Enhanced Defense) direct->invivo indirect->invivo

Caption: Factors governing the translation of in vitro data to in vivo outcomes.

Conclusion

The evaluation of this compound as a potential antioxidant therapeutic requires a multi-tiered and integrated approach. In vitro assays like DPPH, ABTS, and particularly the more biologically relevant ORAC assay, are indispensable for establishing its intrinsic radical-scavenging potential and for comparing it with other structural analogs. This foundational data provides the chemical rationale for proceeding to more complex biological models.

However, the true measure of its therapeutic promise lies in well-designed in vivo studies. These investigations, which measure the compound's ability to mitigate oxidative damage (e.g., reduce MDA levels) and bolster endogenous defenses (e.g., increase SOD activity) in a living system, are the ultimate arbiters of efficacy. The transition from in vitro to in vivo is not merely a step up in complexity but a fundamental shift from measuring chemical reactivity to assessing physiological impact. For researchers in drug development, a thorough understanding of both domains, and the critical factors that connect them, is paramount to successfully translating a promising molecule into a viable therapeutic agent.

References

A Comparative Guide to Synthetic vs. Natural 2-Methoxy-6-methylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and advanced chemical entities, the origin of a molecule can be as critical as its structure. 2-Methoxy-6-methylphenol, a substituted phenolic compound, presents a compelling case for a detailed comparative study of its synthetic and natural variants. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals, elucidating the key differences and similarities between this compound sourced from chemical synthesis versus natural origins. We will delve into their chemical fingerprints, impurity profiles, and biological activities, supported by experimental data and protocols.

Introduction: The Dichotomy of Origin

This compound, also known as 6-methylguaiacol, belongs to a class of methoxyphenolic compounds that have garnered significant interest for their potential antioxidant and antimicrobial properties.[1][2] The choice between a synthetically derived or a naturally sourced active pharmaceutical ingredient (API) or research compound is a critical decision in the drug development pipeline, with implications for purity, cost, scalability, and regulatory approval. This guide aims to equip the scientific community with the foundational knowledge and practical methodologies to navigate this choice effectively.

Physicochemical Properties

Before delving into the comparative analysis, a baseline understanding of the intrinsic properties of this compound is essential.

PropertyValueSource
CAS Number 2896-67-5[3][4][5][6][7][8]
Molecular Formula C₈H₁₀O₂[4][5][6][7][8]
Molecular Weight 138.16 g/mol [4][5][6][8]
Appearance White to light yellow crystalline solid[3]
Melting Point 41-42 °C[3]
Boiling Point 164-165 °C at 20 Torr[3]
IUPAC Name This compound[6]

The Synthetic Route: Controlled and Scalable Production

The synthetic production of this compound offers high purity, scalability, and batch-to-batch consistency. A common and plausible synthetic approach involves the ortho-methylation of guaiacol or the methylation of o-cresol.

Plausible Synthetic Pathway: Ortho-methylation of o-Cresol

A prevalent method for the synthesis of methylated phenols is the vapor-phase methylation of cresols using methanol in the presence of a metal oxide catalyst.[9] This process can be optimized to favor the formation of 2,6-disubstituted phenols.

dot

Caption: Synthetic workflow for this compound.

Causality in Synthesis

The choice of a metal oxide catalyst, such as magnesium oxide, is driven by its ability to promote selective ortho-methylation of the phenolic ring.[10][11] The reaction temperature and pressure are critical parameters that are optimized to maximize the yield of the desired product while minimizing the formation of isomers and other byproducts.[10][11]

The Natural Source: Complex and Diverse

This compound has been identified as a component of wood smoke, arising from the pyrolysis of lignin.[12][13][14] Its presence is also suggested in the essential oils of certain plants, such as Cistus ladanifer, and in roasted coffee.[15][16]

Extraction from Natural Sources: A Targeted Approach

The extraction of this compound from a complex natural matrix like wood smoke condensate or essential oils requires a multi-step purification process.

dot

Caption: Extraction workflow for natural this compound.

Comparative Analysis: Unveiling the Differences

The primary distinction between synthetic and natural this compound lies in their impurity profiles. Synthetic routes may introduce residual catalysts, solvents, and unreacted starting materials, while natural extracts will contain a complex mixture of other phytochemicals.

Analytical Methodologies for Comparison

5.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, making it ideal for analyzing this compound and its potential impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Synthetic Sample: Dissolve 1 mg of the synthetic this compound in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Natural Extract: Prepare a concentrated extract from the natural source.

  • Derivatization (Optional but Recommended): For enhanced volatility and peak shape, derivatize the samples by silylating the phenolic hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Splitless injection mode.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to separate compounds with a wide range of boiling points.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify this compound by its retention time and mass spectrum. Compare the chromatograms of the synthetic and natural samples to identify and quantify impurities.

5.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of non-volatile compounds and for quantifying known impurities.

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Dissolve a known concentration of the synthetic and natural samples in the mobile phase.

  • HPLC Parameters:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

  • Data Analysis: Determine the purity of the main peak by calculating its area percentage relative to the total peak area.

Impurity Profiling: A Tale of Two Origins
Impurity TypeSynthetic this compoundNatural this compound
Process-related Unreacted starting materials (e.g., o-cresol, methanol), isomeric byproducts (e.g., other methylated phenols), residual catalysts.Co-extracted phytochemicals from the source material (e.g., other phenolic compounds, terpenes, etc.).
Degradation Oxidation products, polymers.Similar degradation products, potentially influenced by enzymatic activity in the source.
Stereoisomers Typically a single, well-defined stereoisomer (if applicable). Natural products often have greater stereochemical complexity.[17]May exist as a mixture of stereoisomers depending on the biosynthetic pathway.

Biological Activity: A Functional Comparison

Methoxyphenolic compounds are known for their biological activities, primarily as antioxidants and antimicrobial agents.[1][2][18]

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging activity of a compound.[19]

Experimental Protocol: DPPH Assay

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the synthetic and natural this compound samples.

  • Mix the sample solutions with the DPPH solution and incubate in the dark.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20]

Experimental Protocol: MIC Assay

  • Prepare serial dilutions of the synthetic and natural samples in a suitable broth medium.

  • Inoculate the wells of a microtiter plate with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Add the sample dilutions to the wells.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC by observing the lowest concentration that prevents visible growth.

Conclusion and Future Perspectives

The choice between synthetic and natural this compound is a multifaceted decision that hinges on the specific application. Synthetic routes offer high purity and scalability, which are critical for pharmaceutical development. Natural sources, while presenting a more complex purification challenge, may offer a unique blend of synergistic compounds and a "green" appeal.

This guide provides the fundamental framework and experimental protocols for a comprehensive comparative analysis. Future research should focus on the detailed characterization of the impurity profiles of both variants and their respective impacts on biological activity. Such studies will be instrumental in guiding the selection of this compound for various applications in research and drug development.

References

Evaluating the Enzyme Inhibitory Potential of 2-Methoxy-6-methylphenol Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the inhibition of specific enzymes remains a cornerstone of therapeutic intervention for a multitude of diseases. Phenolic compounds, a diverse group of natural and synthetic molecules, have consistently demonstrated significant potential as enzyme inhibitors. This guide focuses on 2-Methoxy-6-methylphenol and its analogs, a class of compounds with a structural backbone ripe for exploration in the context of enzyme inhibition. We will delve into their potential to modulate the activity of three key enzymes with broad therapeutic relevance: tyrosinase, cholinesterase, and α-glucosidase.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only a comparative overview based on available experimental data for structurally related compounds but also detailed, field-proven protocols for evaluating enzyme inhibitory activity. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies.

The Therapeutic Significance of Targeting Key Enzymes

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. In drug development, they are designed to target enzymes involved in pathological processes.

  • Tyrosinase: This copper-containing enzyme is a key regulator of melanin biosynthesis.[1] Its inhibition is a primary strategy for the treatment of hyperpigmentation disorders and is also being explored in the context of neurodegenerative diseases.[1]

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibitors of these enzymes are the primary treatment for the symptomatic relief of Alzheimer's disease.[1]

  • α-Glucosidase: Located in the brush border of the small intestine, this enzyme is crucial for the digestion of carbohydrates.[2] Its inhibition can delay glucose absorption and is an effective therapeutic approach for managing type 2 diabetes mellitus.[2]

The structural motif of this compound, featuring a phenol, a methoxy group, and a methyl group on a benzene ring, provides a versatile scaffold for the design of enzyme inhibitors. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions within the active sites of enzymes, while the methyl group can contribute to hydrophobic interactions.

Comparative Analysis of Enzyme Inhibitory Potential

While direct experimental data for the enzyme inhibitory activity of this compound against tyrosinase, cholinesterase, and α-glucosidase is not extensively available in the public domain, we can infer its potential by examining structurally related analogs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various methoxyphenol derivatives against the target enzymes. This comparative data provides valuable insights into the structure-activity relationships (SAR) that govern their inhibitory potential.

Compound/AnalogTarget EnzymeIC50 (µM)Reference
Tyrosinase Inhibitors
2-Methoxy-4-methylphenolMushroom Tyrosinase>100 (inactive)[3]
4-Methoxy-3-hydroxy-cinnamic acid (Ferulic acid)Mushroom Tyrosinase98[4]
4-Methoxy-2-hydroxy-benzaldehydeMushroom Tyrosinase250[5]
Cholinesterase Inhibitors
3,4-DimethoxyphenethylamineAcetylcholinesterase85[6]
2,5-Dimethoxy-4-methylamphetamineButyrylcholinesterase15[6]
α-Glucosidase Inhibitors
2,4-Dimethoxyphenolα-Glucosidase150[7]
3,5-Dimethoxy-4-hydroxycinnamic acid (Sinapic acid)α-Glucosidase8.3[8]

Note: The provided IC50 values are from various sources and experimental conditions may differ. Direct comparison should be made with caution. The absence of data for this compound highlights a research gap and an opportunity for future investigation.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of phenolic compounds is intricately linked to their molecular structure. Key structural features that influence the enzyme inhibitory potential of this compound and its analogs include:

  • Position and Number of Hydroxyl Groups: The phenolic hydroxyl group is often crucial for binding to the active site of enzymes, acting as both a hydrogen bond donor and acceptor. The presence of multiple hydroxyl groups can enhance inhibitory activity, as seen in many potent flavonoid inhibitors.

  • Methoxy Group Substitution: The replacement of a hydroxyl group with a methoxy group can have varied effects. While it may decrease hydrogen bonding capacity, it can increase lipophilicity, which may enhance cell membrane permeability and interaction with hydrophobic pockets in the enzyme's active site. The position of the methoxy group is also critical.

  • Nature and Position of Other Substituents: The presence of other functional groups, such as alkyl chains, halogens, or other aromatic rings, can significantly modulate the inhibitory potency and selectivity. These groups can influence the electronic properties, steric hindrance, and overall conformation of the molecule.

The following diagram illustrates the key structural features of a this compound analog and their potential influence on enzyme inhibition.

Caption: Key structural features of this compound analogs influencing enzyme inhibition.

Experimental Protocols for Enzyme Inhibition Assays

To ensure scientific integrity and reproducibility, it is imperative to follow standardized and well-validated protocols. The following sections provide detailed, step-by-step methodologies for the key enzyme inhibition assays discussed in this guide. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Tyrosinase Inhibition Assay

This assay is based on the measurement of the rate of formation of dopachrome from the oxidation of L-DOPA by tyrosinase.

Workflow Diagram:

Tyrosinase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution - Test Compound Stock B Prepare Serial Dilutions of Test Compound A->B C Add Buffer, Tyrosinase, and Test Compound to Plate B->C D Pre-incubate at 25°C C->D E Initiate Reaction with L-DOPA D->E F Measure Absorbance at 475 nm (Kinetic or Endpoint) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: General workflow for the tyrosinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepare a solution of sodium phosphate monobasic and sodium phosphate dibasic and adjust the pH to 6.8. This buffer maintains a stable pH for optimal enzyme activity.

    • Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Keep the solution on ice to prevent enzyme denaturation.

    • L-DOPA Solution (e.g., 2.5 mM): Dissolve L-3,4-dihydroxyphenylalanine in phosphate buffer. Prepare this solution fresh before use as it is susceptible to auto-oxidation.

    • Test Compound Stock Solution: Dissolve the this compound analog in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

  • Assay Procedure (96-well plate format):

    • In a 96-well microplate, add 40 µL of phosphate buffer to each well.

    • Add 20 µL of various concentrations of the test compound solution to the sample wells. For the control well, add 20 µL of the solvent used to dissolve the compound.

    • Add 20 µL of the tyrosinase solution to all wells.

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 20 minutes) or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:

      Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of cholinesterases by quantifying the formation of 5-thio-2-nitrobenzoate (TNB) from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Workflow Diagram:

Cholinesterase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Phosphate Buffer - AChE/BChE Solution - DTNB Solution - ATChI/BTChI Solution - Test Compound Stock B Prepare Serial Dilutions of Test Compound A->B C Add Buffer, Enzyme, DTNB, and Test Compound to Plate B->C D Pre-incubate at 37°C C->D E Initiate Reaction with ATChI/BTChI D->E F Measure Absorbance at 412 nm (Kinetic) E->F G Calculate Reaction Rate F->G H Determine % Inhibition and IC50 Value G->H

Caption: General workflow for the cholinesterase inhibition assay using Ellman's method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of sodium phosphate monobasic and sodium phosphate dibasic and adjust the pH to 8.0.

    • AChE/BChE Solution: Prepare a solution of acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum) in phosphate buffer.

    • DTNB Solution (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

    • ATChI/BTChI Solution (10 mM): Dissolve acetylthiocholine iodide or butyrylthiocholine iodide in deionized water. Prepare this solution fresh daily.

    • Test Compound Stock Solution: Dissolve the this compound analog in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

  • Assay Procedure (96-well plate format):

    • In a 96-well microplate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the enzyme solution to all wells.

    • Add 10 µL of various concentrations of the test compound solution to the sample wells. For the control well, add 10 µL of the solvent.

    • Add 10 µL of the DTNB solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATChI or BTChI solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically for 5 minutes with readings every 30 seconds using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit of time (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity by quantifying the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Workflow Diagram:

aGlucosidase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Phosphate Buffer - α-Glucosidase Solution - pNPG Solution - Test Compound Stock B Prepare Serial Dilutions of Test Compound A->B C Add Buffer, α-Glucosidase, and Test Compound to Plate B->C D Pre-incubate at 37°C C->D E Initiate Reaction with pNPG D->E F Incubate at 37°C E->F G Stop Reaction with Na2CO3 F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition and IC50 Value H->I

Caption: General workflow for the α-glucosidase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepare a solution of sodium phosphate monobasic and sodium phosphate dibasic and adjust the pH to 6.8.

    • α-Glucosidase Solution (e.g., 0.5 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.

    • pNPG Solution (5 mM): Dissolve p-nitrophenyl-α-D-glucopyranoside in phosphate buffer.

    • Sodium Carbonate (Na2CO3) Solution (0.1 M): Dissolve sodium carbonate in deionized water. This solution is used to stop the enzymatic reaction.

    • Test Compound Stock Solution: Dissolve the this compound analog in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

  • Assay Procedure (96-well plate format):

    • In a 96-well microplate, add 50 µL of various concentrations of the test compound solution to the sample wells. For the control well, add 50 µL of the solvent.

    • Add 50 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to all wells.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound using the following formula:

      Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of this compound and its analogs. While a lack of direct experimental data for the parent compound currently exists, the provided protocols and comparative analysis of related structures offer a solid starting point for researchers. The exploration of this chemical space holds promise for the discovery of novel and potent inhibitors of tyrosinase, cholinesterases, and α-glucosidase, with potential applications in a range of therapeutic areas.

Future research should focus on the synthesis and systematic evaluation of a library of this compound analogs to establish a clear structure-activity relationship. Such studies will be instrumental in optimizing the inhibitory potency and selectivity of these compounds, ultimately paving the way for the development of new and effective therapeutic agents.

References

A Comparative Guide to 2-Methoxy-6-methylphenol Across Diverse Biomass Sources: A Quantitative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of specific phenolic compounds in various biomass sources is paramount for applications ranging from flavor and fragrance chemistry to the synthesis of pharmaceutical precursors. This guide provides a comprehensive technical overview of 2-Methoxy-6-methylphenol, a methoxyphenolic compound derived from the thermal decomposition of lignin, and its prevalence in different biomass matrices.

While this compound has been identified as a constituent in the pyrolysis products of various biomass types, a direct, side-by-side quantitative comparison across a wide range of feedstocks under standardized analytical conditions is not extensively documented in current scientific literature. This guide, therefore, synthesizes the available qualitative and semi-quantitative data, outlines a robust analytical methodology for its quantification, and discusses the factors influencing its abundance.

The Genesis of this compound from Biomass

This compound is a direct product of the pyrolysis of lignin, a complex polymer that provides structural integrity to plant cell walls. The thermal depolymerization of lignin breaks it down into a variety of smaller phenolic compounds, including methoxyphenols like guaiacol and its derivatives. The specific substitution pattern of this compound (a methoxy group at the 2-position and a methyl group at the 6-position relative to the hydroxyl group) is a fingerprint of the underlying lignin structure and the pyrolysis conditions employed.

Qualitative and Semi-Quantitative Comparison of this compound in Biomass

While precise quantitative data is sparse, the existing literature allows for a general comparison of the presence and relative abundance of this compound in bio-oils and smoke derived from different biomass categories.

Table 1: Presence of this compound in Various Biomass Sources

Biomass CategorySpecific ExamplesPresence of this compoundGeneral Remarks on Phenolic Content
Hardwoods Oak, Poplar, EucalyptusIdentified[1][2]Bio-oils from hardwoods are rich in both guaiacyl (G) and syringyl (S) lignin units, leading to a diverse range of methoxyphenols.
Softwoods Pine, Spruce, FirIdentified[1][2]Softwood lignin is predominantly composed of guaiacyl (G) units, resulting in a higher proportion of guaiacol and its derivatives.[3]
Agricultural Residues Corn Stover, Wheat Straw, Sugarcane BagasseExpected, but specific quantitative data is limited.The phenolic content in bio-oils from agricultural residues is significant and influenced by their lignin content and composition.[4][5][6]
Other Lignocellulosic Biomass Nut ShellsExpectedLignin-rich materials like nut shells are expected to yield phenolic compounds upon pyrolysis.[3]

The composition of phenolic compounds in bio-oil is heavily influenced by the type of lignin in the biomass.[7] Hardwoods contain both guaiacyl (G) and syringyl (S) lignin units, while softwoods are primarily composed of G-units. This fundamental difference in lignin structure dictates the profile of phenolic compounds produced during pyrolysis.

Experimental Protocol for Quantitative Analysis

To address the need for standardized quantitative data, this section provides a detailed, self-validating protocol for the extraction and quantification of this compound in a biomass-derived bio-oil sample using gas chromatography-mass spectrometry (GC-MS).

Part 1: Extraction of Phenolic Fraction from Bio-oil

The complexity of bio-oil necessitates a preliminary extraction to isolate the phenolic fraction and remove interfering compounds.

Methodology:

  • Solvent Extraction:

    • Accurately weigh 1 gram of bio-oil into a 50 mL centrifuge tube.

    • Add 10 mL of dichloromethane (DCM) and vortex for 1 minute to dissolve the oil.

    • Add 10 mL of a 1 M sodium hydroxide (NaOH) solution. The alkaline solution deprotonates the acidic phenolic compounds, forming water-soluble phenates.

    • Vortex the mixture for 5 minutes to ensure complete extraction of phenolics into the aqueous phase.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully collect the upper aqueous layer containing the sodium phenates.

    • Repeat the extraction of the organic layer with another 10 mL of 1 M NaOH to maximize recovery.

  • Acidification and Re-extraction:

    • Combine the aqueous extracts in a clean flask and cool in an ice bath.

    • Slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches approximately 2. This protonates the phenates, converting them back to their less water-soluble phenolic forms.

    • Add 10 mL of DCM to the acidified solution and stir for 10 minutes to re-extract the phenolic compounds into the organic phase.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the lower organic layer (DCM with dissolved phenolics).

    • Repeat the extraction of the aqueous layer with another 10 mL of DCM.

  • Drying and Concentration:

    • Combine the DCM extracts and dry over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

Part 2: GC-MS Quantification

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification.

Table 2: Key GC-MS Parameters for this compound Quantification

ParameterValueRationale
Quantifier Ion (m/z) 138 (M+)Molecular ion, provides specificity.
Qualifier Ions (m/z) 123, 108Characteristic fragment ions for confirmation.
Internal Standard 4-Methylphenol-d8A deuterated analog with similar chemical properties ensures accurate quantification by correcting for variations in sample preparation and injection.
Calibration Range 0.1 - 50 µg/mLTo cover the expected concentration range in bio-oils.

Workflow Diagram:

experimental_workflow cluster_extraction Part 1: Extraction cluster_analysis Part 2: GC-MS Analysis bio_oil 1. Bio-oil Sample dissolve 2. Dissolve in DCM bio_oil->dissolve extract_naoh 3. Extract with NaOH (aq) dissolve->extract_naoh separate_layers1 4. Separate Layers extract_naoh->separate_layers1 aqueous_phase Aqueous Phase (Phenates) separate_layers1->aqueous_phase Collect organic_phase1 Organic Phase (Non-phenolics) separate_layers1->organic_phase1 Discard acidify 5. Acidify with HCl aqueous_phase->acidify re_extract 6. Re-extract with DCM acidify->re_extract separate_layers2 7. Separate Layers re_extract->separate_layers2 phenolic_extract Phenolic Extract (in DCM) separate_layers2->phenolic_extract Collect aqueous_waste Aqueous Waste separate_layers2->aqueous_waste Discard dry_concentrate 8. Dry & Concentrate phenolic_extract->dry_concentrate final_extract Final Phenolic Extract (1 mL) dry_concentrate->final_extract gc_ms_injection 9. Inject into GC-MS final_extract->gc_ms_injection data_acquisition 10. Data Acquisition (SIM/Scan) gc_ms_injection->data_acquisition quantification 11. Quantification using Calibration Curve data_acquisition->quantification results Concentration of this compound quantification->results caption Figure 1. Experimental workflow for the extraction and GC-MS quantification of this compound from bio-oil.

Caption: Figure 1. Experimental workflow for the extraction and GC-MS quantification of this compound from bio-oil.

Causality Behind Experimental Choices

  • Alkaline Extraction: The use of NaOH is a classic acid-base extraction technique that leverages the acidic nature of the phenolic hydroxyl group. This provides a highly selective method for separating phenols from the neutral and basic compounds present in the complex bio-oil matrix.

  • Back-Extraction: The acidification and subsequent re-extraction into an organic solvent are crucial steps to recover the phenols in their neutral form, making them amenable to GC-MS analysis.

  • Internal Standard: The choice of a deuterated internal standard is critical for achieving high accuracy and precision. It co-elutes with the analyte of interest and experiences similar losses during sample preparation and potential matrix effects in the GC inlet, thereby providing a reliable basis for quantification.

  • SIM Mode: Selected Ion Monitoring (SIM) significantly enhances the sensitivity and selectivity of the MS detector by focusing on specific ions characteristic of the target analyte, which is essential for quantifying trace components in a complex mixture.

Conclusion and Future Outlook

This compound is a consistent, albeit variably concentrated, component of the pyrolysis products of lignocellulosic biomass. Its presence is intrinsically linked to the lignin composition of the source material. While this guide provides a robust framework for its quantification, there remains a clear need for systematic studies that apply such standardized methodologies to a wide array of biomass feedstocks. Such research would not only provide a valuable database for various industrial applications but also deepen our understanding of the intricate chemistry of biomass thermochemical conversion.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Methoxy-6-methylphenol (CAS 2896-67-5) demand a systematic, informed approach. This guide provides a procedural framework grounded in established safety protocols to ensure that this compound is managed responsibly from the benchtop to its final disposition. The causality behind these protocols is emphasized, providing the "why" behind the "how" to foster a deeply ingrained culture of safety.

Hazard Identification: Understanding the Intrinsic Risks

Before any handling or disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance, and its risks dictate the necessary precautions.

According to aggregated GHS (Globally Harmonized System) classifications, this compound presents several hazards:

  • Acute Oral Toxicity: It is harmful if swallowed[1].

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation[1][2][3]. Direct contact can lead to redness, pain, and potential damage[4][5].

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation[2][4].

  • Aquatic Toxicity: Several sources indicate that it is toxic or harmful to aquatic life, with some classifications noting long-lasting effects[4].

This profile necessitates that all handling and disposal operations are designed to prevent ingestion, inhalation, and direct contact with skin and eyes, while also ensuring it is not released into the environment[4][5].

Key Safety and Physical Data Summary

For quick reference, the following table summarizes the critical information for this compound.

PropertyValueSignificance for Disposal & Safety
GHS Hazard Statements H302, H315, H319, H335, H411[1][4]Harmful if swallowed, Causes skin/serious eye/respiratory irritation, Toxic to aquatic life.
Molecular Formula C₈H₁₀O₂[1][6]Provides basic chemical identification.
Molecular Weight 138.16 g/mol [1][6]Relevant for calculating quantities for waste manifests.
Appearance Beige solid[7]Solid form requires procedures to minimize dust generation during handling[5][8].
Storage Store in a cool, dry, well-ventilated area in a tightly closed container[4][8][9].Proper storage prevents degradation and accidental release. Keep away from ignition sources[4].

Pre-Disposal Operations: Engineering Safety into the Workflow

Proper disposal begins long before the waste container is sealed. It starts with meticulous handling and engineering controls designed to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side protection as a minimum standard[5]. For tasks with a higher risk of splashing or dust generation, a face shield should be used in conjunction with goggles.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile, tested to EN 374) and a lab coat[2][3]. Ensure gloves are inspected before use and removed correctly to avoid skin contamination. Contaminated clothing must be removed immediately and washed before reuse[4].

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low[4][5][10]. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary[10].

Engineering Controls & General Hygiene
  • Ventilation: Use a local exhaust ventilation system or chemical fume hood to prevent the dispersion of dust and fumes[8].

  • Eyewash and Safety Shower: Facilities must be equipped with an eyewash fountain and safety shower in close proximity to the workstation[2][9].

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled[4][5]. Wash hands thoroughly after handling, before breaks, and at the end of the workday[8][10][11].

Step-by-Step Disposal and Spill Management Protocol

The core of the disposal procedure is containment and transfer to a licensed professional. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain [4].

Management of Small Spills (Lab Scale)

This protocol is designed for minor spills contained within a fume hood or on a benchtop.

  • Alert & Restrict: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Ensure Ventilation: Confirm that the chemical fume hood or local exhaust is operating correctly.

  • Don PPE: Wear the full complement of prescribed PPE (gloves, safety goggles, lab coat).

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent like Chemizorb®. This prevents the spread of the material.

  • Collect Waste: Carefully sweep or vacuum the absorbed material into a designated, sealable, and properly labeled hazardous waste container[5][10][12]. Minimize dust generation during this process[4][5].

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your institution's safety officer) and then with soap and water. All cleaning materials (wipes, etc.) must also be placed in the hazardous waste container.

  • Dispose: Seal the container and affix a hazardous waste label. Store in a designated satellite accumulation area until collection by Environmental Health & Safety (EHS) personnel.

Collection of Bulk & Routine Experimental Waste
  • Waste Segregation: Dedicate a specific, compatible waste container for this compound waste. Do not mix with incompatible waste streams.

  • Container Requirements: The container must be in good condition, compatible with the chemical, and feature a tightly closing lid[4][8][11].

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant")[4].

  • Accumulation: Keep the waste container closed at all times except when adding waste[4][9]. Store it in a designated satellite accumulation area.

  • Final Disposal: The final step is always the transfer of the waste to a licensed and approved waste disposal company or your institution's EHS department[2][8]. These professionals will manage the ultimate destruction of the chemical, typically via incineration at a permitted facility, which ensures complete breakdown into less harmful components.

Decision Workflow for Disposal

The following diagram illustrates the logical flow for managing this compound waste, from generation to final disposal.

G cluster_0 Disposal Decision Workflow start Waste Generation (this compound) is_spill Accidental Spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes routine_waste Routine Experimental Waste (Pure or in Solution) is_spill->routine_waste No small_spill Small & Contained Spill (<100g) spill_size->small_spill Small large_spill Large or Uncontained Spill spill_size->large_spill Large absorb Step 1: Absorb with Inert Material small_spill->absorb evacuate Step 1: Evacuate Area large_spill->evacuate segregate Step 1: Collect in Designated, Labeled Waste Container routine_waste->segregate collect Step 2: Collect into Labeled Waste Container absorb->collect decontaminate Step 3: Decontaminate Area collect->decontaminate store Store in Satellite Accumulation Area decontaminate->store call_ehs Step 2: Contact EHS/ Emergency Response evacuate->call_ehs segregate->store dispose Dispose via Licensed Hazardous Waste Vendor (e.g., Incineration) store->dispose

Caption: Decision workflow for this compound waste management.

Regulatory Causality: The Legal Framework

The procedures outlined are not merely best practices; they are mandated by law. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under 40 CFR § 261.3[4][9]. It is the legal responsibility of the waste generator—the laboratory—to accurately classify their waste and ensure it is handled and disposed of in full compliance with all federal, state, and local regulations[4][8][9]. Partnering with your institution's EHS department is the most effective way to guarantee compliance and uphold both legal and ethical standards.

References

A Senior Application Scientist's Guide to Safely Handling 2-Methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work inherently involves handling a diverse array of chemical compounds. Among these, substituted phenols like 2-Methoxy-6-methylphenol are common building blocks. While indispensable, they command our utmost respect in terms of safe handling. This guide moves beyond a simple checklist to provide a deep, experience-driven understanding of the necessary personal protective equipment (PPE) and procedures. Our goal is to foster a culture of safety that is both rigorous and intuitive, ensuring that your focus remains on innovation, not on avoidable laboratory incidents.

Understanding the Risks: More Than Just a Phenol

This compound, while not as acutely toxic as its parent compound, phenol, presents a significant hazard profile that necessitates careful management. According to safety data sheets, it is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3][4] The presence of the methoxy and methyl groups modifies its reactivity and absorption characteristics, but the underlying phenolic hydroxyl group remains a key determinant of its hazardous properties. It's crucial to recognize that even brief contact can lead to irritation, and repeated exposure carries the risk of more severe effects.[5]

The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or vapors.[1] Therefore, our protective strategy must create a comprehensive barrier against these pathways.

Core Protective Measures: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the scale and nature of the procedure. Below, we detail the essential PPE, explaining the rationale behind each choice.

Hand Protection: The Critical Barrier

Your hands are the most likely part of your body to come into direct contact with this compound. The choice of glove material is therefore of paramount importance.

  • For Low-Concentration or Incidental Contact: For tasks involving dilute solutions (<10%) or where contact is unlikely but possible, double-gloving with standard nitrile examination gloves is a sound practice.[5] The outer glove should be removed and replaced immediately upon any known contact.

  • For Concentrated or Prolonged Handling: When working with the pure compound or concentrated solutions, more robust protection is required. Butyl rubber or neoprene gloves offer superior resistance to phenolic compounds.[5][6] These materials are less permeable and provide protection for more extended periods. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.

Step-by-Step Glove Protocol:

  • Inspect: Before every use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning: Don the appropriate gloves, ensuring they are pulled up over the cuffs of your lab coat to prevent skin exposure at the wrist.

  • Doffing: To remove gloves, pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide your ungloved finger under the wrist of the remaining glove and peel it off, again turning it inside out and enclosing the first glove.

  • Disposal: Dispose of used gloves in the designated hazardous waste container.

  • Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[1][4]

Eye and Face Protection: Shielding Your Vision

This compound is classified as a serious eye irritant.[1][2][3][4] Chemical splashes can cause significant and potentially irreversible damage.

  • Minimum Requirement: At a minimum, ANSI-rated safety glasses with side shields must be worn for all procedures involving this compound.[5]

  • Enhanced Protection: When there is a higher risk of splashing, such as during solution preparation or transfers of larger volumes, chemical splash goggles are required.

  • Maximum Protection: For procedures with a significant splash or aerosol generation potential, a face shield worn over chemical splash goggles provides the most comprehensive protection.[7]

Protective Clothing: Guarding Against Contamination

Your daily attire is not a substitute for appropriate laboratory clothing.

  • Lab Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) should always be worn.[5][6] This provides a removable barrier to protect your personal clothing and skin from minor spills and contamination.

  • Apron: For tasks with a high potential for splashes, such as when handling larger quantities or during vigorous mixing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[5][6]

  • Full Body Protection: In rare instances involving very large quantities or a high risk of widespread contamination, a chemical-resistant suit may be necessary.[7]

  • Footwear: Always wear closed-toe shoes that fully cover the foot.[8]

Operational Plans: From Benchtop to Disposal

Safe handling extends beyond PPE. Your operational procedures are a critical component of a comprehensive safety strategy.

Engineering Controls: A Controlled Environment
  • Fume Hood: All work with this compound that may generate dust or vapors should be conducted in a certified chemical fume hood.[5][6][8] This is the most effective way to prevent inhalation exposure.

  • Ventilation: Ensure your laboratory has adequate general ventilation.[3]

  • Eyewash and Safety Shower: An accessible and regularly tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[3][5][6]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure you have all necessary PPE, spill cleanup materials, and waste containers readily available.

  • Weighing: If handling the solid form, weigh it out in a fume hood to minimize inhalation of any dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials.[1][3][5]

  • Transport: When moving the chemical within the laboratory, use a secondary container to mitigate the risk of spills.

Disposal Plan: Responsible Management of Waste

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste contaminated with this compound, including gloves, paper towels, and empty containers, must be collected in a designated, labeled hazardous waste container.[1]

  • Container Management: Keep the hazardous waste container closed except when adding waste.

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[9]

PPE Selection Framework

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental task.

PPE_Selection_Framework cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound task Define Experimental Task start->task weighing Weighing Solid task->weighing Solid? solution_prep Preparing Dilute Solution (<10%) task->solution_prep Dilute Liquid? concentrated_work Working with Concentrated Solution or Pure Compound task->concentrated_work Concentrated Liquid? ppe_medium Enhanced PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves (Double) weighing->ppe_medium In Fume Hood ppe_low Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves (Double) solution_prep->ppe_low ppe_high Maximum PPE: - Lab Coat + Apron - Goggles + Face Shield - Butyl/Neoprene Gloves concentrated_work->ppe_high

Caption: PPE selection workflow for this compound.

Summary of Recommended Personal Protective Equipment

TaskHand ProtectionEye/Face ProtectionProtective Clothing
Weighing Solid Double Nitrile GlovesSafety Glasses with Side ShieldsLab Coat
Preparing Dilute Solutions (<10%) Double Nitrile GlovesSafety Glasses with Side ShieldsLab Coat
Handling Concentrated Solutions Butyl Rubber or Neoprene GlovesChemical Splash GogglesLab Coat and Chemically Resistant Apron
Large-Scale Operations Butyl Rubber or Neoprene GlovesFace Shield over Chemical Splash GogglesLab Coat and Chemically Resistant Apron

By integrating these principles and procedures into your daily laboratory work, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-6-methylphenol
Reactant of Route 2
2-Methoxy-6-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.